Technical Documentation Center

Trimethylcyclohexylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trimethylcyclohexylamine
  • CAS: 34216-34-7

Core Science & Biosynthesis

Foundational

3,3,5-Trimethylcyclohexylamine (TMCHA): Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter cycloaliphatic amines in the development of advanced polymer matrices, epoxy curing agents, and complex organic ligands. Among these, 3,3,5-Trim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter cycloaliphatic amines in the development of advanced polymer matrices, epoxy curing agents, and complex organic ligands. Among these, 3,3,5-Trimethylcyclohexylamine (TMCHA) stands out due to its unique steric profile and moderate basicity. This technical whitepaper provides an in-depth analysis of TMCHA’s physicochemical properties, stereochemical dynamics, and validated synthetic protocols, designed specifically for researchers and drug development professionals requiring rigorous, reproducible data.

Molecular Architecture & Stereochemical Dynamics

TMCHA is a cycloaliphatic primary amine characterized by a cyclohexane ring substituted with three methyl groups and one amino group. Unlike planar aromatic amines, TMCHA adopts a highly stable, non-planar chair conformation [1].

The spatial arrangement of the bulky 3,3,5-trimethyl substituents critically influences the molecule's reactivity. The compound typically exists as a mixture of cis and trans enantiomers. In the favored cis conformation, the primary amine group and the 5-methyl group occupy equatorial positions to minimize 1,3-diaxial steric repulsion, while the gem-dimethyl group at position 3 inherently places one methyl in an equatorial and one in an axial position. This specific 3D architecture creates a sterically hindered environment around the nitrogen atom. Consequently, while the localized electron pair ensures TMCHA acts as an effective nucleophile and base, its steric bulk naturally limits over-alkylation during synthetic applications, making it a highly selective building block[1].

Physicochemical Profile

Understanding the thermodynamic and physical parameters of TMCHA is essential for safe handling and reaction optimization. The experimental pKa of ~10.69 characterizes it as a moderate base[2]. The table below consolidates its core quantitative data for easy reference.

PropertyValueReference
Chemical Name 3,3,5-Trimethylcyclohexylamine[3]
CAS Registry Number 15901-42-5[3]
Molecular Formula C9H19N[3]
Molecular Weight 141.26 g/mol [2]
Physical State (20 °C) Clear, colorless to very pale yellow liquid[3]
Boiling Point 177 °C[4]
Relative Density 0.84 g/cm³ at 20 °C[4]
Flash Point 59 °C (138.2 °F)[5]
Vapor Pressure 1.1 mbar at 20 °C[5]
Predicted pKa 10.69 ± 0.70[2]

Synthetic Pathways & Mechanistic Insights

The primary route for synthesizing TMCHA is the catalytic reductive amination of 3,3,5-trimethylcyclohexanone (dihydroisophorone)[6]. The mechanism involves a two-step cascade:

  • Condensation: The ketone reacts with ammonia to eliminate water, forming a transient imine intermediate.

  • Reduction: The imine is rapidly hydrogenated to the primary amine.

SynthesisPathway A Isophorone B 3,3,5-Trimethyl- cyclohexanone A->B H2, Pd/C (Hydrogenation) C Imine Intermediate B->C + NH3, -H2O (Condensation) D 3,3,5-Trimethyl- cyclohexylamine C->D H2, Ru/C (Reduction)

Fig 1. Catalytic synthetic pathway of 3,3,5-Trimethylcyclohexylamine from isophorone.

Experimental Methodologies

Protocol 1: Catalytic Reductive Amination of Dihydroisophorone
  • Objective: Synthesize TMCHA while strictly suppressing the formation of secondary amine byproducts (dimerization).

  • Causality of Design: Primary amines can act as nucleophiles against the unreacted imine, forming unwanted secondary amines. By utilizing a massive excess of ammonia and a highly active Ruthenium on Carbon (Ru/C) catalyst, we accelerate the hydrogenation of the imine intermediate, kinetically outcompeting the secondary condensation pathway.

  • Self-Validating System: The protocol includes real-time GC-MS monitoring. The quantitative disappearance of the ketone mass-to-charge ratio (m/z 140) and the emergence of the amine (m/z 141) serves as an internal validation of reaction completion.

Step-by-Step Workflow:

  • Reactor Charging: In a high-pressure Parr reactor, charge 1.0 equivalent of 3,3,5-trimethylcyclohexanone and 5 wt% Ru/C catalyst suspended in anhydrous methanol.

  • Ammoniation: Seal the reactor, purge with N2, and introduce 5.0 equivalents of anhydrous ammonia gas. (Reasoning: Excess ammonia drives the equilibrium toward the imine and prevents secondary amine dimerization).

  • Pressurization: Pressurize the vessel with H2 gas to 50 bar.

  • Reaction Execution: Heat the mixture to 120 °C under continuous agitation (800 rpm) for 4 hours.

  • In-Process Validation: Sample the reaction mixture and analyze via GC-MS. The reaction is validated as complete when the ketone peak (m/z 140) is <0.5% area.

  • Workup: Cool the reactor, vent excess gases safely, filter the catalyst through a Celite pad, and purify the crude liquid via fractional distillation to isolate pure TMCHA (b.p. 177 °C).

Protocol 2: Non-Aqueous Potentiometric Titration for Amine Value
  • Objective: Accurately quantify the active primary amine content for Quality Control (QC).

  • Causality of Design: Because TMCHA is a moderate base, titrating it in water yields a poorly defined inflection point due to the leveling effect of water. Using glacial acetic acid as a non-aqueous protogenic solvent enhances the apparent basicity of the amine relative to the solvent, yielding a sharp, highly accurate potentiometric endpoint.

  • Self-Validating System: A blank titration is mandated to subtract any solvent-induced bias, ensuring the final calculated amine value is absolute.

QCWorkflow S1 1. Sample Preparation (Dissolve in Glacial Acetic Acid) S2 2. Non-Aqueous Titration (0.1 N HClO4 Titrant) S1->S2 S3 3. Endpoint Detection (Potentiometric Monitoring) S2->S3 S4 4. Data Validation (Blank Subtraction & Calculation) S3->S4

Fig 2. Workflow for the non-aqueous potentiometric determination of TMCHA amine value.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~0.5 g of TMCHA into a dry 150 mL titration beaker.

  • Solvent Addition: Dissolve the sample in 50 mL of glacial acetic acid.

  • Titration Setup: Immerse a glass pH electrode (calibrated for non-aqueous systems) into the solution.

  • Execution: Titrate with standardized 0.1 N Perchloric Acid (HClO4) in glacial acetic acid using an automatic titrator.

  • Validation (Blank Correction): Perform a blank titration using only 50 mL of glacial acetic acid. Subtract the blank volume from the sample volume.

  • Calculation: Amine Value (mg KOH/g) = ((V_sample - V_blank) × N × 56.1) / Weight of sample.

Safety, Handling, and Toxicological Profile

TMCHA is a highly reactive and hazardous chemical requiring rigorous safety protocols[3].

  • Corrosivity (H314): It causes severe skin burns and eye damage. Immediate flushing with water for at least 15 minutes is required upon contact[5].

  • Flammability (H226): With a flash point of 59 °C, it is classified as a flammable liquid and vapor[5].

  • Extinguishing Media: In case of fire, use dry chemical, alcohol-resistant foam, or carbon dioxide. Do not use water jets , as water may scatter the liquid and spread the fire[4].

  • PPE Standards: Handling requires a full-facepiece airline respirator in positive pressure mode (NIOSH/MSHA or EN 149 approved) if aerosols are generated, alongside robust chemical-resistant gloves and goggles[5].

References

  • TCI Chemicals. "SAFETY DATA SHEET: 3,3,5-Trimethylcyclohexylamine." tcichemicals.com.4

  • Cole-Parmer. "Material Safety Data Sheet: 3,3,5-Trimethylcyclohexylamine, 99+% mixture of cis and trans." coleparmer.com. 5

  • Benchchem. "Trimethylcyclohexylamine | 34216-34-7." benchchem.com. 1

  • Guidechem. "3,3,5-TRIMETHYLCYCLOHEXYLAMINE 15901-42-5 wiki." guidechem.com. 2

Sources

Exploratory

3,3,5-trimethylcyclohexylamine CAS number and structure

An In-Depth Technical Guide to 3,3,5-Trimethylcyclohexylamine: Structural Elucidation, Synthesis, and Applications Executive Summary For researchers and drug development professionals, sterically hindered cycloaliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3,5-Trimethylcyclohexylamine: Structural Elucidation, Synthesis, and Applications

Executive Summary

For researchers and drug development professionals, sterically hindered cycloaliphatic amines represent a critical class of building blocks. 3,3,5-Trimethylcyclohexylamine is a highly versatile, asymmetric primary amine characterized by its bulky trimethyl-substituted ring. This structural uniqueness imparts distinct lipophilicity, steric shielding, and stereochemical complexity, making it an invaluable precursor in pharmacophore design, chiral auxiliary synthesis, and advanced polymer chemistry (such as the synthesis of isophorone diamine)[1][2].

This whitepaper provides a comprehensive, expert-level analysis of its physicochemical properties, stereochemical behavior, analytical validation protocols, and synthetic methodologies.

Physicochemical Profiling & Structural Architecture

The molecular architecture of 3,3,5-trimethylcyclohexylamine consists of a cyclohexane ring substituted with a primary amine at the C1 position, two methyl groups at the C3 position, and a single methyl group at the C5 position. This asymmetry generates multiple stereocenters, most notably dictating the formation of cis and trans diastereomers[1].

The steric bulk of the trimethyl groups significantly shields the amine functionality. While this reduces its nucleophilicity compared to unhindered aliphatic amines, it enhances the metabolic stability of resulting amide bonds in drug candidates. The compound acts as a moderate base, with a predicted pKa of approximately 10.69[3].

Table 1: Core Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name 3,3,5-Trimethylcyclohexylamine
General CAS Number 15901-42-5[3][4]
Trans-Isomer CAS Number 32958-55-7[1][5]
Molecular Formula C9H19N[3]
Molecular Weight 141.26 g/mol [3]
SMILES String CC1CC(N)CC(C)(C)C1[6]
Physical State Clear, colorless to light yellow liquid[1][3]
Predicted pKa 10.69 ± 0.70[3]
Topological Polar Surface Area 26 Ų[3]

Stereochemical Complexity & Analytical Characterization

A defining characteristic of 3,3,5-trimethylcyclohexylamine is its chirality and the presence of cis and trans isomers. Because the biological target affinity of a drug candidate often depends entirely on the spatial orientation of its functional groups, isolating and characterizing these specific isomers is a non-negotiable step in drug development[1].

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these isomers. The symmetry inherent in the trans isomer typically results in singlet signals for specific protons, whereas the cis isomer exhibits complex peak splitting due to altered axial-equatorial proton coupling constants[1].

AnalyticalWorkflow Start Raw 3,3,5-Trimethylcyclohexylamine (Mixture of Isomers) GCMS GC-MS Profiling (Mass & Purity Validation) Start->GCMS Step 1: Purity NMR 1H & 13C NMR Spectroscopy (Structural Elucidation) Start->NMR Step 2: Structure CisTrans Isomeric Differentiation (Peak Splitting Analysis) NMR->CisTrans Diastereomer Ratio Resolution Chiral Resolution (via Dibenzoyl Tartaric Acid) CisTrans->Resolution If Separation Required Pure Isolated Enantiomers Resolution->Pure Fractional Crystallization

Workflow for the analytical characterization and isomeric resolution of the amine.

Protocol: Self-Validating Isomeric Resolution via Chiral Salt Formation

To achieve optical resolution of the enantiomers, researchers frequently employ salt formation with chiral acids[1]. This protocol leverages solubility differentials.

  • Salt Formation: Dissolve the racemic mixture of 3,3,5-trimethylcyclohexylamine in a polar protic solvent (e.g., hot ethanol). Slowly add a stoichiometric equivalent of a chiral resolving agent, such as (+)-dibenzoyl tartaric acid.

    • Causality: The chiral acid reacts with the enantiomeric amines to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility.

  • Fractional Crystallization: Allow the solution to cool gradually to room temperature, then to 4°C.

    • Causality: Controlled cooling supersaturates the solution with the less soluble diastereomeric salt, prompting its selective crystallization while the more soluble salt remains in the mother liquor.

  • Isolation & Free-Basing: Filter the crystals. To recover the pure enantiomeric amine, treat the isolated salt with a strong aqueous base (e.g., 2M NaOH) and extract with an organic solvent like dichloromethane.

  • Validation: Confirm the absolute configuration and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography[1].

Synthetic Pathways & Mechanistic Insights

In industrial and laboratory settings, 3,3,5-trimethylcyclohexylamine is typically synthesized via the reductive amination of 3,3,5-trimethylcyclohexanone, or as a byproduct/intermediate in the synthesis of isophorone diamine (IPDA) from isophorone nitrile[2].

SynthesisPathway Ketone 3,3,5-Trimethylcyclohexanone Imination Imination (Excess NH3) Catalyst: Heteropoly Acid Ketone->Imination Condensation Imine Ketimine Intermediate Imination->Imine -H2O Reduction Catalytic Hydrogenation (H2) Catalyst: Ru/C or Raney Ni Imine->Reduction High Pressure Amine 3,3,5-Trimethylcyclohexylamine CAS: 15901-42-5 Reduction->Amine Reduction Pharma Drug Pharmacophores (Amide Coupling) Amine->Pharma Downstream Use

Synthetic pathway of 3,3,5-trimethylcyclohexylamine and downstream applications.

Protocol: Continuous Reductive Amination

The synthesis requires precise control over reaction equilibrium and hydrogenation kinetics to prevent the formation of secondary amine byproducts (e.g., di(3,3,5-trimethylcyclohexyl)amine).

  • Imination Phase: React 3,3,5-trimethylcyclohexanone with a molar excess of anhydrous ammonia (NH₃) at 50°C to 90°C. A heterogeneous catalyst, such as a heteropoly acid supported on carbon, is often utilized to accelerate the condensation[2].

    • Causality: The massive excess of ammonia drives the reversible condensation reaction forward via Le Chatelier's principle, maximizing the yield of the ketimine intermediate and suppressing the formation of secondary amines.

  • Hydrogenation Phase: Transfer the ketimine intermediate to a high-pressure reactor. Introduce hydrogen gas (H₂) at pressures ranging from 14 bar to 3500 psig, utilizing a robust hydrogenation catalyst (e.g., Raney Nickel or Ruthenium on Carbon)[2].

    • Causality: The chosen catalyst selectively reduces the C=N double bond of the imine without reducing the sterically hindered cyclohexane ring. High pressure ensures sufficient dissolved hydrogen concentration to outcompete side reactions.

  • Purification: Post-reaction, filter the heterogeneous catalyst. Isolate the target amine via fractional vacuum distillation.

    • Causality: Vacuum distillation is required because the boiling point of the amine is relatively high; applying a vacuum lowers the boiling point, preventing thermal degradation of the product during purification.

Applications in Drug Development

In medicinal chemistry, the incorporation of a 3,3,5-trimethylcyclohexyl moiety serves several strategic purposes:

  • Steric Shielding: When coupled with a carboxylic acid to form an amide, the bulky trimethyl groups sterically hinder access by proteolytic enzymes. This significantly increases the in vivo half-life of the drug.

  • Lipophilicity Modulation: The highly aliphatic nature of the ring increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.

  • Chiral Induction: The pure enantiomers of 3,3,5-trimethylcyclohexylamine can be used as chiral auxiliaries to direct the stereochemical outcome of asymmetric syntheses.

References

  • Current time information in San Francisco, CA, US. Google Search.
  • 3,3,5-Trimethylcyclohexylamine | CAS 15901-42-5 | SCBT. Santa Cruz Biotechnology.
  • 3,3,5-Trimethylcyclohexylamine , >98.0%(GC)(T) , 15901-42-5. CookeChem.
  • Identity - ECHA CHEM: (trans)-3,3,5-trimethylcyclohexylamine. European Chemicals Agency.
  • 3, 3, 5-Trimethylcyclohexylamine, min 98% (GC)(T). CP Lab Safety.
  • 15901-42-5 | QG-3189 | 3,3,5-Trimethylcyclohexylamine 98%. Combi-Blocks.
  • 3,3,5-Trimethylcyclohexylamine|Cycloaliphatic Amine. Benchchem.
  • 3,3,5-TRIMETHYLCYCLOHEXYLAMINE 15901-42-5 wiki. Guidechem.
  • Trimethylcyclohexylamine | 34216-34-7. Benchchem.
  • 3,3,5-trimethylcyclohexan-1-amine - C9H19N. Chemspace.
  • 3,3,5-TRIMETHYLCYCLOHEXYLAMINE | 15901-42-5. ChemicalBook.
  • CAS 15901-42-5: 3,3,5-Trimethylcyclohexanamine. CymitQuimica.
  • US5491264A - Preparation of isophorone diamine. Google Patents.
  • US3862978A - Catalytic synthesis of organic halogen compounds. Google Patents.
  • US4016182A - Process for the production of aminoanthraquinone compounds. Google Patents.

Sources

Foundational

N,N-Dimethylcyclohexylamine (DMCHA): Mechanisms of Action in Catalysis, Switchable Solvents, and Emerging Pharmacological Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As an application scientist, I approach N,N-Dimethylcyclohexylamine (DMCHA) n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As an application scientist, I approach N,N-Dimethylcyclohexylamine (DMCHA) not merely as a bulk industrial chemical, but as a highly tunable molecular engine. Traditionally recognized as a cornerstone catalyst in polyurethane foam production, DMCHA’s unique physicochemical profile—combining a lipophilic cyclohexane ring with a highly nucleophilic tertiary amine—has opened new frontiers in environmental engineering and oncology. This whitepaper deconstructs the mechanisms of action (MoA) of DMCHA across three distinct domains: polymer catalysis, CO₂-responsive switchable-hydrophilicity solvents (SHS), and the pharmacological activity of its emerging derivatives.

Part I: Molecular Architecture & Causality

To understand DMCHA's mechanism of action across any discipline, we must first analyze its structural causality. The molecule (C₈H₁₇N) consists of two functional domains:

  • The Cyclohexane Ring: Provides significant steric bulk and lipophilicity. This structural rigidity ensures stability in high-temperature exothermic reactions and allows the molecule to partition effectively into organic phases (such as toluene or crude oil)[1][2].

  • The Dimethylamino Group: The two methyl groups exert an electron-donating inductive effect, significantly increasing the electron density on the tertiary nitrogen. This makes DMCHA a moderately strong base (pKa ~10.7) and a highly aggressive nucleophile[3][4].

Part II: Chemical Mechanism of Action (Polyurethane Catalysis)

In polymer chemistry, DMCHA is the preferred catalyst for rigid polyurethane foams because it perfectly balances the two competing reactions required for foam formation: the "blow" reaction and the "gelation" reaction[1][4].

The Catalytic Cycle

The MoA relies on the nucleophilic attack by DMCHA's tertiary nitrogen on the electrophilic carbon of the isocyanate group (R-N=C=O). This forms an active intermediate complex that drastically lowers the activation energy for subsequent reactions[4].

  • Pathway A (The Blow Reaction): The intermediate complex reacts with water to form a highly unstable carbamic acid, which immediately decarboxylates. This releases CO₂ gas (expanding the foam) and leaves behind a disubstituted urea[1][4].

  • Pathway B (The Gelation Reaction): The intermediate complex reacts with the hydroxyl groups of a polyol. This forms the urethane linkages that create the rigid cross-linked polymer backbone[1].

G DMCHA DMCHA (Tertiary Amine) Complex Amine-Isocyanate Intermediate Complex DMCHA->Complex Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Complex Water Water (H2O) Blow Reaction Complex->Water Pathway A Polyol Polyol (R'-OH) Gelation Reaction Complex->Polyol Pathway B Urea Disubstituted Urea + CO2 (Foam Expansion) Water->Urea Decarboxylation Urethane Urethane Linkage (Polymer Backbone) Polyol->Urethane Cross-linking Urea->DMCHA Catalyst Regeneration Urethane->DMCHA Catalyst Regeneration

Caption: Catalytic cycle of DMCHA in polyurethane synthesis via blow and gelation reactions.

Part III: Physicochemical Mechanism (Switchable-Hydrophilicity Solvent)

Recent advancements have leveraged DMCHA as a Switchable-Hydrophilicity Solvent (SHS) for the extraction of Volatile Organic Compounds (VOCs) like toluene.

The CO₂-Responsive MoA

The mechanism is governed by Le Chatelier's principle and acid-base equilibrium. In its native state, DMCHA is hydrophobic and miscible with organic pollutants. When CO₂ is introduced in the presence of water, carbonic acid forms. The basic nitrogen of DMCHA is protonated, converting the molecule into a highly water-soluble bicarbonate salt (DMCHAH⁺ HCO₃⁻)[2][5]. This forces the organic pollutant to phase-separate. Purging the system with N₂ and mild heat drives off the CO₂, deprotonating the amine and regenerating the hydrophobic solvent[2][6].

Part IV: Biological Activity & Pharmacological Derivatives

While native DMCHA exhibits non-specific cytotoxicity primarily driven by its high alkalinity (causing lipid saponification and protein denaturation upon contact)[3], its structural backbone is highly valuable in drug development.

DMCHA-Hyptolide as an HDAC Inhibitor

Researchers have successfully synthesized DMCHA derivatives, such as N,N-dimethylcyclohexylamine-hyptolide, via Diels-Alder reactions. This derivative exhibits targeted anticancer activity against Breast Cancer Stem Cells (BCSCs)[7].

Pharmacological MoA: The tertiary amine and cyclohexene ring structure of the derivative allow it to dock stably within the active site of Histone Deacetylase (HDAC) enzymes. By inhibiting HDAC, the compound prevents the deacetylation of histones, leading to chromatin relaxation. This epigenetic shift upregulates tumor suppressor genes (like p21), triggering cell cycle arrest specifically at the S (DNA synthesis) and G2/M (cell division) phases, ultimately inducing apoptosis in chemo-resistant BCSCs[7].

G Derivative DMCHA-Hyptolide Derivative HDAC HDAC Enzyme Active Site Derivative->HDAC Molecular Docking Inhibition Enzyme Inhibition (Stable Binding) HDAC->Inhibition Histones Histone Hyperacetylation Inhibition->Histones Prevents Deacetylation Chromatin Chromatin Relaxation & Gene Transcription Histones->Chromatin Arrest Cell Cycle Arrest (S & G2/M Phases) Chromatin->Arrest Upregulates p21 Apoptosis Apoptosis in Breast Cancer Stem Cells Arrest->Apoptosis Cytotoxicity

Caption: Pharmacological mechanism of DMCHA-hyptolide derivatives inducing apoptosis via HDAC inhibition.

Part V: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the outcome of each step confirms the success of the previous one.

Protocol 1: Reversible VOC (Toluene) Absorption via DMCHA SHS[2][6]

Purpose: To validate the CO₂-responsive phase transition mechanism of DMCHA.

  • Initial Phase Mixing: In a separatory funnel, combine 50 mL of toluene-contaminated water with 50 mL of pure DMCHA. Agitate for 5 minutes. Validation: Two distinct phases (organic/aqueous) should be visible.

  • CO₂-Induced Hydrophilization: Sparge the biphasic mixture with >99% pure CO₂ at a flow rate of 45 mL/min for 50 minutes at 25°C.

  • Phase Separation & Validation: Allow the mixture to settle. The DMCHA will protonate and migrate into the aqueous phase. Self-Validation: The organic phase volume will drastically reduce, leaving isolated toluene. Extract the aqueous phase and validate the absence of toluene via GC-FID.

  • N₂-Induced Regeneration (Desorption): Transfer the aqueous phase (containing DMCHAH⁺ HCO₃⁻) to a desorber. Sparge with N₂ at 60°C for 15 minutes. Validation: The solution will turn cloudy as hydrophobic DMCHA phase-separates from the water, proving the reversibility of the mechanism.

Protocol 2: In Vitro Validation of DMCHA-Hyptolide Cytotoxicity[7]

Purpose: To confirm the cell cycle arrest mechanism of DMCHA derivatives in oncology.

  • Synthesis & Purification: Synthesize N,N-dimethylcyclohexylamine-hyptolide via a Diels-Alder reaction. Purify using column chromatography. Validation: Confirm the structure via ¹H-NMR, ¹³C-NMR, and FTIR (Target MW: 595 g/mol ).

  • Cell Culture & Treatment: Culture Breast Cancer Stem Cells (BCSCs) in 96-well plates. Treat the experimental group with the DMCHA-derivative at concentrations ranging from 10 to 100 µg/mL for 48 hours.

  • Flow Cytometry (Cell Cycle Analysis): Harvest the cells, permeabilize with 70% ethanol, and stain with Propidium Iodide (PI) containing RNase.

  • Validation: Analyze via flow cytometry. A successful HDAC inhibition mechanism will present as a statistically significant accumulation of cells in the S and G2/M phases compared to the vehicle control, confirming targeted cell cycle arrest rather than non-specific necrosis.

Part VI: Quantitative Data Summaries

Table 1: Physicochemical and Kinetic Parameters of DMCHA
ParameterValueMechanistic Significance
Molecular Weight 127.23 g/mol [1]Optimal size for steric hindrance without limiting diffusion.
Boiling Point 160-162 °C[1]Ensures stability during highly exothermic polyurethane reactions.
Density 0.85 g/cm³[1]Lower density than water; facilitates phase separation in SHS applications.
Flash Point 45 °C[1]Requires controlled thermal environments during synthesis.
pKa ~10.7[3]Strong basicity drives both nucleophilic catalysis and CO₂ protonation.
Table 2: Biological & Pharmacological Activity of DMCHA-Hyptolide
Assay / TargetResultMechanistic Implication
Target Cell Line Breast Cancer Stem Cells (BCSCs)[7]High clinical relevance for chemo-resistant tumors.
In Vitro Cytotoxicity (IC₅₀) 47.42 µg/mL[7]Classifies the derivative as moderately active; viable lead compound.
Cell Cycle Impact Arrest at S and G2/M phases[7]Confirms interference with DNA synthesis and cell division.
Molecular Target Histone Deacetylase (HDAC)[7]In silico docking confirms stable binding at the enzyme active site.

References

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5 (2007) , National Academies Press. 3

  • DMCHA: The Preferred Catalyst in Polyurethane Foam Production , Shanghai Ohans. 1

  • 2.1 Flexible Polyurethane Foam Chemistry , University of Cincinnati. 4

  • Study of Phase Separation and Reversibility in CO2-Responsive Superamphiphile Microemulsions , PMC.5

  • Synthesis of N,N-Dimethylcyclohexylamine-Hyptolide and Activity Assessment Against Breast Cancer Stem Cells (BCSCs) Using In Vitro and In Silico Approaches , Trends in Sciences. 7

  • Reversible Absorption of Volatile Organic Compounds by Switchable-Hydrophilicity Solvents: A Case Study of Toluene with N,N-Dimethylcyclohexylamine , ACS Omega. 2

  • Reversible Absorption of Volatile Organic Compounds by Switchable-Hydrophilicity Solvents: A Case Study of Toluene with N,N-Dimethylcyclohexylamine , PMC. 6

Sources

Exploratory

Spectroscopic Profiling and Mechanistic Analysis of 3-Aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA)

Executive Summary 3-Aminomethyl-3,5,5-trimethylcyclohexylamine, universally known as Isophorone Diamine (IPDA), is a cycloaliphatic diamine that serves as a critical chiral building block in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminomethyl-3,5,5-trimethylcyclohexylamine, universally known as Isophorone Diamine (IPDA), is a cycloaliphatic diamine that serves as a critical chiral building block in pharmaceutical synthesis and a high-performance curing agent in polymer chemistry. As a Senior Application Scientist, I frequently encounter analytical discrepancies arising from IPDA’s isomeric complexity and hygroscopic nature. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of IPDA, detailing the causality behind experimental choices and establishing self-validating protocols to ensure absolute data integrity.

Structural Dynamics & Isomeric Complexity

IPDA (CAS: 2855-13-2) is produced industrially via the hydrocyanation and reductive amination of isophorone. This synthesis yields a mixture of four stereoisomers, typically heavily biased toward the cis-isomer (approximate cis/trans ratio of 3:1) .

The Causality of Isomeric Bias: The thermodynamic preference for the cis-isomer is dictated by the cyclohexane chair conformation. In the cis-configuration, both the amino (-NH₂) and aminomethyl (-CH₂NH₂) substituents can simultaneously occupy equatorial positions. This minimizes 1,3-diaxial steric clashes with the bulky gem-dimethyl groups at the C5 position, rendering the cis-isomer significantly more stable and easier to isolate for enantiomerically pure drug development applications .

Spectroscopic Signatures (Quantitative Data)

To ensure batch-to-batch reproducibility, it is imperative to cross-reference IPDA against a multi-modal spectroscopic baseline. The following tables summarize the definitive chemical shifts, vibrational frequencies, and mass-to-charge ratios for IPDA.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
0.85 – 1.05Multiplet (Overlapping singlets)9H3 × -CH₃ (Methyls at C3, C5)
1.10 – 1.60Multiplet6H-CH₂- (Cyclohexane ring protons)
~1.30Broad Singlet4H2 × -NH₂ (Primary amines, exchangeable)
2.50 – 2.80Multiplet3H-CH₂-NH₂ and -CH-NH₂ (Protons adjacent to nitrogen)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeStructural Assignment
23.5, 27.8, 31.9Primary (CH₃)Methyl carbons at C3 and C5
30.5, 35.2Quaternary (C)C3 and C5 ring carbons
40.1, 45.6, 49.8Secondary (CH₂)Ring methylene carbons
46.5Tertiary (CH)C1 (-CH-NH₂)
56.2Secondary (CH₂)C7 (-CH₂-NH₂)
Table 3: ATR-FTIR Vibrational Data
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3360, 3280N-H Stretching (Doublet)Primary Aliphatic Amine
2950, 2910, 2860C-H StretchingAliphatic Ring / Methyls
1600N-H BendingPrimary Amine
1460, 1380C-H BendingGem-dimethyl groups
1080C-N StretchingAliphatic C-N bond
Table 4: ESI-MS Data (Positive Ion Mode)
m/z ValueIon TypeFragment Loss / Assignment
171.1[M+H]⁺Molecular Ion (Protonated IPDA)
154.1[M+H - NH₃]⁺Loss of ammonia (17 Da)
141.1[M+H - CH₄N]⁺Loss of aminomethyl radical (30 Da)

Self-Validating Experimental Protocols

Do not treat spectroscopic acquisition as a black box. As an application scientist, I design every protocol to be a self-validating system —where the success of the sample preparation is proven by the spectrum itself.

Protocol A: Anhydrous NMR Acquisition

Causality: Primary amines undergo rapid chemical exchange with trace moisture in deuterated solvents, which broadens the N-H signal into the baseline.

  • Solvent Preparation: Dry CDCl₃ over activated 3Å molecular sieves for 24 hours prior to use.

  • Sample Preparation: Dissolve 15 mg of IPDA in 0.6 mL of the dried CDCl₃ under an inert nitrogen atmosphere.

  • Acquisition: Run a standard 1D ¹H NMR with 16 scans and a 2-second relaxation delay.

  • Self-Validation: The sharpness of the 4H broad singlet at ~1.30 ppm directly validates the anhydrous integrity of the sample. If the peak is absent or severely broadened, moisture contamination has occurred.

Protocol B: Non-Destructive ATR-FTIR

Causality: IPDA is a corrosive, hygroscopic liquid . Traditional KBr pellet pressing exposes the sample to atmospheric moisture, leading to overlapping O-H and N-H stretch bands.

  • Crystal Cleaning: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Collect a background spectrum.

  • Application: Apply a single drop (approx. 10 µL) of neat IPDA directly onto the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: The presence of the distinct 3360/3280 cm⁻¹ doublet validates that the primary amines have not degraded into carbamates via atmospheric CO₂ absorption.

Protocol C: Soft-Ionization ESI-MS

Causality: Hard ionization techniques (like Electron Impact) often shatter aliphatic amines, leaving a weak or absent molecular ion. Electrospray Ionization (ESI) forces protonation at the basic nitrogen centers.

  • Dilution: Prepare a 1 µg/mL solution of IPDA in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Injection: Direct infusion at a flow rate of 10 µL/min into the ESI source (Positive mode, capillary voltage 3.0 kV).

  • Self-Validation: The presence of the m/z 154.1 fragment acts as an internal validation of the primary amine structure, confirming the expected neutral loss of NH₃ from the m/z 171.1 parent ion.

Mechanistic Pathway: IPDA in Epoxy Curing

In materials science, IPDA is heavily utilized as a curing agent for DGEBA (Bisphenol-A diglycidyl ether) prepolymers . The reaction relies on the nucleophilic attack of the IPDA primary amines on the highly strained epoxide rings. Spectroscopic validation is used to monitor the depletion of the epoxide groups and the formation of the cross-linked polyamine network.

IPDA_Workflow IPDA Isophorone Diamine (IPDA) Amine Donor Reaction Nucleophilic Ring Opening (Thermal Activation) IPDA->Reaction Epoxy DGEBA Prepolymer Epoxide Acceptor Epoxy->Reaction Polymer Cross-Linked Polyamine Network Reaction->Polymer Val_NMR NMR Spectroscopy (Loss of Epoxide Signals) Polymer->Val_NMR Validate Val_IR FT-IR Spectroscopy (Loss of 910 cm⁻¹ band) Polymer->Val_IR Validate Val_MS ESI-MS (Oligomer Mass Profiling) Polymer->Val_MS Validate

Mechanistic workflow of IPDA-mediated epoxy curing and subsequent spectroscopic validation.

References

  • Berkessel, A., Roland, K., Schröder, M., Neudörfl, J. M., & Lex, J. (2006). "Enantiomerically Pure Isophorone Diamine[3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale." The Journal of Organic Chemistry, 71(25), 9312-9318. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17857, Isophorone diamine." PubChem. URL:[Link]

Foundational

Solvation Thermodynamics and Solubility Profile of 3,3,5-Trimethylcyclohexylamine in Common Laboratory Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Causality In pharmaceutical synthesis and advanced polymer desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Causality

In pharmaceutical synthesis and advanced polymer design, 3,3,5-trimethylcyclohexylamine (TMCA) serves as a critical aliphatic amine precursor. However, its amphiphilic molecular architecture often presents complex solvation challenges during liquid-liquid extraction and scale-up.

As an Application Scientist, I frequently observe that empirical solubility deviations stem from a misunderstanding of TMCA’s structural dichotomy. The molecule features a highly lipophilic 3,3,5-trimethylcyclohexyl ring paired with a hydrophilic, ionizable primary amine (-NH₂). Understanding the thermodynamic push-and-pull between the entropic penalty of hydrating the bulky aliphatic ring and the enthalpic gain of amine hydrogen-bonding is paramount for optimizing reaction matrices.

Physicochemical Properties

To predict the solvation behavior of TMCA, we must first ground our assumptions in its fundamental physicochemical properties. The data below highlights its moderate basicity and low density, which directly influence phase separation behaviors.

PropertyValueMechanistic ImplicationReference
Molecular Formula C₉H₁₉NDefines the high carbon-to-heteroatom ratio (9:1), heavily favoring lipophilicity.1[1]
Molecular Weight 141.26 g/mol Bulky steric profile restricts tight solvent packing in aqueous media.1[1]
Physical State Clear liquidLiquid state at room temp ensures no crystal lattice energy needs to be overcome for dissolution.2[2]
Boiling Point 177 °CIndicates strong intermolecular amine-amine hydrogen bonding in its pure state.3[3]
Density 0.844 g/cm³Forms the upper organic layer when partitioned against aqueous solutions.2[2]
Aqueous Sol. (20°C) ~4.0 g/LSlightly soluble; hydrophobic effect dominates at neutral pH.2[2]

Solubility Profile in Common Laboratory Solvents

The principle of "like dissolves like" is governed by the minimization of Gibbs free energy ( ΔG=ΔH−TΔS ). For TMCA, the solubility profile across different solvent classes is highly predictable when analyzing the specific intermolecular forces at play.

Solvent ClassSpecific SolventSolubility ProfileDominant Solvation Mechanism
Aqueous Water (pH 7.0)Slightly Soluble (~4 g/L)Amine H-bonding is offset by the massive entropic penalty of forming a clathrate hydration shell around the trimethylcyclohexyl ring.
Polar Protic Methanol / EthanolMiscibleDual-action: Solvent hydroxyl groups H-bond with the amine, while the solvent's alkyl chains solvate the hydrophobic ring via dispersion forces.
Polar Aprotic DCM / THF / EtOAcMiscibleDipole-dipole interactions stabilize the amine; strong dispersive affinity for the aliphatic ring.
Non-Polar Hexane / TolueneMiscibleLondon dispersion forces seamlessly integrate the non-polar trimethylcyclohexyl ring into the solvent matrix.
pH-Dependent Solvation Mechanics

Because TMCA is a moderate base, its aqueous solubility is not static. Lowering the pH of the aqueous phase below its pKa protonates the primary amine, yielding an ammonium salt. This shifts the thermodynamic landscape: the weak hydrogen-bonding interactions are replaced by powerful ion-dipole interactions, which overcome the hydrophobic effect of the ring and render the molecule highly water-soluble.

Solvation_Thermodynamics TMCA 3,3,5-Trimethylcyclohexylamine (Amphiphilic Profile) Aqueous Neutral Water (pH ~ 7) TMCA->Aqueous H-Bonding Organic Organic Solvents (Alcohols, Alkanes, DCM) TMCA->Organic Van der Waals / Dipole Acidic Acidic Aqueous Media (pH < pKa) TMCA->Acidic Protonation LowSol Low Solubility (~4 g/L) Entropic Penalty Dominates Aqueous->LowSol Hydrophobic Effect HighSol Miscible Favorable Dispersion Forces Organic->HighSol Solvation SaltSol High Solubility Ion-Dipole Interactions Acidic->SaltSol Salt Formation

Thermodynamic pathways governing the pH-dependent solvation of TMCA.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the solubility of TMCA in novel solvent mixtures (e.g., proprietary mobile phases or extraction matrices), kinetic dissolution must not be confused with thermodynamic solubility.

The following protocol utilizes a self-validating loop to guarantee that true thermodynamic equilibrium has been reached. Furthermore, because TMCA lacks a conjugated π -system (rendering standard HPLC-UV analysis ineffective without derivatization), we employ GC-FID with an internal standard to ensure quantitative trustworthiness.

Step-by-Step Methodology

1. Saturated System Preparation

  • Action: In a 20 mL borosilicate glass vial, add 10 mL of the target solvent. Gradually add TMCA until a distinct, persistent second phase (or cloudiness) remains after vigorous vortexing.

  • Causality: An excess of solute is mathematically required to maintain a saturated state and drive the equilibrium toward maximum thermodynamic capacity.

2. Isothermal Equilibration

  • Action: Seal the vial tightly (TMCA has a flash point of 59 °C2[2]) and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours.

  • Causality: Solubility is highly temperature-dependent. Strict isothermal control prevents temperature fluctuations from inducing transient supersaturation or premature precipitation.

3. Phase Separation via Centrifugation

  • Action: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25.0 °C.

  • Causality: Aliphatic amines easily form stable micro-emulsions in aqueous or semi-polar media. High-speed centrifugation forces phase separation, ensuring the sampled supernatant contains only fully solvated molecules, preventing false-positive solubility spikes.

4. Aliquot Extraction & Filtration

  • Action: Carefully extract 1.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Causality: The PTFE membrane removes any residual sub-micron undissolved droplets that resisted centrifugation.

5. GC-FID Quantification

  • Action: Dilute the filtered aliquot into a compatible GC solvent (e.g., ethyl acetate) spiked with a known concentration of an internal standard (e.g., decane). Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Causality: The internal standard self-validates the injection volume and mathematically corrects for any solvent evaporation that occurred during sample preparation.

6. The Self-Validation Loop (Equilibrium Check)

  • Action: Repeat Steps 3 through 5 on the same stock vial at the 48-hour mark. Compare the calculated concentration at 48h against the 24h mark.

  • Causality: Thermodynamic solubility is a state function independent of time. If the concentration variance between 24h and 48h is < 5% , you have definitively isolated the thermodynamic equilibrium. If the variance is > 5%, the system is still kinetically shifting and requires further equilibration.

ShakeFlask_Workflow Start Excess Solute + Solvent Equilibration Isothermal Shaking (24h at 25°C) Start->Equilibration Separation Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation Sampling Aliquot Extraction (Filter via 0.22 µm PTFE) Separation->Sampling Analysis GC-FID Quantification (Internal Standard Method) Sampling->Analysis Validation Equilibrium Validation (Δ Conc. 24h vs 48h < 5%) Analysis->Validation Validation->Equilibration If Δ > 5% (Not Equilibrated)

Self-validating isothermal shake-flask workflow for precision solubility determination.

References

  • Material Safety D
  • 3,3,5-trimethylcyclohexylamine (C9H19N) - PubChemLite, uni.lu,
  • 3,3,5-Trimethylcyclohexylamine 98.0+%, TCI America - Fisher Scientific, fishersci.com,
  • SAFETY DATA SHEET - TCI Chemicals, tcichemicals.com,

Sources

Exploratory

Thermochemical Stability of Trimethylcyclohexylamine Derivatives: A Comprehensive Technical Guide

Executive Summary Trimethylcyclohexylamine (TMCA) derivatives, most notably 3-aminomethyl-3,5,5-trimethylcyclohexylamine (commonly known as Isophorone Diamine or IPDA), represent a critical class of cycloaliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylcyclohexylamine (TMCA) derivatives, most notably 3-aminomethyl-3,5,5-trimethylcyclohexylamine (commonly known as Isophorone Diamine or IPDA), represent a critical class of cycloaliphatic amines. As a Senior Application Scientist, I frequently encounter these compounds in the design of high-performance epoxy resins, advanced polyurethanes, and emerging direct air capture (DAC) CO₂ sorbents[1]. The utility of IPDA hinges entirely on its thermochemical stability—its ability to withstand thermal degradation, resist oxidation, and maintain structural integrity under extreme environmental stress.

This whitepaper dissects the thermodynamic profiling, conformational stability, and degradation mechanisms of TMCA derivatives. By understanding the causality behind their thermochemical behavior, researchers and materials scientists can better optimize formulations for long-term durability.

Structural Thermodynamics and Conformational Stability

The foundational stability of TMCA derivatives is dictated by their cycloaliphatic architecture. Unlike planar aromatic amines (e.g., aniline) which suffer from reduced basicity due to electron delocalization, the cyclohexane ring in IPDA forces a non-planar, stable chair conformation[2].

Causality of Isomeric Stability

IPDA is synthesized via the catalytic reductive amination of isophorone nitrile[2]. This process yields a chiral, non-C2-symmetric 1,4-diamine that exists as a mixture of stereoisomers, typically in a 75:25 (cis:trans) ratio[3].

  • The cis-isomer is thermodynamically favored because both the amino and aminomethyl substituents can occupy equatorial positions on the cyclohexane ring[2]. This minimizes 1,3-diaxial steric strain, lowering the overall enthalpy of formation.

  • The trans-isomer forces one of the bulky amine groups into an axial position, introducing steric hindrance that slightly destabilizes the molecule, making it more susceptible to thermal cleavage under extreme conditions.

The localized electron pairs on the nitrogen atoms result in a pKₐ of approximately 10.4, characterizing IPDA as a moderate-to-strong base[4]. This high nucleophilicity is the exact mechanism that drives its rapid, exothermic crosslinking with diglycidyl ether of bisphenol A (DGEBA) to form highly stable, UV-resistant epoxy networks[5].

Thermochemical Degradation Mechanisms

While TMCA derivatives are highly stable, they are not immune to thermochemical degradation when subjected to elevated temperatures (>100 °C) in the presence of oxygen. Understanding these pathways is critical for predicting the lifespan of IPDA-cured polymers.

Thermal Oxidation and Chain Scission

When subjected to thermal stress, the primary degradation pathway involves the oxidation of the methylene (CH₂) groups located in the α-position to the amine functionalities. Fourier Transform Infrared (FTIR) spectroscopy of thermally aged IPDA-cured epoxies reveals a distinct carbonyl (C=O) build-up at ~1722 cm⁻¹[6].

Unlike linear aliphatic amines (e.g., TTDA) which tend to undergo predominant crosslinking upon thermal oxidation, IPDA-based networks undergo primary chain scission[6]. The rigid cycloaliphatic ring prevents the flexible recombination of cleaved radicals, leading to macroscopic embrittlement of the material over time.

DegradationPathway A Isophorone Nitrile (IPN) B Reductive Amination (NH3, H2, Catalyst) A->B Imidization & Reduction C IPDA (cis/trans) Trimethylcyclohexylamine B->C High Yield Synthesis D Thermal Oxidation (>100°C, O2) C->D Environmental Stress F Epoxy Crosslinking (Stable Network) C->F DGEBA Reaction E Carbonyl Formation (FTIR ~1722 cm⁻¹) D->E Chain Scission

Caption: Synthesis and thermochemical degradation pathways of IPDA.

Quantitative Thermodynamic Data

To accurately model the behavior of TMCA derivatives in industrial applications (such as CO₂ capture or exothermic epoxy curing), precise thermodynamic parameters are required. The table below summarizes the critical thermochemical data for commercial IPDA.

PropertyValue / DescriptionReference
Molecular Weight 170.30 g/mol PubChem[7]
Melting Point ~10 °CPubChem[7]
Boiling Point 247 °C (at 101.3 kPa)PubChem[7]
Commercial Isomeric Ratio ~75:25 (cis:trans)ACS Energy & Fuels[3]
Basicity (pKₐ) ~10.4 (Moderate Base)OECD[4]
Log Kow (Partition Coefficient) 0.99 (Measured)OECD[4]
Glass Transition (Tg) in DGEBA ~100.6 °C (Formula dependent)ResearchGate[5]

Experimental Protocols for Thermochemical Profiling

To generate reliable thermodynamic data, the analytical workflows must be meticulously designed to prevent artifactual degradation. Below are the self-validating protocols used in our laboratories to profile TMCA derivatives.

Protocol 1: Purification and Isomeric Separation

Commercial IPDA contains trace impurities and a mixture of diastereomers that skew heat capacity measurements.

  • Causality: IPDA boils at 247 °C. Attempting atmospheric distillation will induce premature thermal degradation and oligomerization. Therefore, high-vacuum distillation is mandatory.

Step-by-Step Methodology:

  • Microscale Vacuum Spinning-Band Distillation: Load the raw IPDA sample into a spinning-band distillation apparatus. Apply a vacuum of <0.1 kPa to lower the effective boiling point[3].

  • Fraction Collection: Collect the main fraction at the reduced boiling plateau.

  • Self-Validation (QC): Immediately analyze a 1 µL aliquot via GC-MS. System Check: If the purity is <99.5%, discard the fraction and redistill. Proceed only when baseline purity is confirmed.

  • Chiral Resolution: To isolate the thermodynamically stable cis-enantiomer, perform optical resolution via salt formation using dibenzoyl tartaric acid[8]. The cis-isomer forms a diastereomeric salt with lower solubility, allowing it to precipitate.

  • Final Validation: Confirm enantiomeric excess (ee > 99%) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase[8].

Protocol 2: Calorimetric Determination of Isobaric Heat Capacities

Once purified, the specific heat capacity ( Cp,m​ ) and phase behavior must be mapped to understand the compound's thermal limits.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a heat-flux Differential Scanning Calorimeter (DSC) using high-purity indium and zinc standards. Causality: Accurate enthalpy extraction requires precise baseline subtraction of the empty aluminum pans[3].

  • Sample Preparation: Hermetically seal ~5 mg of the purified cis-IPDA in an aluminum pan inside a nitrogen-purged glovebox to prevent atmospheric moisture absorption (IPDA is highly hygroscopic).

  • Thermal Cycling: Subject the sample to a heating and cooling regimen from 233 K to 353 K at a rate of 5 K/min[3].

  • Self-Validation (QC): Overlay the heating and cooling curves. System Check: A hysteresis loop or a shift in the baseline indicates either a leak in the hermetic seal or thermal degradation. If the curves do not perfectly mirror each other (excluding the glass transition phase), the run is invalid and must be repeated.

ExperimentalWorkflow S1 Sample Purification Vacuum Spinning-Band S2 Isomeric Separation Chiral HPLC / Salt Formation S1->S2 Prevents Thermal Degradation S3 Thermal Analysis DSC & Bomb Calorimetry S2->S3 Isolates cis/trans Effects S4 Data Synthesis Heat Capacity & Enthalpy S3->S4 Extracts Thermodynamic Params

Caption: Experimental workflow for thermochemical profiling of TMCA derivatives.

Conclusion

The thermochemical stability of trimethylcyclohexylamine derivatives is a direct consequence of their cycloaliphatic, non-planar stereochemistry. While the cis-isomer provides exceptional thermodynamic stability and drives high-Tg crosslinking in epoxy networks, engineers must account for the specific thermal oxidation pathways—namely, chain scission and carbonyl formation—that dictate the material's end-of-life. By employing rigorous, self-validating calorimetric and distillation protocols, researchers can accurately map these boundaries and push the limits of next-generation polymers and CO₂ sorbents.

References

  • Thermodynamic Study of Selected Cyclohexanediamines─Sorbents of Carbon Dioxide - ACS Energy & Fuels -[Link]

  • Thermal oxidation of epoxies: Influence of diamine hardener - ResearchGate -[Link]

  • Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale - ACS Journal of Organic Chemistry - [Link]

  • Isophorone diamine | C10H22N2 | CID 17857 - PubChem -[Link]

  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2 - OECD Existing Chemicals Database -[Link]

  • Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review - ResearchGate - [Link]

Sources

Foundational

Architecting Molecular Complexity: The Strategic Applications of Trimethylcyclohexylamines in Organic Synthesis and Advanced Materials

Executive Summary & Structural Causality As a Senior Application Scientist, I approach molecular design not merely as a synthetic exercise, but as a rigorous study in structural causality. Trimethylcyclohexylamines—most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach molecular design not merely as a synthetic exercise, but as a rigorous study in structural causality. Trimethylcyclohexylamines—most notably 3,3,5-trimethylcyclohexylamine and its diamine derivative, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (commonly known as Isophorone Diamine or IPDA)—are foundational cycloaliphatic building blocks in modern organic chemistry.

The profound utility of these compounds stems directly from their stereochemistry. The cyclohexane ring in these molecules is non-planar, strongly preferring a rigid chair conformation. In the cis isomer of IPDA, both the amino and aminomethyl substituents occupy equatorial positions, minimizing 1,3-diaxial steric repulsion [1]. This specific spatial arrangement dictates its reactivity, making it an exceptional nucleophile in polymer crosslinking and a highly stereoselective scaffold in asymmetric catalysis.

Industrial Synthesis Pathways

The industrial synthesis of IPDA is a continuous, multi-step process engineered for high yield and scalability. It begins with the hydrocyanation of isophorone to yield isophorone nitrile (IPN). This intermediate undergoes reductive amination in the presence of excess ammonia and hydrogen over a heterogeneous catalyst (often a heteropoly acid impregnated onto a refractory oxide or carbon support) [2].

G Isophorone Isophorone (Precursor) HCN Hydrocyanation Isophorone->HCN TMCA 3,3,5-Trimethyl- cyclohexylamine Isophorone->TMCA Ammoniation & Reduction IPN Isophorone Nitrile (IPN) HCN->IPN RedAm Reductive Amination (NH3, H2, Catalyst) IPN->RedAm IPDA Isophorone Diamine (IPDA) RedAm->IPDA

Fig 1: Synthetic pathways from isophorone to trimethylcyclohexylamine derivatives.

Application Domain I: Advanced Polymer Matrix Curing

In the realm of materials science, IPDA is globally produced at approximately 35,000 tons annually, primarily serving as a high-performance hardener for epoxy resins and a chain extender for polyurethanes [3].

Mechanistic Causality: Unlike aromatic amines (e.g., aniline derivatives), which are prone to severe yellowing due to oxidative quinone formation, the cycloaliphatic nature of IPDA ensures exceptional UV stability and optical transparency. When IPDA reacts with the oxirane rings of an epoxy resin, the steric hindrance provided by the three methyl groups on the cyclohexane ring modulates the curing kinetics. This prevents runaway exothermic reactions while yielding a highly crosslinked network with an elevated glass transition temperature ( Tg​ ), superior chemical resistance, and high heat distortion temperatures [4].

Application Domain II: Asymmetric Catalysis & Chiral Ligands

Beyond bulk polymers, enantiomerically pure cis-IPDA is a highly valued chiral 1,4-diamine building block. Industrial IPDA is produced as a mixture of four stereoisomers (with a cis/trans ratio of approximately 3:1). Isolating the pure cis enantiomer unlocks its potential for synthesizing Salen-metal complexes used in advanced asymmetric catalysis[5].

Mechanistic Causality: When coordinated with transition metals (e.g., Nickel or Chromium), the equatorial-equatorial positioning of the nitrogen donors in cis-IPDA prevents the two salicylidene imine moieties from converging on a single metal ion. Instead, they act as bridging ligands, forming complex multinuclear structures (such as Ni4​L4​ ) that exhibit profound stereoselectivity in reactions like the hetero-Diels-Alder and Nozaki-Hiyama-Kishi reactions [6].

Application Domain III: Pharmaceutical Intermediates

Monoamines like 3,3,5-trimethylcyclohexylamine are increasingly utilized in pharmaceutical synthesis. The cycloaliphatic ring serves as a lipophilic moiety that enhances the membrane permeability (LogP) of active pharmaceutical ingredients (APIs). Simultaneously, the primary amine provides a versatile, reactive handle for amide bond formation or the generation of stable pharmaceutical salts.

Experimental Methodologies

Protocol 1: Optical Resolution of cis-IPDA via Diastereomeric Salt Formation

This self-validating protocol isolates enantiomerically pure cis-IPDA from the industrial stereoisomeric mixture, relying on differential solubility.

  • Salt Formation: Dissolve 1.0 equivalent of racemic industrial IPDA in hot ethanol. Slowly add 1.0 equivalent of the chiral resolving agent, (-)-dibenzoyl-L-tartaric acid, under continuous stirring.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour. This slow cooling promotes the selective thermodynamic precipitation of the less soluble diastereomeric salt.

  • Filtration & Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove residual soluble trans-isomers and the opposite cis-enantiomer.

  • Basification (Free-Basing): Suspend the purified salt in a biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH. Stir vigorously for 2 hours to break the salt.

  • Extraction & Recovery: Separate the organic DCM layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield enantiomerically pure cis-IPDA (>99% ee).

G Racemic Racemic cis-IPDA (Industrial Mix) SaltForm Salt Formation (Dibenzoyl Tartaric Acid) Racemic->SaltForm Cryst Fractional Crystallization SaltForm->Cryst PureSalt Enantiopure Diastereomeric Salt Cryst->PureSalt Base Basification (NaOH) PureSalt->Base PureIPDA Enantiomerically Pure cis-IPDA (>99% ee) Base->PureIPDA

Fig 2: Workflow for the optical resolution of cis-IPDA via diastereomeric salt formation.

Protocol 2: Controlled Epoxy Curing Workflow
  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of IPDA (approx. 42.6 g/eq). Match this stoichiometrically with the Epoxide Equivalent Weight (EEW) of the chosen bisphenol-A diglycidyl ether (DGEBA) resin.

  • Blending: Combine the resin and IPDA at room temperature. Mechanically mix at 300 RPM for 3 minutes, ensuring homogeneous distribution without air entrapment.

  • Degassing: Place the mixture in a vacuum desiccator at -0.1 MPa for 5 minutes to remove micro-bubbles that could act as stress concentrators in the final matrix.

  • Thermal Curing Cycle: Pour the mixture into a mold. Cure at 80°C for 2 hours (primary crosslinking), followed by a post-cure temperature ramp to 150°C for 3 hours to achieve maximum Tg​ and complete oxirane conversion.

Quantitative Data Analysis

Table 1: Physicochemical & Stereochemical Profile of IPDA

PropertyValueScientific Implication
Molecular Formula C10​H22​N2​ High aliphatic content ensures UV stability and prevents yellowing.
Industrial Isomer Ratio ~3:1 (cis:trans)Requires optical resolution for specialized chiral applications.
Preferred Conformation Chair (Equatorial-Equatorial)Bridges metal ions in Salen complexes rather than chelating a single ion.
Amine Hydrogen Equivalent Weight ~42.6 g/eqDictates stoichiometric mixing ratios for optimal epoxy curing.

Table 2: Comparative Epoxy Curing Kinetics (IPDA vs. Standard Amines)

Curing AgentReactivity SpeedMax Tg​ Achieved (°C)UV ResistancePrimary Application
IPDA (Cycloaliphatic) Moderate (Sterically Hindered)150 - 160ExcellentHigh-performance coatings, civil engineering
Diethylenetriamine (Linear) Fast (Highly Exothermic)110 - 120Poor (Yellows)General purpose, fast-setting adhesives
Aniline Derivatives (Aromatic) Slow170 - 180Very PoorHigh-heat industrial composites

References

  • Google Patents - US5491264A: Preparation of isophorone diamine.
  • OECD - SIDS Initial Assessment Report: 3-aminomethyl-3,5,5-trimethylcyclohexylamine. Available at: [Link]

  • ACS Publications - Enantiomerically Pure Isophorone Diamine: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. Available at:[Link]

  • Sci-Hub / The Journal of Organic Chemistry - Crystal structure analysis of Ni4L4 complexes and cis-IPDA chair conformations. Available at:[Link]

Exploratory

Commercial Sourcing and Analytical Validation of High-Purity Trimethylcyclohexylamine: A Technical Whitepaper

Executive Summary Trimethylcyclohexylamine (TMCHA) and its diamine derivative, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophoronediamine or IPDA), are indispensable aliphatic amine building blocks in modern chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylcyclohexylamine (TMCHA) and its diamine derivative, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophoronediamine or IPDA), are indispensable aliphatic amine building blocks in modern chemical synthesis. While their primary industrial application lies in epoxy resin hardeners and polyurethane chain extenders, their role as chiral intermediates in pharmaceutical drug development demands exceptionally high purity. This whitepaper provides researchers and process chemists with an authoritative guide on evaluating commercial suppliers, understanding the mechanistic importance of isomeric purity, and implementing self-validating quality control protocols.

Chemical Profile & Mechanistic Importance

The stereochemistry of TMCHA (CAS 15901-42-5) is defined by its substituted cyclohexane ring, which typically exists as a mixture of cis and trans isomers[1]. In drug development, the spatial orientation of these methyl and amine groups dictates the binding affinity of the downstream Active Pharmaceutical Ingredient (API).

The global production volume of the diamine variant (CAS 2855-13-2) is massive, estimated at approximately 35,000 tons per year[2]. However, commercial batches synthesized via the reductive amination of isophorone nitrile often contain trace impurities. For instance, industrial batches have been documented to contain unreacted intermediates such as Aminonitrile-1 and Aminonitrile-2[3]. In sensitive catalytic processes, these nitrile impurities can poison transition-metal catalysts or induce unwanted Schiff base side reactions, making rigorous purification and supplier vetting critical.

Commercial Landscape & Supplier Evaluation

When sourcing high-purity TMCHA, scientists must evaluate suppliers based on their synthetic routes and analytical transparency:

  • Evonik Industries: A major global player, Evonik produces high-purity precursors like VESTASOL® TMC-on. This saturated cyclic ketone undergoes reductive amination to yield substituted cyclic monoamines, specifically 3,3,5-trimethylcyclohexylamine, with baseline purities typically exceeding 98.5%[4]. ECHA dossiers confirm that Evonik's industrial batches of the related diamine achieve purities up to 99.88%[3].

  • Sigma-Aldrich (Merck): For benchtop discovery and early-stage R&D, Sigma-Aldrich supplies 3,3,5-Trimethylcyclohexylamine (CAS 15901-42-5) at a standard 95% purity[5]. This grade is suitable for initial screening but requires downstream resolution for stereospecific synthesis.

  • Fisher Scientific: Thermo Fisher provides the diamine variant (CAS 2855-13-2) at a stringent ≥99.0% (GC) purity[6]. This grade is optimized for process development where strict stoichiometric ratios are required.

  • Specialty Fine Chemical Suppliers: Companies like LeapChem cater specifically to the pharmaceutical sector, offering isolated isomers such as (cis)-3,3,5-trimethylcyclohexylamine[7].

Quantitative Supplier Data

To facilitate procurement decisions, the following table summarizes the quantitative data of key commercial suppliers:

SupplierChemical VariantCAS NumberAdvertised PurityTarget Application / Grade
Evonik 3,3,5-Trimethylcyclohexylamine (via TMC-on precursor)15901-42-5≥ 98.5%Industrial synthesis, Anticorrosion[4]
Sigma-Aldrich 3,3,5-Trimethylcyclohexylamine15901-42-595.0%Benchtop discovery, R&D[5]
Fisher Scientific 3-aminomethyl-3,5,5-trimethylcyclohexylamine2855-13-2≥ 99.0% (GC)Process development, Scale-up[6]
LeapChem (cis)-3,3,5-trimethylcyclohexylamine15901-42-5≥ 98.0%Pharmaceutical intermediate[7]

Experimental Workflows: Purification and Quality Control

Because commercial TMCHA is frequently supplied as an inseparable isomer mixture[1], process chemists must employ rigorous purification protocols before utilizing the amine in asymmetric synthesis. The following step-by-step methodology outlines a self-validating system for the chiral resolution and analytical verification of TMCHA.

Step-by-Step Methodology: Isomeric Enrichment and GC-FID Validation

Step 1: Vacuum Distillation

  • Action: Subject the commercial TMCHA to fractional vacuum distillation (< 10 mbar, ~60-65 °C).

  • Causality: Primary aliphatic amines are highly susceptible to thermal oxidation at their atmospheric boiling points. Utilizing a high vacuum lowers the boiling point, mitigating thermal stress and preventing the formation of colored, oxidized polymeric byproducts.

  • Validation Checkpoint: The resulting distillate must be a perfectly colorless, clear liquid. A yellowish tint indicates residual oxidation, mandating a second distillation pass.

Step 2: Diastereomeric Salt Formation

  • Action: Dissolve the distilled amine in absolute ethanol and add a resolving agent, such as (L)-tartaric acid, dropwise under continuous stirring.

  • Causality: The chiral acid reacts with the amine enantiomers to form diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties and solubility profiles. This thermodynamic difference allows for the selective physical crystallization of the target cis isomer from the ethanol solution.

  • Validation Checkpoint: The rapid formation of a dense, white crystalline precipitate confirms successful diastereomeric salt formation.

Step 3: Alkaline Cleavage and Extraction

  • Action: Filter the isolated crystals, treat them with 2M NaOH, and extract the aqueous layer with dichloromethane (DCM).

  • Causality: The strong alkaline environment deprotonates the ammonium salt, liberating the free, enantiopure amine into the organic (DCM) phase, while the highly polar sodium tartrate remains trapped in the aqueous phase. DCM is selected due to its highly favorable partitioning coefficient for aliphatic amines.

  • Validation Checkpoint: The pH of the aqueous phase must test at >12 prior to extraction to guarantee 100% amine liberation.

Step 4: GC-FID Isomeric Purity Check

  • Action: Inject the concentrated organic extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a cyclodextrin-based chiral capillary column.

  • Causality: FID provides highly sensitive, mass-proportional quantification for carbon frameworks. The chiral column’s cyclodextrin cavities selectively interact with the spatial arrangement of the isomers, effectively resolving the cis and trans peaks based on transient binding affinities.

  • Validation Checkpoint: The resulting chromatogram must yield a single sharp peak for the target isomer, achieving a baseline resolution ( Rs​>1.5 ) against any trace residual isomer. If Rs​<1.5 , Steps 2 and 3 must be repeated.

Workflow Visualization

TMCHA_Workflow N1 Commercial TMCHA (Isomeric Mixture) N2 Vacuum Distillation (< 10 mbar) N1->N2 N3 Chiral Resolution (Tartaric Acid Addition) N2->N3 N4 Alkaline Cleavage (2M NaOH Extraction) N3->N4 N5 GC-FID Validation (Chiral Column) N4->N5 N6 Enantiopure TMCHA (>99% Purity) N5->N6

Workflow for the purification and chiral resolution of commercial TMCHA.

References

  • [6] Title: CAS RN 2855-13-2 - Fisher Scientific | Source: fishersci.com | URL: 6

  • [3] Title: 3-aminomethyl-3,5,5-trimethylcyclohexylamine - ECHA CHEM | Source: europa.eu | URL: 3

  • [2] Title: 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2 - OECD | Source: oecd.org | URL: 2

  • [7] Title: Buy (cis)-3,3,5-trimethylcyclohexylamine from HANGZHOU LEAP CHEM CO., LTD. - Echemi | Source: echemi.com | URL: 7

  • [1] Title: STD/1714 STD/1715 September 2020 PUBLIC REPORT | Source: industrialchemicals.gov.au | URL: 1

  • [5] Title: 3,3,5-Trimethylcyclohexylamine | 15901-42-5 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 5

  • [4] Title: VESTASOL TMC-ON | Evonik | Source: evonik.com | URL: 4

Sources

Foundational

Stereochemical Profiling of 3,3,5-Trimethylcyclohexylamine: A Comprehensive Guide to Cis and Trans Isomers

Executive Summary 3,3,5-Trimethylcyclohexylamine (TMCA) is a critical cycloaliphatic amine utilized extensively as an intermediate in active pharmaceutical ingredients (APIs), advanced polymer matrices, and the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,5-Trimethylcyclohexylamine (TMCA) is a critical cycloaliphatic amine utilized extensively as an intermediate in active pharmaceutical ingredients (APIs), advanced polymer matrices, and the synthesis of isophorone diamine (IPDA)[1],[2]. Because the molecule possesses multiple stereocenters, it exists as a mixture of cis and trans isomers. Understanding the conformational causality behind these isomers, and deploying self-validating analytical protocols to separate them, is paramount for researchers ensuring strict stereochemical control in drug development and materials science.

Conformational Causality: The Thermodynamic Basis of Isomerism

The industrial synthesis of TMCA via the reductive amination of 3,3,5-trimethylcyclohexanone typically yields an isomeric mixture with a commercial[3],. As a Senior Application Scientist, it is crucial to understand why this specific ratio occurs rather than just accepting the empirical data. The causality lies in the thermodynamics of the cyclohexane chair conformation.

TMCA possesses stereocenters at the C1 (bearing the −NH2​ group) and C5 (bearing a −CH3​ group) positions. The C3 position contains geminal dimethyl groups, meaning one methyl is always axial and one is always equatorial, regardless of the ring flip.

  • The Cis Advantage (Thermodynamic Control): In the cis isomer, the C1 amino group and the C5 methyl group are situated on the same face of the ring. In a 1,3-relationship (tracing from C1 through C6 to C5), cis substituents can both occupy equatorial positions. This configuration leaves only the single mandatory axial methyl group at C3, minimizing steric strain.

  • The Trans Penalty (Kinetic/Steric Strain): In the trans isomer, the C1 amino group and C5 methyl group are on opposite faces. This forces one of these bulky groups into an axial position. Consequently, this axial group suffers from severe 1,3-diaxial interactions with the axial methyl group already present at C3. This steric clash significantly raises the ground-state energy of the trans isomer, explaining its lower yield during synthesis.

G A Isophorone (Prochiral Precursor) B 3,3,5-Trimethylcyclohexanone (Intermediate) A->B Hydrogenation C Reductive Amination (Catalytic H2, NH3) B->C Amination D Cis-Isomer (e,e) ~75% Abundance C->D Equatorial Attack (Thermodynamic) E Trans-Isomer (a,e) ~25% Abundance C->E Axial Attack (Kinetic)

Synthesis pathway of TMCA isomers highlighting thermodynamic vs. kinetic control.

Table 1: Conformational and Thermodynamic Comparison of TMCA Isomers
PropertyCis-3,3,5-TrimethylcyclohexylamineTrans-3,3,5-Trimethylcyclohexylamine
Relative Commercial Abundance ~75%~25%
C1 Amino Group Position EquatorialEquatorial (or Axial)
C5 Methyl Group Position EquatorialAxial (or Equatorial)
1,3-Diaxial Interactions Minimal (1 axial methyl at C3)Severe (C3 axial methyl ↔ C1/C5 axial group)
Thermodynamic Stability HighLow
Receptor Binding Profile Highly specific (compact e,e geometry)Variable (sterically hindered)

Analytical Differentiation: NMR and GC-MS

To accurately profile TMCA, researchers must employ orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR): [3]. The cis isomer exhibits distinct peak splitting patterns due to the fixed equatorial-equatorial coupling constants. The axial proton at C1 in the cis isomer will show large trans-diaxial coupling constants ( J≈10−12 Hz) with adjacent axial protons. In contrast, the trans isomer's forced axial substituents disrupt this coupling pattern, altering the chemical shifts and splitting[4].

Gas Chromatography-Mass Spectrometry (GC-MS): Because the 3D spatial arrangements of the cis and trans isomers dictate their boiling points and interactions with stationary phases,[3],[5]. Derivatization is often employed to enhance volatility and prevent peak tailing of the primary amine.

Self-Validating Experimental Protocol: Separation and Characterization

The following protocol is designed as a self-validating system . Relying solely on GC retention times is prone to false positives. By coupling GC-MS separation with preparative isolation for 1 H-NMR, the workflow creates a closed validation loop: Mass Spectrometry confirms the molecular weight ( m/z 141.26), while NMR independently verifies the spatial stereochemistry, ensuring no single point of analytical failure.

Step-by-Step Methodology

Phase 1: Sample Derivatization (Volatility Enhancement)

  • Dissolve 50 mg of the in 1 mL of anhydrous dichloromethane (DCM).

  • Add 100 µL of trifluoroacetic anhydride (TFAA) dropwise at 0°C. Causality: Acylating the primary amine prevents hydrogen bonding with the silica column, eliminating chromatographic tailing.

  • Quench the reaction with saturated NaHCO3​ , extract the organic layer, and dry over anhydrous Na2​SO4​ .

Phase 2: GC-MS Quantitative Profiling

  • Inject 1 µL of the derivatized sample into a GC-MS equipped with a high-resolution capillary column (e.g., HP-5MS).

  • Run a temperature gradient from 60°C to 250°C at 10°C/min.

  • Validation: The cis isomer, possessing a more compact equatorial profile, will elute at a different retention time than the sterically hindered trans isomer. Confirm both peaks display the expected derivatized molecular ion mass.

Phase 3: Preparative Isolation and Orthogonal NMR Validation

  • Scale up the separation using preparative High-Performance Liquid Chromatography (HPLC) to isolate the cis and trans fractions.

  • Dissolve each isolated fraction in CDCl3​ and acquire 1 H-NMR spectra at 400 MHz.

  • Validation: Cross-reference the 1 H-NMR coupling constants of the C1 proton against the GC-MS relative abundance data to definitively assign the cis (75% abundance, large J values) and trans (25% abundance, altered J values) peaks.

G N1 Isomeric Mixture (Cis/Trans TMCA) N2 Derivatization (Acylation) N1->N2 Prep N3 Gas Chromatography (Separation) N2->N3 Inject N4 Mass Spectrometry (M/Z Validation) N3->N4 Detect N5 1H-NMR Spectroscopy (Stereo-Confirmation) N3->N5 Isolate N6 Self-Validated Isomer Profile N4->N6 Mass Data N5->N6 Spatial Data

Self-validating analytical workflow for the separation and confirmation of TMCA isomers.

Pharmaceutical and Industrial Implications

Drug Development and Pharmacokinetics

In pharmaceutical applications, TMCA is utilized as a building block for certain active pharmaceutical ingredients (APIs)[1]. Isomer purity is not merely a quality control metric; it is a functional imperative. The 3D spatial arrangement of the cis versus trans isomers dictates how the molecule interacts with chiral biological receptors. An equatorial amine (cis) projects into a fundamentally different vector space than an axial amine (trans). This stereochemical divergence can drastically alter binding affinity, bioavailability, and the overall pharmacokinetic profile of the resulting drug[6].

Polymer Chemistry and Curing Agents

In industrial applications, TMCA and its derivatives (like) are heavily used as curing agents for epoxy resins and precursors for polyurethanes[2],[7]. The steric hindrance inherent to the trans isomer can slow down cross-linking kinetics compared to the cis isomer. Controlling the cis/trans ratio allows polymer chemists to fine-tune the gel time, glass transition temperature ( Tg​ ), and mechanical durability of the final polymer matrix.

References

Sources

Exploratory

Steric and Electronic Determinants of Amine Reactivity in Trimethylcyclohexylamine: A Technical Guide

Executive Summary Understanding the basic reactivity of the amine group in cycloaliphatic compounds is a critical prerequisite for advanced drug development, asymmetric catalysis, and high-performance polymer synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the basic reactivity of the amine group in cycloaliphatic compounds is a critical prerequisite for advanced drug development, asymmetric catalysis, and high-performance polymer synthesis. This guide provides an in-depth technical analysis of 3,3,5-trimethylcyclohexylamine (TMCHA) , focusing on how its unique non-planar chair conformation dictates the thermodynamic basicity and kinetic nucleophilicity of its primary amine group.

Structural Dynamics & Conformational Nuances

As a derivative of cyclohexane, TMCHA adopts a highly stable, non-planar chair conformation[1]. The molecule features a primary amine group attached to a cyclohexane ring that is heavily substituted with methyl groups at the 3, 3, and 5 positions.

This specific stereochemical arrangement creates a profound 1,3-diaxial interaction landscape. When the amine group occupies the equatorial position, the axial methyl groups at the 3 and 5 positions project significant steric bulk across the face of the ring. This steric shielding does not inherently reduce the electron density on the nitrogen atom, but it severely restricts the trajectory angles (Bürgi-Dunitz angle) available for incoming electrophiles, fundamentally altering the amine's kinetic reactivity profile.

Thermodynamic Profiling: Basicity vs. Nucleophilicity

In amine chemistry, it is vital to decouple basicity (the thermodynamic affinity for a proton) from nucleophilicity (the kinetic rate of attack on a carbon-centered electrophile).

The primary amine group in TMCHA is inherently basic due to the inductive electron-donating effect of the cycloaliphatic ring. Experimental data for related derivatives (such as isophorone diamine) places the pKa at approximately 10.4, characterizing it as a moderate base[2]. Computational models specifically for 3,3,5-trimethylcyclohexylamine predict a pKa of 10.69 ± 0.70[3]. Because protons are infinitesimally small, the steric bulk of the trimethyl groups does not hinder protonation; thus, TMCHA readily forms stable ammonium salts in acidic media. However, when reacting with larger electrophiles (e.g., epoxides or isocyanates), the steric penalty sharply decreases its nucleophilic rate constant.

Quantitative Physicochemical Summary

The following table summarizes the core quantitative parameters governing TMCHA reactivity:

PropertyValueImplication for ReactivityReference
Molecular Weight 141.258 g/mol Low molecular weight allows for high cross-linking density in polymers.[3]
pKa (Predicted) 10.69 ± 0.70Strong proton affinity; acts as a moderate-to-strong base in solution.[3]
pKa (Experimental) ~10.4 (IPDA derivative)Confirms basicity; aqueous solutions react strongly alkaline.[2]
Boiling Point 177 °CLow volatility at room temperature; suitable for high-temp curing.[4]

Mechanistic Pathways & Steric Hindrance

When TMCHA reacts with an electrophile, the primary amine undergoes a relatively fast nucleophilic attack to form a secondary amine. However, the newly formed secondary amine adduct is now flanked by both the attached electrophilic chain and the bulky 3,3,5-trimethylcyclohexyl ring. This creates a massive steric penalty at the transition state for any subsequent reaction, effectively blocking the formation of a tertiary amine.

TMCHA_Pathway TMCHA TMCHA (Primary Amine) TS1 Transition State 1 (Low Steric Penalty) TMCHA->TS1 Nucleophilic Attack Electrophile Electrophile (Epoxide) Electrophile->TS1 TS2 Transition State 2 (High Steric Hindrance) Electrophile->TS2 SecAmine Secondary Amine (Kinetic Product) TS1->SecAmine Fast SecAmine->TS2 2nd Equivalent TertAmine Tertiary Amine (Thermodynamic Product) TS2->TertAmine Blocked/Very Slow

Reaction pathway of TMCHA showing steric blocking at the secondary amine transition state.

Experimental Protocol: Kinetic Profiling via in situ NMR

To accurately harness TMCHA in synthesis, researchers must profile its reaction kinetics. The following self-validating protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the dynamic processes of TMCHA under specific experimental conditions[1].

Objective: Quantify the rate constants ( k1​ and k2​ ) of TMCHA reacting with a model electrophile, phenyl glycidyl ether (PGE).

Step 1: Rigorous Reagent Dehydration
  • Action: Dry TMCHA and PGE over activated 4Å molecular sieves for 24 hours prior to use.

  • Causality: Water is a potent hydrogen-bond donor that catalytically accelerates epoxide ring-opening. Removing trace moisture ensures that the measured reaction rate reflects the intrinsic nucleophilicity of the TMCHA amine group, rather than a solvent-catalyzed artifact.

Step 2: Preparation of the Self-Validating NMR Matrix
  • Action: Prepare a stock solution of TMCHA (0.1 M) and 1,3,5-trimethoxybenzene (0.05 M) in deuterated toluene (toluene- d8​ ).

  • Causality: Toluene- d8​ is utilized because it is a non-polar, non-coordinating solvent that mimics the dielectric environment of industrial resin formulations without participating in the reaction.

  • Trustworthiness (Self-Validation): 1,3,5-trimethoxybenzene serves as an inert internal standard. By continuously summing the integrals of the starting amine, the secondary amine intermediate, and unreacted epoxide against this standard, the system self-validates mass balance. A deviation of >2% in the total integral sum immediately flags parasitic side reactions (e.g., epoxide homopolymerization), invalidating the run and preventing false kinetic assumptions.

Step 3: in situ Reaction and Data Acquisition
  • Action: Inject PGE (0.1 M) into the NMR tube at 25 °C, mix rapidly via inversion, and immediately insert the tube into the NMR spectrometer pre-equilibrated to 25 °C. Acquire 1 H NMR spectra every 5 minutes for 12 hours.

  • Causality: The quantitative nature of NMR allows for the continuous monitoring of the reaction without the need for chemical quenching[1]. Quenching can alter the delicate transition states of sterically hindered amines; in situ monitoring preserves absolute kinetic integrity.

Step 4: Kinetic Extraction
  • Action: Plot the exponential decay of the primary amine α -protons against time, and track the growth of the secondary amine protons.

  • Causality: The symmetry differences between the primary amine and the sterically hindered secondary amine adduct lead to distinct peak splitting[1]. This allows for precise mathematical extraction of the primary attack rate ( k1​ ) and proves the near-zero rate of the secondary attack ( k2​ ).

References

  • Title: 3,3,5-TRIMETHYLCYCLOHEXYLAMINE 15901-42-5 wiki - Guidechem Source: guidechem.com URL: 3

  • Title: Trimethylcyclohexylamine | 34216-34-7 | Benchchem Source: benchchem.com URL: 1

  • Title: 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2 - OECD Source: oecd.org URL: 2

  • Title: 3,3,5-Trimethylcyclohexylamine , >98.0%(GC)(T) , 15901-42-5 - CookeChem Source: cookechem.com URL: 4

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Application of 3-Aminomethyl-3,5,5-Trimethylcyclohexylamine as a High-Performance Epoxy Resin Curing Agent

Executive Summary & Mechanistic Overview In high-performance materials science, 3-aminomethyl-3,5,5-trimethylcyclohexylamine —universally recognized in the industry as Isophorone Diamine (IPDA) —is a premier cycloaliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In high-performance materials science, 3-aminomethyl-3,5,5-trimethylcyclohexylamine —universally recognized in the industry as Isophorone Diamine (IPDA) —is a premier cycloaliphatic diamine curing agent. It is engineered for advanced epoxy formulations requiring exceptional chemical resistance, high heat distortion temperatures, and superior color stability (non-yellowing) 1[1].

The Causality of Differential Reactivity

The structural brilliance of IPDA lies in its asymmetric, sterically hindered cycloaliphatic ring. IPDA contains two primary amine groups, yielding 4 active hydrogens for crosslinking. However, these amines are not kinetically equivalent:

  • The Aliphatic Amine (-CH₂-NH₂): Extending from the ring, this unhindered nucleophile reacts rapidly with the oxirane (epoxy) rings at ambient temperatures, initiating linear chain extension.

  • The Cycloaliphatic Amine (-NH₂): Attached directly to the ring and flanked by bulky methyl groups (3,5,5-trimethyl substitution), this amine is sterically hindered. Its nucleophilic attack is significantly slower and often requires thermal energy to reach full conversion .

Practical Implication: This differential reactivity provides a built-in "induction phase," granting formulators a long, manageable pot life. However, it also dictates that a strict thermal post-cure is mandatory to overcome network vitrification and achieve ultimate crosslink density.

Reaction_Pathway IPDA Isophorone Diamine (IPDA) 3-aminomethyl-3,5,5-trimethylcyclohexylamine 4 Active Hydrogens Stage1 Stage 1: Linear Extension Un-hindered -CH2-NH2 reacts rapidly Viscosity Increases IPDA->Stage1 Epoxy DGEBA Resin Bisphenol A Diglycidyl Ether EEW ~190 g/eq Epoxy->Stage1 Stage2 Stage 2: Crosslinking Sterically hindered ring -NH2 reacts Requires Thermal Energy Stage1->Stage2 Exothermic Heat / Post-Cure Network Cured Thermoset Network High Tg, Chemical Resistance, Low Color/Yellowing Stage2->Network Vitrification Overcome

Two-stage polyaddition mechanism of IPDA and DGEBA driven by differential amine reactivity.

Quantitative Material Specifications & Stoichiometry

To guarantee a self-validating thermoset network, precise stoichiometry is non-negotiable. An off-ratio mixture will result in unreacted amines migrating to the surface (blushing) or unreacted epoxy plasticizing the matrix, drastically lowering the Glass Transition Temperature ( Tg​ ).

ParameterSpecificationMechanistic Implication
Chemical Identity 3-aminomethyl-3,5,5-trimethylcyclohexylamineRing rigidity provides high Tg​ and UV/color stability.
Active Hydrogens 4Enables dense 3D crosslinking of diepoxides.
AHEW (Amine Eq. Wt.) 42.6 g/eq 2[2]Dictates the stoichiometric mixing ratio (see calculation below).
Viscosity (25°C) 10 - 20 mPa·sActs as a reactive diluent, lowering overall mix viscosity.
Pot Life (100g, 25°C) ~40 - 50 minutesSteric hindrance delays catastrophic exothermic runaway.
Stoichiometric Calculation (phr)

For a standard liquid Bisphenol A Diglycidyl Ether (DGEBA) with an Epoxy Equivalent Weight (EEW) of 190 g/eq:

phr=(EEWepoxy​AHEWamine​​)×100 phr=(19042.6​)×100=22.42 parts per hundred resin

Protocol Standard: Mix exactly 100.0 g of DGEBA with 22.4 g of IPDA .

Self-Validating Experimental Protocol

This workflow is designed to provide immediate visual and analytical feedback at each stage, ensuring the integrity of the final polymer network.

Protocol_Workflow Prep 1. Stoichiometric Preparation Mix 2. Low-Shear Mixing & Vacuum Degassing Prep->Mix Cure 3. Ambient Cure (24h @ 25°C) Mix->Cure Post 4. Step Post-Cure (80°C -> 150°C) Cure->Post Valid 5. DSC/FTIR Validation Post->Valid

Self-validating experimental workflow for IPDA-cured high-performance epoxy systems.

Phase 1: Preparation & Environmental Control
  • Climate Control: Ensure the laboratory environment is maintained at 22°C–25°C with a Relative Humidity (RH) below 50% . IPDA is highly susceptible to carbamation in high-humidity environments.

  • Weighing: Using a high-precision analytical balance, weigh 100.0 g of DGEBA resin into a clean, dry planetary mixing cup. Add exactly 22.4 g of IPDA.

Phase 2: Mixing & Degassing
  • Low-Shear Blending: Mix the components using a planetary centrifugal mixer (e.g., Thinky Mixer) at 1200 RPM for 2 minutes.

  • Validation Checkpoint 1 (Visual): The mixture will initially appear cloudy and striated due to the refractive index differences between the resin and the low-viscosity IPDA[2]. Mixing is complete only when the solution becomes optically clear and homogenous.

  • Vacuum Degassing: Transfer the mixture to a vacuum chamber. Draw a vacuum of 10–20 mbar for 3–5 minutes.

  • Validation Checkpoint 2 (Visual): Degassing is complete when the micro-bubble "head" collapses and surface bubbling ceases entirely.

Phase 3: Application & Ambient Cure
  • Induction Time: Allow the mixed, degassed resin to sit in the cup for 10 minutes prior to casting. Causality: This allows the highly reactive unhindered primary amines to partially react, reducing the concentration of free amines at the surface and mitigating the risk of amine blush.

  • Casting: Pour the mixture into the prepared mold.

  • Ambient Cure: Allow the system to cure at 25°C for 24 hours.

  • Validation Checkpoint 3 (Tactile): After 24 hours, the surface must be tack-free and exhibit a Shore D hardness of >70. The network is now solid but not fully crosslinked.

Phase 4: Thermal Post-Cure (Critical Step)

Because the sterically hindered amine on the cyclohexyl ring requires higher mobility to react, ambient curing will result in vitrification (the point where the Tg​ of the curing polymer exceeds the cure temperature, freezing the reaction).

  • Step 1: Transfer the mold to a forced-air convection oven. Ramp temperature at 2°C/min to 80°C and hold for 2 hours.

  • Step 2: Ramp temperature at 2°C/min to 150°C and hold for 2 hours.

  • Cooling: Step-down cooling at 1°C/min to room temperature to prevent internal thermal stresses and micro-cracking.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the protocol, the final cured material must be analytically verified.

DSC & FTIR Validation
  • Differential Scanning Calorimetry (DSC): Perform a dynamic DSC scan from 25°C to 250°C at 10°C/min.

    • Success Criterion: The thermogram must show a distinct step-change indicating a Tg​ between 145°C and 160°C. There must be zero residual exothermic peak above the Tg​ . A residual exotherm indicates incomplete curing (likely due to an inadequate thermal post-cure).

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Success Criterion: The complete disappearance of the oxirane ring absorption peak at 915 cm⁻¹ confirms 100% stoichiometric conversion.

Troubleshooting: The "Amine Blush" Phenomenon

Symptom: The cured surface is tacky, cloudy, or exhibits a greasy exudate. Causality: Cycloaliphatic amines like IPDA can react with atmospheric CO2​ and moisture faster than they react with the oxirane ring:

R−NH2​+CO2​+H2​O→R−NH3+​HCO3−​ (Amine Carbamate) Corrective Action: If blushing occurs, wash the surface with warm water and a scouring pad (carbamates are water-soluble). For future batches, strictly enforce the <50% RH environmental control and the 10-minute induction time described in Phase 3. Alternatively, pre-reacting a small portion of the IPDA with epoxy to form an amine adduct will completely eliminate blushing tendencies while slightly increasing the starting viscosity 2[2].
References
  • [1] Title: 1 | Source: imcdus.com

  • [2] Title: 2 | Source: trea.com

  • Title: | Source: atamanchemicals.com

Sources

Application

Application Note: Strategic Application of 3,3,5-Trimethylcyclohexylamine in Pharmaceutical Intermediate Synthesis

Executive Summary 3,3,5-Trimethylcyclohexylamine (TMCHA) is a sterically hindered, cycloaliphatic primary amine that serves as a highly versatile building block in the synthesis of complex active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,5-Trimethylcyclohexylamine (TMCHA) is a sterically hindered, cycloaliphatic primary amine that serves as a highly versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). Derived primarily from the reductive amination of 3,3,5-trimethylcyclohexanone—a downstream product of isophorone[1]—TMCHA introduces unique physicochemical properties to drug candidates. Its application spans from the synthesis of vasodilators[2] to central nervous system (CNS) therapeutics, including structural analogs of aminoadamantanes like memantine[3]. This guide details the mechanistic rationale, physicochemical data, and validated protocols for utilizing TMCHA in pharmaceutical synthesis.

Physicochemical Profiling

A comprehensive understanding of TMCHA's thermodynamic and physical properties is essential for optimizing reaction conditions, predicting reactivity, and designing downstream purification workflows.

PropertyValueReference / Notes
CAS Number 15901-42-5 (Mixture); 32958-56-8 (cis)[4],[5]
Molecular Formula C9H19N[4]
Molecular Weight 141.26 g/mol [4]
Boiling Point 177 °C[6],[7]
Melting Point -2 °C[7]
Density 0.819 g/cm³[7]
Flash Point 110 °C[7]
pKa (Basicity) ~10.4[8]

Mechanistic Role in Drug Design

The incorporation of the 3,3,5-trimethylcyclohexyl moiety into a pharmaceutical scaffold is rarely arbitrary; it is a calculated structural modification driven by two primary pharmacological goals:

  • Steric Shielding and Metabolic Stability : The presence of geminal dimethyl groups at the C5 position and a single methyl group at the C3 position creates a bulky, non-planar chair conformation[8]. This steric hindrance physically shields adjacent functional groups (e.g., amine or amide linkages) from rapid enzymatic cleavage by cytochrome P450 (CYP450) enzymes or amidases. Consequently, this improves the drug's metabolic stability and prolongs its in vivo half-life.

  • Enhanced Lipophilicity and CNS Penetration : As a highly lipophilic cycloalkane derivative, TMCHA significantly increases the overall partition coefficient (LogP) of the resulting intermediate. This is particularly critical for neuropharmaceuticals, where crossing the blood-brain barrier (BBB) is a prerequisite for efficacy. TMCHA is frequently utilized in the synthesis of NMDA receptor antagonists and other CNS-active compounds[3].

PharmImpact A 3,3,5-Trimethylcyclohexylamine (TMCHA) Moiety B Steric Hindrance (3,3,5-Methyl Groups) A->B C Increased Lipophilicity (Cycloaliphatic Ring) A->C D Metabolic Stability (CYP450 Resistance) B->D E Enhanced BBB Penetration C->E F Prolonged Half-Life D->F G CNS Target Engagement E->G

Logical flow of how TMCHA structural features translate to in vivo pharmacological advantages.

Key Synthetic Workflows and Protocols

TMCHA is a moderate base (pKa ~10.4) and a strong nucleophile[8]. It is commonly employed in C-N bond-forming reactions, such as reductive aminations, epoxide ring openings, and amide couplings[9].

SynthPathway A Isophorone B 3,3,5-Trimethylcyclohexanone A->B Hydrogenation (Pd/C) C TMCHA (cis/trans mixture) B->C Reductive Amination (NH3, H2) D Amino Alcohols (via Epoxides) C->D Nucleophilic Ring Opening E Amides/Ureas (via Acyl Chlorides) C->E Acylation / Coupling

Synthetic workflow from isophorone to TMCHA, and its divergence into key pharmaceutical intermediates.

Protocol 1: Synthesis of Amino Alcohol Intermediates via Epoxide Aminolysis

Amino alcohols are critical pharmacophores in beta-blockers and various CNS drugs. TMCHA can be reacted with an epoxide (e.g., propylene oxide) to yield intermediates such as 1-(3,3,5-trimethylcyclohexylamino)propan-2-ol[9].

  • Preparation : Dissolve 1.0 equivalent of TMCHA in anhydrous ethanol under an inert nitrogen atmosphere to prevent unwanted oxidation.

  • Addition : Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of the target epoxide dropwise. The temperature control is critical to manage the exothermic nucleophilic ring-opening process and prevent polymerization of the epoxide.

  • Reaction : Gradually warm the mixture to room temperature, then reflux at 60 °C for 12-16 hours. Monitor the consumption of TMCHA via GC-MS or TLC[8].

  • Workup : Concentrate the mixture under reduced pressure. The crude amino alcohol can be purified via vacuum distillation or silica gel column chromatography (using a DCM/MeOH gradient).

Protocol 2: Chiral Resolution of TMCHA Stereoisomers

Commercial TMCHA is typically supplied as a mixture of cis and trans isomers[10]. Because stereochemistry profoundly impacts receptor binding affinity and pharmacokinetics, isolation of pure enantiomers is often a strict regulatory requirement.

  • Salt Formation : Dissolve the isomeric mixture of TMCHA in a hot solvent system of methanol and water. Add 0.5 equivalents of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid[8].

  • Crystallization : Allow the solution to cool slowly to room temperature undisturbed. This promotes the selective thermodynamic precipitation of the less soluble diastereomeric salt.

  • Filtration & Recrystallization : Isolate the crystals via vacuum filtration. Perform 2-3 recrystallization cycles from boiling methanol to achieve >99% diastereomeric excess (de). Purity can be validated by ¹H-NMR (distinguishing the symmetry-driven singlets of the trans isomer from the peak splitting of the cis isomer)[11].

  • Free Basing : Treat the purified salt with 2M NaOH to break the salt complex. Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to recover the optically pure TMCHA.

Safety and Regulatory Considerations

TMCHA is a corrosive and flammable liquid (Flash Point: 110 °C)[6],[7]. It causes severe skin burns and eye damage upon contact[6]. All experimental protocols must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and a face shield[7]. For downstream pharmaceutical applications, residual TMCHA limits must strictly comply with ICH Q3C guidelines, and thorough impurity profiling is mandatory for regulatory dossier submissions[8].

Sources

Method

Advanced Electrochemical and Gravimetric Profiling of Trimethylcyclohexylamine (TMCHA) as a Corrosion Inhibitor

Introduction & Mechanistic Rationale Trimethylcyclohexylamine (TMCHA) and its structural derivatives (such as isophorone diamine) are highly versatile cycloaliphatic amines. While frequently utilized by drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Trimethylcyclohexylamine (TMCHA) and its structural derivatives (such as isophorone diamine) are highly versatile cycloaliphatic amines. While frequently utilized by drug development professionals as pharmaceutical intermediates and by materials scientists as epoxy curing agents, their unique molecular architecture makes them exceptionally potent corrosion inhibitors for metallic substrates in aggressive acidic environments[1].

The efficacy of TMCHA stems from a dual-action molecular mechanism:

  • Chemisorption: The nitrogen atom's lone electron pair facilitates coordinate bonding by donating electrons into the vacant d-orbitals of the transition metal surface[2].

  • Steric Shielding (Physisorption): The bulky, hydrophobic trimethylcyclohexane ring provides severe steric hindrance, creating an impermeable barrier that repels aqueous corrosive species (H⁺, Cl⁻, O₂)[1].

Experimental Setup and Self-Validating Workflow

To establish a trustworthy and rigorous evaluation of TMCHA, the experimental design must employ a self-validating system . Trustworthiness in inhibitor profiling requires cross-verification. By coupling absolute gravimetric measurements (weight loss) with high-sensitivity electrochemical techniques (EIS and PDP), researchers can cross-verify the inhibition efficiency ( η ). If the non-destructive impedance data diverges from the empirical weight loss, it immediately flags issues such as localized pitting or unstable film formation[3].

Workflow N1 1. Substrate Preparation (SiC Abrasion & Sonication) N2 2. Gravimetric Baseline (Weight Loss Measurement) N1->N2 N3 3. Three-Electrode Cell Assembly (WE, CE, RE) N1->N3 N7 7. Self-Validation (Cross-referencing Efficiencies) N2->N7 N4 4. OCP Stabilization (Thermodynamic Equilibrium) N3->N4 N5 5. Non-Destructive EIS (100 kHz to 10 mHz) N4->N5 AC Perturbation N6 6. Destructive PDP (Tafel Extrapolation) N5->N6 DC Sweep N6->N7

Figure 1: Self-validating experimental workflow for electrochemical and gravimetric testing.

Detailed Experimental Protocols

Protocol A: Metal Substrate Preparation and Gravimetric Baseline

Causality: Surface roughness dictates the adsorption thermodynamics of TMCHA. A standardized, polished surface ensures reproducible inhibitor film formation and eliminates localized stress points that could artificially accelerate corrosion[2].

  • Abrasion: Mechanically abrade mild steel or 13Cr stainless steel coupons using SiC paper (sequential grades from 600 to 1200) to achieve a uniform surface finish[2].

  • Cleaning: Sonicate the coupons in absolute ethanol, rinse thoroughly with distilled water, and dry under a stream of cold air.

  • Weight Loss Setup: Weigh the coupons using an analytical balance (accuracy ±0.1 mg). Immerse them in 1 M HCl (or 20% HCl for extreme stress testing) containing varying concentrations of TMCHA (e.g., 0, 50, 100, 250 ppm) for 24 hours at 298 K[4].

  • Validation: Post-immersion, clean the corrosion products using a standard pickling solution, dry, and re-weigh. The calculated inhibition efficiency ( ηWL​ ) serves as the empirical truth to validate subsequent electrochemical data.

Protocol B: Electrochemical Cell Assembly and OCP Stabilization

Causality: Electrochemical measurements must be initiated only when the metal-solution interface reaches a steady state. Premature polarization yields skewed Tafel slopes and unstable impedance spectra because the TMCHA adsorption-desorption equilibrium has not been reached[3].

  • Cell Configuration: Assemble a standard three-electrode cell. Use the prepared steel coupon as the Working Electrode (WE, exactly 1.0 cm² exposed area), a Platinum foil as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE)[4].

  • Electrolyte: Introduce the acidic test solution (with or without TMCHA).

  • OCP Monitoring: Record the Open Circuit Potential (OCP) for 30–60 minutes until the potential drift is less than 2 mV/min, indicating thermodynamic equilibrium of the TMCHA protective layer[3].

Protocol C: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is performed before PDP because it applies a micro-perturbation that does not permanently alter or strip the TMCHA protective film, allowing multiple tests on the exact same substrate setup[2].

  • Parameters: Apply an AC sinusoidal perturbation of 10 mV RMS at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz.

  • Data Acquisition: Record the real ( Z′ ) and imaginary ( Z′′ ) impedance to generate Nyquist and Bode plots.

  • Interpretation: Fit the data to a Randles equivalent circuit. An increase in the charge transfer resistance ( Rct​ ) and a decrease in double-layer capacitance ( Cdl​ ) confirm the displacement of water molecules by the bulky TMCHA molecules at the interface[1].

Protocol D: Potentiodynamic Polarization (PDP)

Causality: PDP applies a large overpotential to force anodic dissolution and cathodic hydrogen evolution. This destructive test reveals whether TMCHA acts as an anodic, cathodic, or mixed-type inhibitor[3].

  • Sweep Parameters: Polarize the WE from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Tafel Extrapolation: Extrapolate the linear Tafel regions to determine the corrosion current density ( icorr​ ) and corrosion potential ( Ecorr​ ).

  • Mechanism Identification: If the shift in Ecorr​ is less than 85 mV compared to the blank solution, TMCHA is classified as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution simultaneously[4].

Mechanism M1 Corrosive Environment (1M HCl, H+, Cl-) M3 Diffusion to Metal Surface M1->M3 M2 TMCHA in Solution (Amine Protonation) M2->M3 M4 Physisorption (Electrostatic Attraction) M3->M4 M5 Chemisorption (N-Lone Pair to Fe d-orbital) M3->M5 M6 Steric Shielding (Trimethylcyclohexane Ring) M4->M6 M5->M6 M7 Corrosion Inhibition (High R_ct, Low C_dl) M6->M7

Figure 2: Mechanistic pathway of TMCHA adsorption and steric shielding on metal surfaces.

Quantitative Data Presentation

To ensure clear interpretation and validation of the self-validating loop, experimental results must be synthesized into a standardized matrix. Below is a representative data structure summarizing the expected performance profile of TMCHA when tested on mild steel in 1 M HCl.

TMCHA Concentration (ppm)Corrosion Potential ( Ecorr​ ) vs SCECorrosion Current Density ( icorr​ ) ( μA/cm2 )Charge Transfer Resistance ( Rct​ ) ( Ω⋅cm2 )Inhibition Efficiency ( ηEIS​ ) (%)Inhibition Efficiency ( ηWL​ ) (%)
0 (Blank)-450 mV45015--
50-445 mV1206573.371.5
100-442 mV6511085.584.2
250-438 mV2528094.493.8

Note: The close alignment between ηEIS​ and ηWL​ confirms the trustworthiness of the electrochemical protocols and the stability of the TMCHA film.

References

  • Title: ISOPHORONE DIAMINE Source: atamankimya.com URL: [Link]

  • Title: Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study Source: researchgate.net URL: [Link][1]

  • Title: New corrosion inhibitor for 13Cr stainless steel in 20% HCl solution Source: emerald.com URL: [Link][4]

  • Title: Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium Source: rsc.org URL: [Link][2]

Sources

Application

Application Note: Advanced Analytical Strategies for the Quantification of Trimethylcyclohexylamine in Complex Matrices

Introduction & Analytical Challenges Trimethylcyclohexylamine (TMCA) and its primary derivatives—most notably 3-aminomethyl-3,5,5-trimethylcyclohexylamine (isophorone diamine or IPDA)—are critical intermediates in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Trimethylcyclohexylamine (TMCA) and its primary derivatives—most notably 3-aminomethyl-3,5,5-trimethylcyclohexylamine (isophorone diamine or IPDA)—are critical intermediates in the synthesis of polyurethanes, epoxy resin hardeners, and advanced polyamides[1].

Because TMCA is classified as a cycloaliphatic amine featuring a non-planar chair conformation and a highly basic amino group[2], its quantification presents significant chromatographic challenges. In gas chromatography, the basic amine group strongly interacts with active silanol sites on standard columns, leading to severe peak tailing. In mass spectrometry, complex environmental or biological matrices can induce ion suppression. This application note establishes field-proven, self-validating methodologies for the precise quantification of TMCA across three distinct matrix types: industrial chemical mixtures, environmental aqueous samples, and volatile organic profiles.

Causality in Analytical Selection (E-E-A-T)

The selection of an analytical technique for TMCA must be dictated by matrix complexity, required limits of detection (LOD), and the specific isomeric properties of the target compound.

  • Gas Chromatography (GC-FID/MS): Ideal for industrial purity validation and polymer degradation studies[3]. The primary analytical challenge is the separation of the cis and trans isomers of TMCA, which possess nearly identical boiling points (253 °C and 250 °C, respectively)[1]. A mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is required to exploit subtle dispersive interactions for baseline resolution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Necessary for trace-level environmental analysis, where TMCA acts as a persistent, mobile, and toxic (PMT) substance[4]. The basic amine group readily accepts a proton in acidic mobile phases, making positive electrospray ionization (ESI+) highly efficient and allowing for sub-ppb detection limits.

  • Headspace Solid-Phase Microextraction (HS-SPME): Utilized when TMCA is present as a volatile trace component in complex biological or fermentation matrices[5]. SPME isolates the volatile amines without extracting heavy, non-volatile matrix components that would otherwise foul the GC inlet.

Quantitative Data & Methodological Summary

The following tables summarize the operational parameters and performance metrics for the three primary analytical workflows.

Table 1: Comparative Overview of TMCA Quantification Techniques
Analytical TechniqueTarget MatrixPrimary Column / Stationary PhaseDetection Limit RangeKey Application
GC-FID Industrial Resins / SynthesisAgilent HP-5 (5% Phenyl)> 10 ppmHigh-throughput purity validation; Isomer separation
HS-SPME-GC-MS Food / Beverage / AromaAgilent WAX (Polyethylene Glycol)1 - 10 ppbVolatile profiling; Matrix-free extraction
LC-MS/MS Environmental WaterAtlantis dC18 / Kinetex F5< 10 pptTrace PMT substance screening; High specificity
Table 2: Standardized Chromatographic Parameters
ParameterProtocol A: GC-FID (Industrial)Protocol B: LC-MS/MS (Environmental)
Injection / Introduction 280 °C, Split ratio 30:15 μL direct injection post-SPE
Carrier / Mobile Phase Helium (99.999%) at 1.5 mL/minA: H₂O (0.1% Formic Acid), B: Acetonitrile
Temperature / Gradient 100 °C to 260 °C at 15 °C/min5% B to 95% B over 10 minutes
Detection FID at 280 °CESI+ QTOF or Triple Quadrupole (MRM)

Experimental Protocols

Protocol A: High-Resolution GC-FID for Industrial TMCA Isomer Quantification

Adapted from established industrial synthesis validation methods[1].

  • Sample Preparation: Dilute the reaction sample or polymer extract in anhydrous acetonitrile (1:1 v/v).

    • Causal Insight: Acetonitrile acts as an aprotic solvent that prevents amine hydrogen bonding, reducing injection port degradation and mitigating peak tailing.

  • Chromatographic Separation: Inject 1.0 μL into a GC equipped with an HP-5 column (30 m × 0.32 mm × 0.25 μm). Set the inlet temperature to 280 °C with a 30:1 split ratio.

  • Thermal Gradient: Set the initial oven temperature at 100 °C for 0.5 min. Ramp at 15 °C/min to 260 °C, and hold for 8 min.

    • Causal Insight: The rapid initial ramp overcomes the high boiling point of TMCA (~250-255 °C), while the extended hold ensures the complete elution of heavier synthesis byproducts, such as aminonitriles[1].

  • Self-Validating System Suitability: Run a calibration standard mix of pure cis/trans TMCA (10-500 µg/mL). The system is validated for quantification only if the chromatographic resolution ( Rs​ ) between the cis-isomer and trans-isomer peaks is ≥1.5 .

Protocol B: Targeted LC-MS/MS for Trace Environmental TMCA

Adapted from PMT substance screening protocols[4].

  • Solid Phase Extraction (SPE): Pass 500 mL of the aqueous sample through a mixed-mode Weak Cation Exchange (WCX) or Hydrophilic-Lipophilic Balance (HLB) cartridge.

    • Causal Insight: At pH 7, TMCA is predominantly cationic due to its basic amine group. WCX cartridges selectively retain these cationic species, allowing neutral interferents to be washed away, thereby minimizing matrix suppression during ionization[4].

  • Chromatographic Separation: Utilize a reversed-phase column (e.g., Atlantis dC18) with a mobile phase of water/acetonitrile containing 0.1% formic acid.

    • Causal Insight: Formic acid serves a dual purpose: it suppresses silanol ionization on the stationary phase to prevent peak tailing and acts as a proton donor to maximize [M+H]+ ion formation in the ESI source.

  • Mass Spectrometry: Operate in ESI+ mode using Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) for the specific transitions of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

  • Self-Validating System Suitability: Spike all samples with an isotopically labeled internal standard (e.g., TMCA-d3) prior to SPE extraction. The analytical batch is valid only if internal standard recovery falls between 80-120%, and the signal-to-noise ratio (S/N) for the lowest calibration point is ≥10 .

Protocol C: HS-SPME-GC-MS for Volatile TMCA Profiling

Adapted from volatile aroma component analysis[5].

  • Headspace Extraction: Place 6 mL of the sample in a 20 mL headspace vial. Expose a 65 μm PDMS/DVB SPME fiber to the headspace at 60 °C for 20 minutes under constant agitation (200 rpm).

    • Causal Insight: The PDMS/DVB coating provides optimal bipolar selectivity, capturing both the non-polar cyclohexane ring and the polar amine group of TMCA without extracting non-volatile matrix components[5].

  • Desorption and Separation: Desorb the fiber in the GC inlet at 240 °C for 3 minutes. Use a WAX-type strongly polar column (30 m × 0.25 mm × 0.25 μm) with high-purity helium at 1.5 mL/min.

    • Causal Insight: A polar WAX column is essential for volatile amines to prevent the "smearing" effect commonly seen on non-polar phases when analyzing trace volatile bases.

  • Thermal Gradient: Hold at 35 °C for 2 min, ramp at 4 °C/min to 220 °C (hold 2 min), then ramp at 4 °C/min to 240 °C (hold 8 min).

  • Self-Validating System Suitability: Confirm peak identity using the NIST library (match score > 850). Validate quantification using the standard addition method to account for variations in headspace partitioning caused by the sample matrix.

Analytical Workflow Visualization

TMCA_Workflow Start Mixture containing Trimethylcyclohexylamine Decision Matrix Type? Start->Decision Aqueous Aqueous/Environmental (Trace Levels) Decision->Aqueous Water Polymer Industrial/Polymer (High Concentration) Decision->Polymer Resins/Chemicals Volatile Volatile Organics (Fermentation/Aroma) Decision->Volatile Food/Beverage PrepLC Solid Phase Extraction (SPE) HLB/WCX Cartridges Aqueous->PrepLC PrepGC Dilution in Acetonitrile or Direct Injection Polymer->PrepGC PrepSPME Headspace SPME (PDMS/DVB Fiber) Volatile->PrepSPME LCMS Targeted LC-MS/MS (MRM Transitions) PrepLC->LCMS GCFID GC-FID / GC-MS (HP-5 / WAX Column) PrepGC->GCFID GCMS GC-MS (NIST Library Match) PrepSPME->GCMS Quant Quantification & Data Analysis LCMS->Quant GCFID->Quant GCMS->Quant

Figure 1: Decision matrix and analytical workflow for trimethylcyclohexylamine quantification.

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) method for trimethylcyclohexylamine

High-Resolution GC-MS Analysis of Trimethylcyclohexylamine: Derivatization Strategies and Method Validation Introduction & Mechanistic Context Trimethylcyclohexylamine (specifically the 3,3,5-trimethylcyclohexylamine iso...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution GC-MS Analysis of Trimethylcyclohexylamine: Derivatization Strategies and Method Validation

Introduction & Mechanistic Context

Trimethylcyclohexylamine (specifically the 3,3,5-trimethylcyclohexylamine isomer, TMCHA) is a critical cycloaliphatic amine. It serves as a foundational scaffold in advanced chiral organocatalysis and is a primary precursor for isophorone diamine (IPDA), which is heavily utilized in epoxy resin hardeners and polyurethane systems[1].

Accurate quantification of TMCHA in complex matrices (e.g., environmental samples, biological fluids, or polymer extracts) relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for purity validation and trace analysis[1]. However, the direct GC-MS analysis of aliphatic amines presents significant chromatographic challenges. TMCHA is a moderate base with a pKa of approximately 10.4[2]. In its underivatized form, the highly polar amine group engages in strong hydrogen bonding and dipole interactions with active silanol groups and siloxane bridges on the stationary phase of standard silica capillary columns. This interaction manifests as severe peak tailing, irreversible adsorption, and compromised sensitivity[3].

To circumvent these limitations, this application note details a self-validating protocol employing pre-column chemical derivatization. By reacting TMCHA with an electrophilic reagent such as Benzenesulfonyl Chloride (BSC) or Pentafluorobenzoyl Chloride (PFBOC), the primary amine is converted into a stable, low-polarity sulfonamide or amide[3][4]. This mechanistic masking of the polar amine group enhances volatility, improves thermal stability, and ensures sharp, symmetrical chromatographic peaks.

Mechanistic Logic of Derivatization

MechanisticLogic FreeAmine Free TMCHA (High Polarity, Basic) Silanol Active Silanol Sites on GC Column FreeAmine->Silanol Hydrogen Bonding DerivReagent Derivatization (BSC / PFBOC) FreeAmine->DerivReagent Nucleophilic Attack Problem Adsorption & Peak Tailing Silanol->Problem DerivAmine Derivatized TMCHA (Low Polarity, Volatile) DerivReagent->DerivAmine Solution Sharp Peaks & High Sensitivity DerivAmine->Solution No Silanol Interaction

Mechanistic rationale for TMCHA derivatization to prevent silanol adsorption.

Experimental Protocol: Derivatization and Extraction

This protocol utilizes Benzenesulfonyl Chloride (BSC) due to its robust reactivity and the excellent stability of the resulting sulfonamide derivatives[3][5]. To ensure the protocol is a self-validating system , an isotopically labeled internal standard (e.g., a deuterated amine like DMA-d6) is spiked into the sample prior to any preparation steps. This internal standard mathematically corrects for matrix effects, variations in derivatization efficiency, and extraction losses, ensuring absolute quantitative trustworthiness[3].

Causality Checkpoint: pH Optimization The nucleophilic substitution reaction between TMCHA and BSC requires the amine to be in its free-base (deprotonated) form. Given TMCHA's pKa of ~10.4[2], the reaction matrix must be heavily alkalinized. Failure to maintain a pH > 11 results in the protonation of the amine (forming a stable ammonium ion), which renders it non-nucleophilic and drastically reduces the derivatization yield.

Step-by-Step Methodology:

  • Sample Spiking : Transfer 10.0 mL of the aqueous sample or extract into a 20 mL amber glass vial equipped with a PTFE-lined screw cap. Spike with 50 µL of a 1.0 µg/mL deuterated internal standard solution[3].

  • Alkalinization : Add 200 µL of 10 mol/L Sodium Hydroxide (NaOH) solution to the vial to ensure the pH exceeds 11[5].

  • Derivatization : Add 200 µL of Benzenesulfonyl Chloride (BSC) to the alkalinized solution[5].

  • Reaction Incubation : Seal the vial and agitate vigorously using a magnetic stirrer at 80 °C for 30 minutes. The elevated temperature accelerates the reaction kinetics, ensuring quantitative conversion of TMCHA to its sulfonamide derivative[5].

  • Liquid-Liquid Extraction (LLE) : Cool the vial to room temperature. Add 2.0 mL of GC-grade hexane (or dichloromethane). Vortex for 2 minutes to extract the low-polarity TMCHA-BSC derivative into the organic phase.

  • Phase Separation : Allow the phases to separate for 5 minutes. Carefully transfer the upper organic layer to a GC autosampler vial containing a micro-insert for analysis.

Workflow N1 Sample Collection & Spiking (Add Deuterated Internal Standard) N2 Alkalinization (Add 10 M NaOH, pH > 11) N1->N2 N3 Chemical Derivatization (Add BSC, 80°C for 30 min) N2->N3 N4 Liquid-Liquid Extraction (Extract with Hexane, Vortex) N3->N4 N5 GC Separation (HP-5MS Column, Splitless) N4->N5 N6 MS Detection (EI Source, 70 eV, SIM Mode) N5->N6 N7 Data Analysis (Quantification & Validation) N6->N7

Step-by-step experimental workflow for TMCHA derivatization and GC-MS analysis.

GC-MS Analytical Conditions

The following parameters are optimized for a quadrupole GC-MS system equipped with an electron impact (EI) source. Because the derivatization step effectively masks the problematic amine group, a standard HP-5MS column can be utilized without the need for expensive, specialized base-deactivated columns[3].

Causality Checkpoint: Acquisition Mode While Full Scan mode is useful for qualitative structural elucidation, Selected Ion Monitoring (SIM) is mandated for trace quantification. SIM maximizes the detector's dwell time on the specific mass-to-charge (m/z) fragments of the TMCHA-BSC derivative, exponentially increasing the signal-to-noise ratio and lowering the limit of detection (LOD)[3].

ParameterSetting / Value
Column HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve opened at 1.0 min)
Inlet Temperature 250 °C
Oven Program 80 °C (1 min) → 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Impact)
Acquisition Mode Selected Ion Monitoring (SIM)

Method Validation and Quantitative Data

A self-validating protocol must demonstrate rigorous analytical performance across multiple metrics. The derivatization of aliphatic amines with BSC or PFBOC yields excellent linearity and ultra-low detection limits, often achieving pg/mL to ng/mL sensitivity[3][4].

Validation MetricPerformance Result
Linear Range 0.5 – 100 µg/L
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.15 µg/L (S/N = 3)
Limit of Quantification (LOQ) 0.50 µg/L (S/N = 10)
Intra-day Precision (RSD) < 4.0% (n=6)
Inter-day Precision (RSD) < 6.0% (n=6)
Extraction Recovery 88% – 96%

Sources

Application

Application Note: N,N-Dimethylcyclohexylamine (DMCHA) as a Balanced Catalyst in Rigid Polyurethane Foam Synthesis

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Document Type: Technical Application Note & Self-Validating Experimental Protocol Introduction and Mechanistic Overview The structural in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Document Type: Technical Application Note & Self-Validating Experimental Protocol

Introduction and Mechanistic Overview

The structural integrity, thermal insulation, and mechanical performance of rigid polyurethane (PU) foams depend entirely on the precise synchronization of two competing exothermic reactions during synthesis. These are the gelling reaction (the polymerization of polyols and isocyanates to form the urethane network) and the blowing reaction (the reaction of water and isocyanates to generate carbon dioxide gas and polyurea) .

If the blowing reaction outpaces gelation, the expanding gas will rupture the weak polymer cell walls, leading to foam collapse. Conversely, if gelation is too rapid, the polymer network solidifies before the gas can fully expand the matrix, resulting in high-density, shrunken foams.

N,N-Dimethylcyclohexylamine (DMCHA) , commonly known in the industry as PC-8, is a tertiary amine catalyst uniquely suited for rigid foams. It acts as a "balanced" catalyst. Structurally, the electron-donating methyl groups enhance the nucleophilicity of the nitrogen atom, while the cyclohexane ring provides specific steric hindrance . This structural conformation allows DMCHA to strongly catalyze the water-isocyanate blowing reaction (providing a robust initial expansion) while simultaneously offering moderate, sustained catalysis for the polyol-isocyanate gelling reaction .

Mechanistic role of DMCHA balancing the gelling and blowing reactions in PU foam synthesis.

Physicochemical Properties of DMCHA

Understanding the physical properties of DMCHA is critical for formulation handling. Because it is a low-viscosity liquid, it is easily metered into the "B-side" (polyol blend) of the PU formulation.

Table 1: Key Physicochemical Properties of DMCHA

ParameterSpecification / ValueOperational Significance
Chemical Formula C₈H₁₇NTertiary amine structure enables proton-transfer catalysis.
Appearance Colorless to light yellow liquidDarkens slightly over time; does not affect catalytic activity.
Purity (GC) 99.0%Ensures predictable reaction kinetics without side-reactions.
Moisture Content 0.5%Critical: Excess moisture inadvertently alters the blowing stoichiometry.
Solubility Soluble in polyols/organicsAllows for homogeneous distribution within the B-side resin blend.

Experimental Protocol: Synthesis of Rigid PU Foam

This protocol utilizes a self-validating hand-mix methodology designed to empirically verify the catalytic balance of DMCHA. By strictly monitoring kinetic milestones (Cream Time and Gel Time), the operator can immediately validate whether the stoichiometric balance and catalytic activity are functioning as intended .

Standard Rigid Foam Formulation

Table 2: Base Formulation for DMCHA Evaluation

ComponentFunctionParts by Weight (pbw)
Polyether Polyol (OH value ~450)Polymer backbone (B-side)100.0
Silicone Surfactant Cell stabilizer2.0
Distilled Water Chemical blowing agent2.5
Physical Blowing Agent (e.g., Cyclopentane)Auxiliary expansion12.0
DMCHA (PC-8) Balanced Catalyst1.5
Polymeric MDI (pMDI) Isocyanate (A-side)Index 110 (approx. 140.0)

Note: The Isocyanate Index is maintained at 110 (10% stoichiometric excess) to ensure complete reaction of all hydroxyl groups and moisture, compensating for minor atmospheric humidity.

Step-by-Step Methodology & Causality
  • B-Side Preparation: Weigh the polyether polyol, silicone surfactant, water, physical blowing agent, and DMCHA into a 1-liter disposable plastic beaker.

    • Causality: DMCHA must be thoroughly dispersed in the polyol phase before introducing the isocyanate to prevent localized "hot spots" of hyper-reactivity which cause irregular cell structures.

  • Homogenization: Mix the B-side components using a mechanical stirrer equipped with a Cowles blade at 1500 RPM for 60 seconds.

  • Degassing (Self-Validation Step): Allow the mixture to rest for exactly 2 minutes.

    • Causality: High-speed mixing introduces mechanical air bubbles. If not degassed, these act as uncontrolled nucleation sites, artificially accelerating the perceived cream time and skewing the cell size distribution.

  • A-Side Addition: Rapidly pour the calculated amount of pMDI into the B-side blend.

  • High-Speed Impingement Simulation: Immediately mix at 2000 RPM for exactly 10 seconds.

    • Causality: The 10-second limit is strictly enforced. Mixing past the "cream time" disrupts the nucleating polymer network, leading to shear-induced foam collapse.

  • Free-Rise Expansion & Kinetic Tracking: Pour the reacting mixture into a standardized open mold (e.g., a 20x20x20 cm wooden box lined with release paper). Immediately begin timing.

  • Curing: Allow the foam to cure at room temperature for 24 hours before cutting for morphological analysis.

Step-by-step experimental workflow for the synthesis and kinetic validation of rigid PU foam.

Kinetic Validation and Comparative Analysis

To validate that the DMCHA is functioning correctly, the operator must record the kinetic profile of the rising foam. A balanced system will exhibit distinct, measurable phases .

Table 3: Comparative Kinetic Milestones (DMCHA vs. Specialized Catalysts)

Kinetic MilestoneDefinitionDMCHA (Balanced)PMDETA (Strong Blow)DBTDL (Strong Gel)
Cream Time (CT) Time from mixing to the first visible expansion/color change.15 - 20 sec 8 - 12 sec> 30 sec
Gel Time (GT) Time until the polymer network forms a string when touched with a probe.50 - 65 sec > 80 sec35 - 45 sec
Tack-Free Time (TFT) Time until the surface of the foam is no longer sticky.70 - 90 sec > 120 sec50 - 60 sec
Resulting Structure Macroscopic evaluation of the cured foam.Uniform, closed-cell Coarse cells, prone to collapseHigh density, poor expansion
Troubleshooting via the Self-Validating System:
  • If CT is < 10 seconds but GT is > 80 seconds: The blowing reaction is dominating. The foam will likely suffer from basal collapse. Correction: Reduce water content or decrease DMCHA loading slightly.

  • If CT is > 25 seconds but GT is < 45 seconds: The gelling reaction is dominating. The foam will exhibit severe shrinkage upon cooling because the gas did not expand the cells sufficiently before the polymer hardened. Correction: Ensure the isocyanate index is correct and verify that the DMCHA has not degraded or been neutralized by acidic impurities in the polyol.

Conclusion

DMCHA remains a cornerstone catalyst in rigid polyurethane foam development due to its reliable, balanced promotion of both urethane and polyurea linkages. By employing a tightly controlled, self-validating kinetic tracking protocol, researchers can easily fine-tune the DMCHA concentration to achieve optimal cell morphology, compressive strength, and thermal insulation properties.

References

  • Ataman Kimya. "N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA) Product Specifications and Applications." Ataman Chemicals. Available at:[Link]

  • Ohans. "A Comparative Analysis of Polyurethane Rigid Foam Catalysts: PC-8 vs. PMDETA." Ohans Polyurethane Solutions. Available at:[Link]

  • ACS Publications. "Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam." ACS Omega. Available at: [Link]

Method

Application Note: Engineering Specialty Polyamides via Trimethylcyclohexylamine Derivatives

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Device Engineers Introduction and Mechanistic Causality The development of specialty polyamides (PAs) for advanced optical, automotive, and medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Device Engineers

Introduction and Mechanistic Causality

The development of specialty polyamides (PAs) for advanced optical, automotive, and medical applications requires precise control over polymer microstructure and rheology. Traditional aliphatic polyamides (e.g., PA 66) are highly crystalline, opaque, and prone to moisture absorption. To engineer amorphous, transparent polyamides with high glass transition temperatures ( Tg​ ), the polymer backbone must be sterically disrupted.

This is achieved using derivatives of the trimethylcyclohexyl motif. Specifically, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA) acts as a cycloaliphatic diamine monomer, while 3,3,5-trimethylcyclohexylamine (TMCHA) functions as a highly effective monoamine chain terminator[1][2].

The Causality of Experimental Choices
  • Disrupting Crystallinity with IPDA: IPDA adopts a non-planar chair conformation with bulky equatorial methyl groups[1]. When incorporated into the polyamide backbone via polycondensation with dicarboxylic acids (such as isophthalic acid), this structural asymmetry prevents the linear alignment of polymer chains. The suppression of intermolecular hydrogen bonding eliminates crystalline lamellae, yielding a non-crystalline (amorphous) polymer with exceptional optical transparency and high surface hardness[2].

  • Rheological Control via TMCHA End-Capping: In step-growth polymerization, molecular weight (MW) increases exponentially at high conversions, often leading to intractable melts that cannot be injection-molded. By introducing TMCHA—a monoamine—at precise stoichiometric ratios, the growing polymer chains are "end-capped." This terminates chain extension, locking the molecular weight at a target value[3]. The bulky cycloaliphatic cap also enhances the polymer's solubility and prevents post-condensation degradation during high-temperature melt processing.

Quantitative Data Summary

The integration of IPDA monomers and TMCHA end-cappers fundamentally alters the thermomechanical and optical properties of the resulting polyamide.

PropertyStandard PA 66PA-IPDA (Uncapped)PA-IPDA + TMCHA (End-Capped)
Microstructure SemicrystallineAmorphousAmorphous
Optical Transmittance (500 nm) < 30% (Opaque)> 90% (Transparent)> 92% (Transparent)
Glass Transition Temp ( Tg​ ) ~50 °C~155 °C~150 °C
Melt Viscosity (at 280 °C) LowExcessively High (>1000 Pa·s)Controlled (~250 Pa·s)
Processing Window NarrowPoor (Degradation risk)Excellent (Stable melt)
Moisture Absorption (24h) ~2.5%~1.2%~1.0%

Experimental Workflows and Protocols

Protocol A: Synthesis of Amorphous Polyamide with TMCHA End-Capping

This protocol utilizes a self-validating torque-monitoring system to ensure reproducible molecular weight control.

Reagents:

  • Isophthalic Acid (IPA): 1.000 mol

  • Isophorone Diamine (IPDA): 0.985 mol[2]

  • 3,3,5-Trimethylcyclohexylamine (TMCHA): 0.030 mol (Chain terminator)[3]

  • Catalyst: Sodium hypophosphite (0.1 wt%)

Step-by-Step Methodology:

  • Salt Formation (Validation Step 1):

    • In a nitrogen-purged stainless-steel autoclave, dissolve IPA, IPDA, and TMCHA in deionized water (50% w/w) at 80 °C.

    • Self-Validation: Monitor the pH of the solution. A stable pH of 7.4–7.6 confirms the exact stoichiometric balance of the amine and carboxyl groups before proceeding.

  • Pre-Polymerization:

    • Seal the autoclave and heat to 220 °C. The internal pressure will rise to approximately 15–20 bar due to steam generation.

    • Maintain for 2 hours to form the low-molecular-weight prepolymer.

  • Melt Polycondensation & End-Capping:

    • Gradually vent the pressure to atmospheric levels over 60 minutes while increasing the temperature to 275 °C.

    • Apply a dynamic vacuum (< 10 mbar) to drive off residual water and force the equilibrium toward high conversion. TMCHA will react with residual carboxylic acid end-groups.

  • Rheological Validation (Validation Step 2):

    • Self-Validation: Continuously monitor the torque of the mechanical agitator. An uncapped system will show a runaway torque curve. In this TMCHA-capped system, the torque will plateau. Once the torque remains constant for 15 minutes (indicating complete end-capping and stable MW), terminate the reaction.

  • Extrusion and Quenching:

    • Extrude the polymer melt through a bottom valve into a cold water bath, pelletize, and dry at 100 °C under vacuum for 24 hours.

Protocol B: End-Group Titration for Capping Efficiency

To validate the success of the TMCHA chain termination, quantify the residual amine and acid end-groups.

  • Acid Number Determination: Dissolve 2.0 g of the polymer in 50 mL of hot benzyl alcohol. Titrate with 0.05 N KOH in benzyl alcohol using a phenolphthalein indicator.

  • Amine Number Determination: Dissolve 2.0 g of the polymer in 50 mL of a phenol/methanol (80:20) mixture. Titrate with 0.05 N HCl.

  • Validation Check: A successful TMCHA end-capping is validated when the Acid Number is < 20 meq/kg and the Amine Number is < 15 meq/kg, confirming that the reactive ends have been successfully neutralized by the cycloaliphatic caps.

Process Visualization

G Monomers Dicarboxylic Acids (e.g., Isophthalic Acid) Polycondensation Melt Polycondensation (250-280°C, Vacuum) Monomers->Polycondensation IPDA IPDA (Diamine Monomer) Induces Amorphous State IPDA->Polycondensation Backbone Extension TMCHA TMCHA (Monoamine) Chain Terminator TMCHA->Polycondensation End-Capping AmorphousPA Amorphous Polyamide (Uncontrolled MW) Polycondensation->AmorphousPA Without TMCHA EndCappedPA Specialty Polyamide (Controlled MW, High Transparency) Polycondensation->EndCappedPA With TMCHA

Workflow of specialty polyamide synthesis utilizing IPDA and TMCHA for structural control.

References

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note: 3-Aminomethyl-3,5,5-Trimethylcyclohexylamine as a Chain Extender in Biomedical Polyurethanes

Introduction & Mechanistic Insights For researchers and drug development professionals designing advanced biomaterials—such as drug-eluting stents, biocompatible coatings, and tissue engineering scaffolds—the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

For researchers and drug development professionals designing advanced biomaterials—such as drug-eluting stents, biocompatible coatings, and tissue engineering scaffolds—the structural integrity and degradation profile of the polymer matrix are paramount. Waterborne polyurethanes (WPUs) have emerged as the standard for these applications due to the absence of toxic residual solvents. Within WPU synthesis, the selection of the chain extender dictates the microphase separation and ultimate mechanical properties of the elastomer[1].

3-Aminomethyl-3,5,5-trimethylcyclohexylamine , commonly known in the industry as Isophorone Diamine (IPDA), is a cycloaliphatic diamine that serves as a highly effective chain extender[2]. When integrated into a polyurethane prepolymer, this compound forms strong bidentate urea linkages, transitioning the material from a simple polyurethane to a high-performance polyurethane-urea (WPUU)[3].

The Causality of Chemical Selection

Why select a bulky cycloaliphatic diamine over standard linear extenders like 1,4-butanediol (BDO) or ethylenediamine (EDA)?

  • Differential Reactivity & Dispersion Control : Linear diamines like EDA react almost instantaneously with isocyanates, often leading to localized gelation and inhomogeneous particle sizes during aqueous dispersion. The trimethylcyclohexylamine derivative possesses an asymmetric structure: one unhindered aminomethyl group and one sterically hindered amine group attached directly to the cyclohexane ring. This steric hindrance slows the secondary reaction kinetics, allowing the extender to mix homogeneously into the aqueous phase before complete crosslinking occurs.

  • Microphase Separation : The incorporation of the rigid cyclohexane ring into the hard segment restricts polymer chain mobility, significantly elevating the glass transition temperature ( Tg​ ) and tensile modulus. Furthermore, the urea linkages formed by the diamine create a dense hydrogen-bonding network that enhances the cohesion of the hard-segment domains[3].

  • Biocompatibility & Stability : Unlike aromatic extenders, cycloaliphatic structures do not degrade into toxic aromatic amines. They also exhibit exceptional hydrolytic stability and UV resistance, preventing the yellowing and degradation of medical devices during sterilization and prolonged physiological exposure.

Workflow Visualization

G N1 Polyol + Diisocyanate (Soft & Hard Segment Precursors) N2 Prepolymerization (Formation of NCO-terminated chains) N1->N2 80°C, Catalyst N3 Self-Validation: NCO Back-Titration N2->N3 Monitor Reaction N4 Aqueous Dispersion (Phase Inversion in Water) N3->N4 Stoichiometry Confirmed N5 Chain Extension (Addition of Trimethylcyclohexylamine) N4->N5 High-Shear Mixing N6 Final Biomedical WPUU (High-Modulus Elastomer) N5->N6 Urea Linkage Formation

Workflow for synthesizing trimethylcyclohexylamine-extended biomedical polyurethanes.

Comparative Data Analysis

The choice of chain extender fundamentally alters the physical properties of the resulting elastomer. The table below summarizes the quantitative impact of substituting standard extenders with 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

Chain ExtenderChemical ClassificationPrimary Linkage FormedTensile Strength (MPa)Elongation at Break (%)UV & Hydrolytic Stability
1,4-Butanediol (BDO) Linear Aliphatic DiolUrethane~25.0>600%Moderate
Ethylenediamine (EDA) Linear Aliphatic DiamineUrea~38.0~400%Moderate (Prone to gelation)
Trimethylcyclohexylamine (IPDA) Cycloaliphatic DiamineUrea~45.5 ~500% Excellent

Data synthesis based on comparative polyurethane elastomer studies[1][3]. The cycloaliphatic diamine provides an optimal balance, yielding higher tensile strength than BDO while maintaining better elongation and processing control than EDA.

Self-Validating Experimental Protocol

This protocol details the synthesis of a biocompatible Waterborne Polyurethane-Urea (WPUU) using 3-aminomethyl-3,5,5-trimethylcyclohexylamine. The workflow integrates a critical self-validating quality control step to ensure stoichiometric precision, which is mandatory for medical-grade materials.

Materials Required
  • Soft Segment : Polycaprolactone diol (PCL, Mw​ 2000) – chosen for its proven biocompatibility and predictable degradation.

  • Hard Segment Precursor : Isophorone diisocyanate (IPDI).

  • Internal Emulsifier : Dimethylolpropionic acid (DMPA).

  • Chain Extender : 3-Aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA)[4].

  • Catalyst & Reagents : Dibutyltin dilaurate (DBTDL), Triethylamine (TEA), Di-n-butylamine (for titration).

Step-by-Step Methodology

Step 1: Prepolymerization (Moisture Elimination & Addition)

  • Transfer 50g of PCL diol into a four-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Heat to 80°C under vacuum (-0.1 MPa) for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form unstable carbamic acid, which decomposes into CO₂, causing unwanted foaming and stoichiometric imbalance.

  • Restore the nitrogen atmosphere. Add the calculated stoichiometric excess of IPDI and 2 drops of DBTDL catalyst. React at 80°C for 2 hours.

  • Add DMPA (dissolved in a minimal amount of N-methyl-2-pyrrolidone) to introduce hydrophilic carboxyl groups. React for an additional 2 hours.

Step 2: Self-Validating NCO Back-Titration (Quality Control Gate)

  • Action: Withdraw a 1g aliquot of the prepolymer and dissolve it in 20 mL of dry toluene. Add exactly 20 mL of 0.1 N di-n-butylamine solution. Allow it to react for 15 minutes, then back-titrate the unreacted amine with 0.1 N HCl using bromophenol blue as an indicator.

  • Causality: The theoretical NCO content often differs from the actual content due to minor side reactions. If the chain extender is added based purely on theoretical values, an excess of diamine will leave unreacted, cytotoxic primary amines in the biomedical matrix. Conversely, a deficit leaves unreacted NCO groups that will react with water to form CO₂ gas, creating micro-voids that compromise the coating's drug-release kinetics. The process must not proceed until the exact residual NCO% is empirically determined.

Step 3: Neutralization and Phase Inversion

  • Cool the prepolymer to 40°C. Add TEA in a 1:1 molar ratio to the DMPA used. Stir for 30 minutes.

    • Causality: TEA neutralizes the carboxyl groups of DMPA into carboxylate salts, transforming the hydrophobic prepolymer into an amphiphilic molecule capable of self-emulsification.

  • Increase the mechanical stirring speed to 1000 rpm. Slowly add deionized water (at 4°C) dropwise to induce phase inversion, creating a milky-white aqueous dispersion.

Step 4: Controlled Chain Extension

  • Based on the exact NCO content determined in Step 2, calculate the required mass of 3-aminomethyl-3,5,5-trimethylcyclohexylamine to achieve a 0.95 NH₂/NCO molar ratio.

  • Dissolve the diamine in deionized water (10% w/v concentration).

  • Add the diamine solution dropwise to the dispersion over 30 minutes under continuous high-shear stirring.

    • Causality: The steric hindrance of the trimethylcyclohexyl ring ensures a controlled reaction rate with the dispersed prepolymer particles, preventing the agglomeration that typically plagues linear diamine extensions[5].

  • Maintain stirring at 40°C for 2 hours to ensure the complete formation of urea linkages. The resulting WPUU dispersion is now ready for casting or spray-coating onto medical devices.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in Trimethylcyclohexylamine Synthesis

Welcome to the Process Optimization Support Center. The synthesis of 3,3,5-trimethylcyclohexylamine—a critical cycloaliphatic amine used in advanced polymers, epoxy curing agents, and pharmaceutical intermediates—is pred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. The synthesis of 3,3,5-trimethylcyclohexylamine—a critical cycloaliphatic amine used in advanced polymers, epoxy curing agents, and pharmaceutical intermediates—is predominantly achieved via the reductive amination of 3,3,5-trimethylcyclohexanone (1)[1].

While the overall transformation appears straightforward, achieving a >95% yield requires meticulous control over the kinetic competition between imidation and direct hydrogenation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate byproducts and maximize primary amine yield.

Process Visualization: Reaction Pathways

Pathway TMC 3,3,5-Trimethylcyclohexanone (TMC-on) Imine Imine Intermediate (Schiff Base) TMC->Imine + NH3 (Imidation) Alcohol 3,3,5-Trimethylcyclohexanol (Byproduct) TMC->Alcohol + H2 / Catalyst (Direct Reduction) Amine 3,3,5-Trimethylcyclohexylamine (Target Product) Imine->Amine + H2 / Catalyst (Reduction) Dimer Secondary Amine Dimer (Byproduct) Imine->Dimer + Amine (Condensation)

Figure 1: Reaction pathways in the reductive amination of 3,3,5-trimethylcyclohexanone.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding high levels of 3,3,5-trimethylcyclohexanol instead of the target amine? A1: This is a classic kinetic vs. thermodynamic competition. Direct hydrogenation of the ketone to the alcohol outcompetes the reductive amination pathway if hydrogen is introduced before the imine equilibrium is fully established. To resolve this, employ a two-step "aminative hydrogenation" strategy (2)[3]. First, react the ketone with ammonia (imidation) in the absence of hydrogen. Once analytical checkpoints confirm conversion to the Schiff base (imine), introduce the hydrogen and catalyst. This temporal separation prevents premature ketone reduction.

Q2: How do I suppress the formation of secondary amine dimers (e.g., bis(3,3,5-trimethylcyclohexyl)amine)? A2: Secondary amine formation is caused by the primary amine product acting as a nucleophile and attacking the unreacted imine intermediate. This condensation is driven by stoichiometry. To suppress it, you must maintain a high molar excess of ammonia (NH₃:Ketone ratio of at least 15:1). The excess ammonia shifts the equilibrium, outcompeting the primary amine for any available imine. Additionally, using a highly active hydrogenation catalyst (like Ru/Al₂O₃) ensures the imine is rapidly reduced to the primary amine before condensation can occur.

Q3: What dictates the cis/trans isomer ratio of 3,3,5-trimethylcyclohexylamine, and how can I enrich the thermodynamically favored cis-isomer? A3: The stereochemistry is determined during the hydrogenation of the C=N bond (4)[4]. The cis-isomer is thermodynamically favored because the bulky methyl groups and the amino group can all adopt equatorial positions on the cyclohexane ring. To enrich the cis-isomer, conduct the hydrogenation under slightly acidic conditions or use acidic catalyst supports (e.g., Al₂O₃). Acidic environments protonate the imine, altering the transition state and favoring equatorial hydride attack, which leads to the cis-configuration.

Q4: My catalyst is deactivating rapidly after only a few cycles. What is the mechanism of poisoning here? A4: In the synthesis of trimethylcyclohexylamines, catalyst deactivation is frequently caused by the accumulation of heavy condensation byproducts (dimers/trimers) that physically block the active metal sites. Furthermore, if your starting material contains trace cyanide or nitrile impurities, these act as potent irreversible poisons for Group VIII metals. Ensure your starting ketone is highly purified (>98.5% purity) and implement a catalyst wash with a polar solvent (like methanol or THF) between cycles to dissolve heavy organic residues.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative impact of varying reaction conditions on the yield and selectivity of 3,3,5-trimethylcyclohexylamine.

Catalyst SystemNH₃:Ketone Molar RatioTemp (°C)H₂ Pressure (MPa)Primary Amine Yield (%)Major Byproduct Observed
Raney Nickel5:11205.078.0%15.0% (Secondary Amine)
Raney Nickel15:11205.089.5%5.5% (Secondary Amine)
5% Pd/C15:110010.082.0%12.0% (Alcohol)
5% Ru/Al₂O₃ 15:1 100 10.0 96.5% < 2.0% (Optimized)

Experimental Protocol: High-Yield Two-Step Reductive Amination

This protocol utilizes a self-validating, two-step methodology to decouple imine formation from hydrogenation, thereby eliminating alcohol byproduct formation.

Step 1: Imidation (Schiff Base Formation)
  • Preparation : Charge a high-pressure autoclave with 3,3,5-trimethylcyclohexanone (TMC-on). Add anhydrous methanol (1:1 v/v) to homogenize the mixture and reduce viscosity.

  • Ammonia Addition : Introduce liquid ammonia at a molar ratio of 15:1 (NH₃:Ketone).

    • Causality: A high molar excess of ammonia shifts the thermodynamic equilibrium toward the imine and outcompetes the newly formed primary amine during the next step, effectively suppressing secondary amine (dimer) formation.

  • Reaction : Seal the reactor, heat to 60°C, and stir at 800 rpm for 2 hours. Do not introduce hydrogen gas or the hydrogenation catalyst yet.

  • Self-Validation Checkpoint : Sample the reactor and analyze via GC-FID. Do not proceed to Step 2 until ketone conversion to the imine intermediate exceeds 95%. Premature hydrogen introduction is the primary cause of alcohol byproduct formation.

Step 2: Catalytic Hydrogenation
  • Catalyst Introduction : Depressurize the reactor safely and introduce the hydrogenation catalyst (5 wt% Ru/Al₂O₃, 2 mol% relative to ketone) suspended in a small amount of methanol.

    • Causality: Ruthenium on an acidic alumina support is chosen over Palladium to favor the reduction of the C=N bond over the C=O bond, and to enrich the thermodynamically favored cis-isomer.

  • Hydrogenation : Pressurize the reactor with H₂ gas to 10 MPa (100 bar) and ramp the temperature to 100°C.

  • Monitoring : Monitor hydrogen uptake via a mass flow controller. The reaction is complete when the pressure stabilizes and hydrogen uptake ceases (typically 3-4 hours).

  • Isolation : Cool the reactor to room temperature. Carefully vent excess NH₃ and H₂ through an acid scrubber system. Filter the catalyst through a Celite pad (retain the catalyst for recycling) and isolate the crude primary amine via vacuum distillation.

References

  • VESTASOL TMC-ON | Evonik Source: Evonik Industries URL
  • Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine (US20130253226A1)
  • Reductions in Organic Chemistry (M. Hudlicky)

Sources

Optimization

Methods for reducing byproduct formation during reductive amination of cyclohexanone

Welcome to the Technical Support Center for the reductive amination of cyclohexanone. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, specifically focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive amination of cyclohexanone. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, specifically focusing on minimizing byproduct formation (e.g., cyclohexanol, over-alkylated tertiary amines, and enamines).

Mechanistic Overview & Byproduct Pathways

To effectively troubleshoot a reductive amination, one must understand the kinetic competition between the desired iminium reduction and the undesired side reactions. The diagram below illustrates the divergent pathways that lead to either the target cyclohexylamine or common byproducts.

Mechanism Ketone Cyclohexanone Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Alcohol Cyclohexanol Ketone->Alcohol Direct Reduction Amine Amine (1° or 2°) Amine->Hemiaminal Iminium Imine / Iminium Hemiaminal->Iminium - H2O Product Target Amine Iminium->Product Hydride Transfer Overalkyl Tertiary Amine Product->Overalkyl + Ketone

Logical pathways of reductive amination vs. byproduct formation.

Troubleshooting FAQs

Q1: Why am I seeing significant cyclohexanol formation instead of my target amine, and how do I prevent it? Causality: Cyclohexanol is formed when the hydride source directly reduces cyclohexanone before it has time to condense with the amine to form the imine/iminium intermediate[1]. This is a kinetic issue caused by using a reducing agent that is too strong (like NaBH₄) or by operating at an incorrect pH[2]. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃)[3]. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, making it chemically blind to most ketones but highly reactive toward the more electrophilic iminium ion[4][5]. If you must use Sodium Cyanoborohydride (NaBH₃CN), ensure the pH is strictly buffered between 4–5; dropping the pH further will activate the ketone toward direct reduction[5].

Q2: I am using a primary amine, but I am getting a large amount of tertiary amine (over-alkylation). How can I stop this? Causality: When a primary amine undergoes reductive amination, it forms a secondary amine. Secondary amines are generally more nucleophilic than their primary counterparts. If there is unreacted cyclohexanone still present in the reaction mixture, the newly formed secondary amine will attack it, forming a new iminium ion that is subsequently reduced to an undesired tertiary amine[6][7]. Solution:

  • Stoichiometric Control: Use a large molar excess of the primary amine (e.g., 2–5 equivalents) to outcompete the secondary amine for the available ketone[6].

  • Stepwise (Indirect) Amination: Separate the imine formation from the reduction step. Use a dehydrating Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to drive imine formation to 100% completion before adding any reducing agent[2][8]. This ensures no free ketone is available to cause over-alkylation when the reductant is finally introduced.

Q3: My reaction with a sterically hindered secondary amine is stalling, yielding unreacted cyclohexanone and enamine byproducts. What is the solution? Causality: Secondary amines condense with cyclohexanone to form an iminium ion. Because the nitrogen lacks a removable proton, it cannot form a neutral imine. If the subsequent hydride reduction is sterically hindered and slow, the iminium ion may instead lose a proton from the adjacent alpha-carbon to form an unreactive enamine. Solution: Add 1–2 molar equivalents of glacial acetic acid (AcOH) to the reaction mixture[3][4]. The acid protonates the enamine, pushing the equilibrium back toward the highly electrophilic iminium ion, which is then rapidly trapped by the reductant[4]. Additionally, run the reaction in 1,2-dichloroethane (DCE) rather than THF; the dielectric properties of DCE significantly accelerate iminium reduction rates[3][4].

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in minimizing byproducts. Use the table below to benchmark your reagent choice.

Reducing AgentRelative Hydride StrengthKetone Reduction RateIminium Reduction RateOptimal pHPrimary Byproduct Risk
NaBH₄ StrongVery FastVery Fast7–10Cyclohexanol (Direct reduction)
NaBH₃CN ModerateSlowFast4–5Toxic HCN gas (if pH < 4)[5]
NaBH(OAc)₃ MildNegligibleFast5–7Minimal (Highly selective)[3][9]

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Abdel-Magid Method)

Best for: Secondary amines or unhindered primary amines where over-alkylation is not a major concern.

  • Preparation: In an oven-dried flask under N₂, dissolve cyclohexanone (1.0 equiv) and the target amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[3][4].

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv). Note: This is mandatory for secondary amines to prevent enamine stalling, but optional for primary amines[3][4].

  • Reduction: Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise at room temperature to control mild exotherms[4].

  • Self-Validation Step: Monitor the reaction via GC/MS. The complete disappearance of the cyclohexanone peak without the appearance of a cyclohexanol peak confirms successful, selective trapping of the iminium ion[4].

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x), dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Indirect Reductive Amination

Best for: Primary amines highly prone to over-alkylation (tertiary amine formation).

Workflow S1 1. Mix Ketone & Amine S2 2. Add Ti(OiPr)4 (Lewis Acid) S1->S2 S3 3. Stir at RT (Imine Forms) S2->S3 S4 4. Add NaBH4 (Reduction) S3->S4 S5 5. Aqueous Workup (Quench) S4->S5

Stepwise indirect reductive amination workflow.

  • Imine Pre-formation: Mix cyclohexanone (1.0 equiv) and the primary amine (1.0 equiv) neat or in a minimal amount of anhydrous THF. Slowly add Ti(OiPr)₄ (1.25 equiv) dropwise under inert atmosphere[2].

  • Self-Validation Step: Stir at room temperature for 6–10 hours. Take a micro-aliquot for IR spectroscopy; the complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) validates that 100% of the ketone is consumed, eliminating the risk of over-alkylation.

  • Reduction: Cool the reaction vessel to 0 °C and carefully add a solution of NaBH₄ (1.0 equiv) dissolved in absolute ethanol[2].

  • Workup: Stir for 2 hours, then quench by adding water. A thick white precipitate of TiO₂ salts will form. Filter the suspension through a pad of Celite to remove the titanium salts, wash the filter cake with ethyl acetate, and concentrate the filtrate[8].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal / J. Org. Chem.3

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry. 2

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry - ACS Publications. 4

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride - Product Information." SigmaAldrich.cn. 9

  • MDPI. "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency." MDPI. 6

  • ResearchGate. "Characterization and reductive amination of cyclohexanol and cyclohexanone over Cu/ZrO2 catalysts." ResearchGate. 1

  • Wikipedia Contributors. "Reductive amination." Wikipedia. 5

  • Frontiers. "Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds." Frontiers in Chemistry. 8

Sources

Troubleshooting

Techniques for managing heat release in large-scale reactions with trimethylcyclohexylamine

Welcome to the Technical Support Center for scale-up operations involving trimethylcyclohexylamine (TMCHA). This guide is designed for chemical engineers, formulation scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scale-up operations involving trimethylcyclohexylamine (TMCHA). This guide is designed for chemical engineers, formulation scientists, and drug development professionals who are transitioning highly exothermic amine reactions from the laboratory bench to pilot or commercial scale.

Below, you will find diagnostic FAQs, field-proven troubleshooting logic, and self-validating experimental methodologies to ensure safe and efficient heat management.

Section 1: Diagnostic FAQ – Understanding the Exotherm

Q1: Why does trimethylcyclohexylamine (TMCHA) cause severe thermal spikes during large-scale epoxy or acid reactions? A: TMCHA (specifically isomers like 3-aminomethyl-3,5,5-trimethylcyclohexylamine) is a moderately strong base with a pKa of approximately 10.4[1]. When it acts as a nucleophile against electrophiles such as epoxides, the ring-opening reaction is highly exothermic, releasing approximately 103 kJ per equivalent of the epoxy group[2]. At the laboratory scale, a high surface-area-to-volume ratio allows for rapid heat dissipation. However, upon scale-up, this ratio drops drastically. If the reaction kinetics are slower than the dosing rate, unreacted TMCHA accumulates. This chemical accumulation acts as a thermal battery; once the temperature rises enough to accelerate the kinetics, the stored energy is released rapidly, potentially driving the system to 200–250 °C and triggering thermo-oxidative decomposition[2].

Q2: How do I determine if my scale-up process is at risk of thermal runaway? A: You must evaluate the reactant accumulation and the adiabatic temperature rise ( ΔTad​ ) using Reaction Calorimetry (RC). By measuring the heat flow during a semi-batch addition, you can quantify the total heat of reaction and the percentage of unreacted material (accumulation) at the exact moment the dosing phase ends[3]. A high accumulation (e.g., >15%) indicates a kinetically limited regime where heat release is delayed, posing a severe runaway risk if active cooling fails.

Q3: What is the most effective strategy to manage heat release without compromising throughput? A: Transitioning from a batch to a fed-batch (semi-batch) dosing process is the standard approach. By controlling the feed rate of TMCHA, you shift the process to an addition-limited profile[3]. In this regime, the reactant is consumed almost as soon as it enters the reactor, meaning the heat generation rate directly mirrors the dosing rate. If the heat flow approaches the maximum cooling capacity of your reactor, you simply extend the addition time to stretch the heat release over a longer period[3].

Section 2: Troubleshooting Guide & Logic

When an unexpected exotherm occurs during scale-up, identifying whether the reaction is limited by kinetics (temperature) or mass transfer (dosing) is critical. Use the logic pathway below to troubleshoot thermal spikes.

G Start Exotherm Detected During TMCHA Addition CheckAcc Analyze RC Data: Is Accumulation > 10%? Start->CheckAcc HighAcc Kinetically Limited: High Runaway Risk CheckAcc->HighAcc Yes LowAcc Addition Limited: Controlled Reaction CheckAcc->LowAcc No Action1 Increase Temp to Accelerate Kinetics HighAcc->Action1 Action2 Decrease Dosing Rate to Match Cooling HighAcc->Action2 Action3 Maintain Dosing Rate Monitor Jacket Temp LowAcc->Action3

Troubleshooting logic for managing TMCHA reaction exotherms based on accumulation data.

Section 3: Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. By capturing baseline metrics before and after the reaction, you can mathematically prove that all heat generated was accounted for.

Methodology 1: Reaction Calorimetry (RC) Protocol for TMCHA

Purpose: To quantify the heat of reaction ( ΔHr​ ), accumulation, and specific heat capacity ( Cp​ ) for safe scale-up.

  • Preparation & Pre-Calibration: Charge the reactor with the base solvent or electrophile. Perform a pre-reaction baseline calibration using a known electrical heater input to determine the specific heat capacity ( Cp​ ) of the unreacted mixture[3].

  • Isothermal Dosing: Set the reactor to the target isothermal temperature (e.g., 60 °C or 80 °C). Begin dosing TMCHA at a precise, constant rate (e.g., 1 g/min to 3 g/min )[3].

  • Heat Flow Monitoring: Continuously record the heat flow ( qr​ ). The integrated area under the heat flow curve represents the total enthalpy of the reaction.

  • Post-Reaction Calibration: Once the heat flow returns to baseline, perform a second electrical calibration to determine the Cp​ of the final product mixture[3]. Self-Validation Check: If the integrated enthalpy matches the theoretical ΔHr​ derived from structural bond-energies, no undetected side-reactions (like homopolymerization) occurred.

  • Data Synthesis: Calculate the accumulation by comparing the expected heat release (based on total moles added) against the actual integrated heat flow at the exact moment dosing finishes.

Methodology 2: Scale-Up Cooling Capacity Calculation

Purpose: To ensure the physical plant reactor can handle the maximum heat generation rate dictated by the lab-scale RC data.

  • Determine Heat Transfer Area ( A ): Calculate the wetted surface area of the scaled reactor. For example, a 12,000-liter reactor might have a heat transfer area of 15.1 m2 [3].

  • Identify the Heat Transfer Coefficient ( U ): For standard glass-lined steel (GLS) reactors, U is typically around 300 W/m2K [3].

  • Set the Temperature Delta ( ΔT ): Determine the maximum allowable temperature difference between the reaction mass and the cooling jacket (e.g., 50 °C)[3].

  • Calculate Maximum Cooling Capacity ( Qmax​ ): Qmax​=U⋅A⋅ΔT

    (Example: 300⋅15.1⋅50=226,500 W )[3].

  • Adjust Dosing: Scale the TMCHA dosing rate so that the peak heat flow observed in the calorimeter, multiplied by the scale-up factor, never exceeds Qmax​ .

G N1 1. Isothermal Reaction Calorimetry N2 2. Determine Heat of Reaction (ΔHr) N1->N2 N3 3. Calculate Reactor Cooling Capacity (Qmax) N2->N3 N4 4. Optimize Fed-Batch Dosing Profile N3->N4 N5 5. Safe Large-Scale Execution N4->N5

Step-by-step experimental workflow for scaling up exothermic amine reactions.

Section 4: Data & Quantitative Reference

Use the following table to benchmark your physical parameters against industry standards when designing your reactor setup.

ParameterTypical Value / RangeImplication for Scale-Up
Heat of Reaction ( ΔHr​ ) ~103 kJ/eqHigh exothermic potential requires active, continuous jacket cooling[2].
Amine pKa (TMCHA) ~10.4Moderate basicity drives rapid nucleophilic attack, making the reaction highly sensitive to temperature[1].
Heat Transfer Coefficient ( U ) ~300 W/m²KGlass-lined steel limits the rate of heat removal compared to Hastelloy or continuous flow microreactors[3].
Critical Accumulation Limit < 10% - 15%Exceeding this threshold significantly increases the risk of an uncontrollable thermal runaway[3].
Decomposition Temperature > 200 °C - 250 °CReaching this temperature triggers thermo-oxidative degradation and dangerous gas formation[2].

References

  • Heat Rate Scale-Up Calculations from Reaction Calorimetry Data - Fauske Source: fauske.com URL: [Link]

  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry - E3S Web of Conferences Source: e3s-conferences.org URL: [Link]

Sources

Optimization

High-performance liquid chromatography (HPLC) for purifying trimethylcyclohexylamine isomers

Welcome to the Advanced Technical Support Center for the chromatographic purification of 3,3,5-trimethylcyclohexylamine (TMCHA) isomers. As a Senior Application Scientist, I have designed this guide to move beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic purification of 3,3,5-trimethylcyclohexylamine (TMCHA) isomers. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality behind separation failures and providing self-validating workflows.

TMCHA is a critical cycloaliphatic amine intermediate, often utilized in the synthesis of polyurethanes and epoxy hardeners. It exists primarily as a mixture of cis and trans diastereomers[1]. Because aliphatic amines lack a conjugated π -electron system, they present unique challenges in high-performance liquid chromatography (HPLC), specifically regarding detection sensitivity and peak tailing[2].

I. Core Analytical Workflows

To successfully purify TMCHA isomers, you must first establish a reliable detection and separation logic. The following decision matrix illustrates the two primary analytical pathways: Direct Detection vs. Pre-Column Derivatization.

Workflow A TMCHA Isomer Mixture (cis/trans) B Direct Analysis (No Derivatization) A->B  Fast prep C Pre-Column Derivatization (e.g., m-Toluoyl Chloride) A->C  High sensitivity D CAD or ELSD Detector B->D E UV or FLD Detector C->E F High-pH Stable C18 Column (pH > 10) D->F  Requires volatile buffers G Standard End-Capped C18 (Acidic/Neutral pH) E->G H Purified cis-TMCHA & trans-TMCHA F->H G->H

HPLC Workflow for TMCHA Isomers: Direct CAD vs. Derivatization UV

II. Frequently Asked Questions (FAQs)

Q1: Why do TMCHA isomers show negligible sensitivity under standard HPLC-UV conditions, and what is the mechanistic workaround? A1: TMCHA is an aliphatic amine. It lacks a significant UV chromophore, meaning it does not absorb ultraviolet light efficiently above 200 nm, making direct UV detection highly insensitive and prone to baseline noise[2]. The Workaround: You must alter the molecule's photophysical properties via pre-column derivatization. Reagents like m-Toluoyl Chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form stable amide or carbamate derivatives that exhibit strong UV absorbance or fluorescence[2],[3]. Alternatively, if you wish to avoid derivatization, use a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which measure the physical mass of the analyte after mobile phase evaporation.

Q2: How can I achieve baseline resolution between the cis and trans diastereomers of 3,3,5-trimethylcyclohexylamine? A2: The cis and trans isomers of TMCHA are diastereomers, meaning they have different spatial arrangements that result in slight variations in hydrophobicity and dipole moment. To separate them:

  • Derivatized Route: Once derivatized (reducing the polarity of the amine[3]), the isomers can be effectively separated on a standard high-coverage, end-capped C18 column using a shallow gradient of Acetonitrile/Water. The bulky derivatization tag often amplifies the steric differences between the cis and trans forms, improving resolution.

  • Underivatized Route: If analyzing the free amines, you must suppress secondary silanol interactions. Use a high-pH stable hybrid-silica column with a mobile phase pH > 10.5 (e.g., using ammonium hydroxide). At this pH, the amine ( pKa≈10.5 ) is neutral, maximizing hydrophobic retention and allowing the subtle structural differences of the isomers to dictate separation.

Q3: If I need to separate the enantiomers of cis-TMCHA, what chiral stationary phase (CSP) is recommended? A3: While cis and trans are diastereomers, the cis isomer itself exists as a pair of enantiomers. Similar to the industrial optical resolution of the related compound isophorone diamine (IPDA)[1], chiral separation of TMCHA enantiomers requires a Chiral Stationary Phase (CSP). Derivatizing the amine (e.g., with Fmoc or Boc) and running it on an immobilized amylose or cellulose-based CSP (like Chiralpak IA or IC) under normal-phase conditions (Hexane/IPA) is the most robust approach[1].

III. Advanced Troubleshooting Guide

When purifying TMCHA, peak shape degradation is the most common failure mode. The logic tree below outlines the self-validating troubleshooting steps for resolving peak tailing.

Troubleshooting Issue Issue: Severe Peak Tailing Cause Root Cause: Silanol Interactions Issue->Cause Sol1 Solution 1: Add Triethylamine (TEA) Cause->Sol1 Sol2 Solution 2: Use Hybrid-Silica Column Cause->Sol2 Sol3 Solution 3: Derivatize Amine to Amide Cause->Sol3 Result Symmetrical Peaks (As < 1.2) Sol1->Result Sol2->Result Sol3->Result

Troubleshooting Logic for TMCHA Peak Tailing in HPLC

Issue 1: Incomplete Derivatization or Multiple Peaks for a Single Isomer

  • Causality: Reagents like OPA have known stability issues and a short half-life, which can lead to decreasing sensitivity over a run[4]. Acid chlorides (like m-Toluoyl chloride) are highly moisture-sensitive; the presence of water in the sample solvent will hydrolyze the reagent before it can react with TMCHA.

  • Resolution: Ensure the sample is dissolved in an anhydrous solvent or a tightly buffered aqueous system (pH 9.5) where the amine is nucleophilic enough to outcompete water for the reagent. If stability remains an issue, switch to more stable reagents like dansyl chloride or benzoyl chloride[4].

Issue 2: Baseline Drift During Gradient Elution (Direct Detection)

  • Causality: If using CAD or ELSD, non-volatile salts in the mobile phase will precipitate and be detected as a rising baseline or severe noise.

  • Resolution: Strictly use volatile buffers. Replace phosphate or citrate buffers with ammonium acetate or ammonium formate ( ≤10 mM). Ensure your column is thoroughly flushed of legacy non-volatile salts before connecting it to the aerosol detector.

IV. Step-by-Step Methodologies
Protocol 1: Pre-Column Derivatization of TMCHA with m-Toluoyl Chloride

This protocol converts the non-UV-active TMCHA into a highly UV-active amide derivative, enabling quantification at low concentrations[2].

  • Standard Preparation: Accurately weigh 10 mg of the TMCHA isomer mixture. Dissolve in 10 mL of 10 mM HCl to ensure protonation and chemical stability (Stock: 1 mg/mL)[2].

  • Buffering for Reaction: Transfer 100 µL of the stock solution into a 2 mL amber reaction vial. Add 500 µL of 0.1 M Sodium Borate buffer (pH 9.5). Scientific rationale: The high pH deprotonates the primary amine, rendering it a strong nucleophile for the subsequent acylation.

  • Derivatization: Add 100 µL of m-Toluoyl Chloride solution (10 mg/mL prepared in anhydrous acetonitrile)[2].

  • Incubation: Vortex the vial vigorously for 30 seconds. Allow the reaction to proceed at room temperature for exactly 15 minutes.

  • Quenching: Add 50 µL of 1 M Ethanolamine to quench any unreacted m-Toluoyl Chloride, preventing it from interfering with the chromatogram.

  • Filtration & Injection: Filter the mixture through a 0.22 µm PTFE syringe filter. Inject 10 µL into the HPLC system.

Protocol 2: HPLC-UV Analytical Separation Workflow
  • Column Selection: Core-shell C18 column (e.g., 150 x 4.6 mm, 2.7 µm) for high-efficiency diastereomer resolution.

  • Mobile Phase:

    • Channel A: Water with 0.1% Formic Acid.

    • Channel B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: UV Absorbance at 230 nm.

V. Quantitative Data: Method Comparison for TMCHA

To select the optimal purification strategy, compare the quantitative parameters of the available detection methodologies summarized below.

Detection MethodColumn Chemistry RequiredMobile Phase ConstraintsEstimated Sensitivity (LOD)Preparation TimePrimary Advantage
Direct - CAD / ELSD Hybrid C18 (High pH stable)Volatile buffers only (e.g., NH₄Ac)~10 - 50 ngLow (Direct injection)No chemical derivatization required
Derivatization - UV Standard End-capped C18Aqueous/Organic (Standard)~0.1 - 1 µgHigh (30-60 mins)Universal compatibility with standard HPLC-UV systems[2]
Derivatization - FLD Standard C18Basic buffer preferred~1 - 10 pgHighUltra-high sensitivity; ideal for trace analysis[3]
VI. References

1.[2] Benchchem. Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. Available at: 2.[3] Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Available at: 3.[1] Berkessel, A., et al. (2006). Enantiomerically pure isophorone diamine[3-(aminomethyl)-3,5,5-trimethylcyclohexylamine]: a chiral 1,4-diamine building block made available on large scale. PubMed / Journal of Organic Chemistry. Available at: 4.[4] PMC / National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at:

Sources

Troubleshooting

Technical Support Center: Trimethylcyclohexylamine (TMCHA) Storage &amp; Oxidation Troubleshooting

Welcome to the Technical Support Center for Trimethylcyclohexylamine (TMCHA). As a critical cycloaliphatic amine utilized in chiral organocatalysis, pharmaceutical scaffolding, and advanced epoxy curing, TMCHA demands ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethylcyclohexylamine (TMCHA). As a critical cycloaliphatic amine utilized in chiral organocatalysis, pharmaceutical scaffolding, and advanced epoxy curing, TMCHA demands rigorous handling protocols[1]. Like many primary aliphatic amines, it is highly susceptible to autoxidation when exposed to atmospheric oxygen, light, and transition metals[2].

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to maintain TMCHA integrity, troubleshoot degradation issues, and ensure reproducible experimental yields.

Section 1: The Mechanistic Causality of TMCHA Oxidation

To effectively prevent reagent degradation, one must understand the chemical causality behind it. The oxidation of aliphatic amines is not a single-step degradation but a radical-mediated autoxidation cascade[3].

  • Initiation: The process begins with the loss of an electron from the nitrogen atom, forming a highly reactive aminium radical cation[3]. While thermodynamically unfavorable on its own, this step is rapidly catalyzed by UV light or trace transition metals (e.g., Fe²⁺/Fe³⁺, Cu²⁺)[4].

  • Propagation: The radical reacts with dissolved atmospheric oxygen (O₂) to form unstable hydroperoxide intermediates[4].

  • Termination & Discoloration: These hydroperoxides decompose into imines and N-oxides. Imines are highly conjugated molecules that absorb lower-wavelength visible light; this is the mechanistic reason why degraded TMCHA visually shifts from a clear, colorless liquid to a yellow or dark brown solution[2].

G TMCHA TMCHA (Colorless Primary Amine) Radical Aminium Radical Cation (Reactive Intermediate) TMCHA->Radical -e⁻ (Oxidation) Triggers O2 / UV Light / Metals (Initiators) Triggers->Radical Catalyzes Formation Radical->Radical Autocatalysis Products Imines & N-Oxides (Yellow/Brown Degradants) Radical->Products +O2 (Propagation)

Mechanistic pathway of TMCHA oxidative degradation via radical intermediates.

Section 2: Self-Validating Storage & Handling Protocols

To break the oxidation causality loop, your handling protocol must act as a self-validating system —meaning any failure in the protocol (such as a compromised septum) becomes immediately detectable or is physically prevented by the workflow design.

Quantitative Degradation Data

The following table summarizes the expected stability of TMCHA under various environmental conditions, synthesized from accelerated stability studies of aliphatic amines[2].

Storage AtmosphereTemperatureLight ExposureTime HorizonExpected PurityVisual Appearance
Argon / Nitrogen 2–8°CDark (Amber/Opaque)12–24 Months> 99.5%Colorless liquid
Argon / Nitrogen 25°CDark6 Months> 99.0%Colorless to pale yellow
Air (O₂ exposed) 25°CAmbient Lab Light1 Month< 95.0%Yellow liquid
Air (O₂ exposed) 40°CAmbient Lab Light2 Weeks< 90.0%Brown liquid / Particulates
Standard Operating Procedure: Inert Gas Syringe Transfer

To maintain the >99.5% purity baseline, strictly adhere to this Schlenk-line adapted transfer method:

  • Equipment Bake-Out: Dry all glassware and syringes in an oven at 120°C. Cool under a vacuum to eliminate surface moisture.

  • Atmospheric Displacement: Connect a dual-manifold Schlenk line to a dry Nitrogen (N₂) or Argon gas source.

  • Syringe Priming: Attach a PTFE-coated or high-grade stainless steel needle to a gas-tight syringe. Pierce the inert gas line septum. Draw and expel the inert gas three times to completely flush residual oxygen from the syringe barrel[2].

  • Reagent Extraction: Pierce the PTFE-lined septum of the TMCHA container. Slowly draw the required volume to prevent cavitation, which can introduce micro-bubbles and disrupt the liquid phase.

  • Positive Pressure Sealing: Before fully withdrawing the needle, inject a small volume of inert gas back into the headspace to maintain positive pressure[2]. Immediately wrap the punctured septum tightly in Parafilm and return to 2–8°C storage.

W Step1 1. Equipment Bake-Out (Remove Moisture) Step2 2. Syringe Priming (3x N2/Ar Flush) Step1->Step2 Step3 3. Reagent Transfer (Avoid Cavitation) Step2->Step3 Step4 4. Positive Pressure Seal (PTFE Septum + Parafilm) Step3->Step4

Step-by-step workflow for the inert transfer of TMCHA to prevent oxygen ingress.

Section 3: Troubleshooting Guides & FAQs

Q: My TMCHA stock has turned slightly yellow. Is it still viable for my synthesis? A: It depends heavily on your application. Yellowing is a direct visual indicator of imine and N-oxide formation[2]. If you are using TMCHA as a bulk curing agent for epoxy resins, a slight yellow tint may be acceptable, though you should expect a marginal drop in the amine value. However, if you are utilizing TMCHA as a chiral scaffold in asymmetric organocatalysis or API synthesis, these oxidative degradants can poison metal catalysts or introduce stereochemical impurities[1]. In such cases, the reagent must be re-purified via vacuum distillation prior to use.

Q: Can I add antioxidants like BHT to stabilize TMCHA for long-term storage? A: While radical scavengers like Butylated hydroxytoluene (BHT) can theoretically intercept the aminium radical and halt the propagation phase, they are rarely recommended for pure amine reagents[2]. The antioxidant itself becomes a chemical impurity that can interfere with sensitive downstream reactions (e.g., reductive aminations). Physical barriers—specifically Argon blanketing, PTFE-lined opaque containers, and refrigeration (2-8°C)—are the gold standard and eliminate the need for chemical additives.

Q: I noticed rapid discoloration after transferring TMCHA using standard lab needles. Why? A: Standard, low-grade stainless steel needles can leach trace amounts of transition metals (like Fe²⁺ or Ni²⁺) into the amine. These metals act as potent catalysts for the decomposition of hydroperoxides into free radicals, drastically accelerating the autoxidation cycle even if oxygen exposure was brief[4]. For highly sensitive operations, utilize PTFE-coated needles or glass pipettes under a continuous stream of inert gas.

Q: Is Argon better than Nitrogen for blanketing TMCHA? A: Yes. Argon is significantly denser than both Nitrogen and atmospheric air. When you purge the headspace of a TMCHA vial with Argon, it settles like a heavy blanket directly over the liquid phase, providing a superior physical barrier against oxygen diffusion during storage[2].

Sources

Optimization

Strategies to improve catalytic selectivity of trimethylcyclohexylamine

Welcome to the Technical Support Center for Aliphatic Amine Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the catalyt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aliphatic Amine Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the catalytic selectivity of 3,3,5-trimethylcyclohexylamine (TMCHA) .

Whether you are synthesizing TMCHA via the reductive amination of 3,3,5-trimethylcyclohexanone (TMC-on)[1] or encountering it as an intermediate in the hydrogenation of isophorone nitrile (IPN)[2], achieving high chemoselectivity and stereoselectivity requires strict control over your catalytic microenvironment. This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols.

Part 1: Mechanistic Pathway & Selectivity Challenges

To troubleshoot effectively, we must first visualize the competing reaction pathways. The synthesis of TMCHA is a delicate balance between desired amination and parasitic side reactions (over-reduction and dimerization)[3].

G TMC 3,3,5-Trimethylcyclohexanone (TMC-on) Imine Imine Intermediate (Schiff Base) TMC->Imine + NH3 (Ammoniation) Kinetically Controlled Alcohol 3,3,5-Trimethylcyclohexanol (Alcohol Byproduct) TMC->Alcohol + H2 (Direct Reduction) Avoid via NH3 excess TMCHA 3,3,5-Trimethylcyclohexylamine (Target TMCHA) Imine->TMCHA + H2 (Hydrogenation) Raney Co / Ni-Mo Catalyst SecAmine Secondary Amine (Dimer Byproduct) Imine->SecAmine + TMCHA (Condensation) Avoid via basic promoters TMCHA->SecAmine Reversible Coupling

Reaction pathway of TMC-on reductive amination and major selectivity challenges.

Part 2: Frequently Asked Questions (FAQs) - Core Mechanisms

Q1: Why does my reductive amination yield high levels of 3,3,5-trimethylcyclohexanol instead of the target amine? A1: This chemoselectivity failure stems from competitive kinetics. If the local concentration of ammonia is too low, or if hydrogen pressure is applied before the imine equilibrium is fully established, the catalyst will directly reduce the ketone to the alcohol. Causality & Fix: The nucleophilic attack of ammonia on the carbonyl carbon must precede hydrogenation[3]. Maintain a massive molar excess of NH₃ (typically 10:1 to 50:1 NH₃:ketone) and allow a pre-equilibration phase prior to introducing H₂[4].

Q2: How do I control the cis/trans stereoisomer ratio of TMCHA? A2: The bulky axial methyl group at the C3 position of the cyclohexyl ring creates significant steric hindrance. Hydride attack from the equatorial face (yielding the axial amine, typically the trans isomer) is kinetically favored, while thermodynamic control favors the equatorial amine (cis isomer). Causality & Fix: Ruthenium-based catalysts under high pressure typically yield a higher cis ratio compared to Raney Nickel. If you require the trans isomer, utilize bulky, sterically hindered catalysts and lower temperatures to trap the kinetic product.

Q3: What causes the formation of secondary amine dimers, and how can I suppress them? A3: Secondary amines form when the primary amine product (TMCHA) acts as a nucleophile, attacking the unreacted imine intermediate. Causality & Fix: Doping the catalyst with basic promoters (e.g., 2[2]) increases the electron density on the catalyst surface. This promotes the rapid desorption of the primary amine before it can undergo secondary bimolecular coupling[2].

Part 3: Troubleshooting Guide

Issue 1: Rapid Catalyst Deactivation in Continuous Flow

  • Symptom: Conversion drops significantly after 48 hours on stream.

  • Root Cause: If synthesizing TMCHA via the IPN pathway, trace cyanide ions strongly coordinate to the active metal sites (e.g., Co or Ni), poisoning the catalyst[2]. Alternatively, heavy secondary amine dimers can physically block the pores of the catalyst support.

  • Resolution: Implement an upstream basic anion exchange resin to reduce cyanide concentration to <3000 ppmw[2]. To rescue a fouled bed, flush the catalyst with liquid ammonia at 100°C to strip strongly bound heavy amines.

Issue 2: Inconsistent Yields Across Batches

  • Symptom: TMCHA selectivity fluctuates between 85% and 95%.

  • Root Cause: Poor mass transfer of H₂ into the liquid phase. Inadequate agitation leads to localized H₂ starvation at the catalyst surface, which artificially extends the lifetime of the imine intermediate and promotes dimerization.

  • Resolution: Increase impeller speed to >1000 RPM in batch reactors to ensure the reaction is kinetically controlled rather than mass-transfer limited.

Part 4: Quantitative Data Summary

Achieving >95% selectivity requires strict adherence to optimized thermodynamic parameters. Use the table below to benchmark your reactor conditions.

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact on Selectivity
NH₃ : Ketone Molar Ratio < 10:150:1High NH₃ drives equilibrium toward the imine, suppressing alcohol and secondary amine formation[4].
Hydrogen Pressure < 5 MPa15 - 20 MPaHigh pressure accelerates imine reduction, outcompeting bimolecular condensation[4].
Temperature > 150°C80 - 120°CLower temperatures prevent thermodynamic shifting toward secondary amines and limit catalyst degradation[4].
Catalyst Modifiers NoneAlkali Metals (e.g., LiOH)Basic modifiers increase electron density on the catalyst, promoting rapid desorption of the primary amine[2].

Part 5: Self-Validating Experimental Protocol

This protocol for the reductive amination of TMC-on is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Catalyst Conditioning

  • Load Raney Cobalt (or basic-promoted Ni-Mo) into the high-pressure reactor.

  • Purge the reactor 3x with N₂, followed by 3x with H₂.

  • Introduce liquid ammonia at a space velocity of 0.5-2.0 h⁻¹ and heat to 40°C for 2 hours to condition the active sites.

  • Validation Checkpoint: Monitor the reactor effluent. The baseline GC-FID trace should show zero organic elution, confirming the bed is clean and conditioned.

Phase 2: Imine Formation (Pre-equilibration)

  • Inject 3,3,5-trimethylcyclohexanone (TMC-on) into the reactor.

  • Introduce anhydrous NH₃ to achieve a 50:1 molar ratio of NH₃:TMC-on.

  • Maintain temperature at 80°C and agitate at 1000 RPM for 60 minutes without hydrogen.

  • Validation Checkpoint: Pull a micro-sample and analyze via FTIR or GC-MS. The carbonyl stretch (~1715 cm⁻¹) must be absent, replaced by the distinct imine C=N stretch (~1660 cm⁻¹). Do not introduce H₂ until ketone conversion is >95%.

Phase 3: Catalytic Hydrogenation

  • Pressurize the reactor with H₂ to 15-20 MPa[4].

  • Ramp the temperature to 120°C at a rate of 2°C/min.

  • Maintain isobaric conditions by feeding H₂ on demand until gas uptake ceases.

  • Validation Checkpoint: Monitor the mass flow controller (MFC) on the H₂ feed line. The reaction is complete when the H₂ flow rate drops to the established baseline leak rate of the reactor for 15 consecutive minutes.

Phase 4: Product Isolation

  • Cool the reactor to 25°C and slowly vent the excess H₂ and NH₃ through a scrubber system.

  • Filter the crude product through a 0.2 μm sintered frit to remove suspended catalyst particles.

  • Purify via fractional distillation under vacuum.

  • Validation Checkpoint: Run the purified product on GC-FID. TMCHA should elute as the primary peak (>98% area). If a broad peak eluting significantly later is observed (>1% area), secondary amine dimerization has occurred; increase NH₃ ratio in the next batch.

References

  • Letmathe, S., et al. "Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine". US Patent US20130253226A1.

Sources

Troubleshooting

Addressing catalyst deactivation in reactions involving trimethylcyclohexylamine

Welcome to the Technical Support Center for the synthesis of trimethylcyclohexylamine (TMCHA) derivatives, with a specific focus on the industrially critical 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trimethylcyclohexylamine (TMCHA) derivatives, with a specific focus on the industrially critical 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diamine, IPDA).

Catalyst deactivation during the reductive amination of isophorone nitrile (IPN) is a complex challenge driven by competitive adsorption, chemical poisoning, and physical pore blockage. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve catalyst degradation using self-validating methodologies.

Diagnostic Workflow for Catalyst Deactivation

Before altering reaction parameters, it is critical to identify the specific mechanism driving the deactivation. Use the following diagnostic logic to isolate the root cause.

CatalystDiagnostics Start Catalyst Deactivation Detected Check_HCN HCN > 5000 ppm? Start->Check_HCN Poison_HCN Cyanide Poisoning Check_HCN->Poison_HCN Yes Check_Amine High Sec/Tert Amine Byproducts? Check_HCN->Check_Amine No Fix_HCN Optimize IPN Purification & Limit HCN Feed Poison_HCN->Fix_HCN Poison_Amine Competitive Amine Adsorption Check_Amine->Poison_Amine Yes Check_Coke Reduced Pore Volume (BET Analysis)? Check_Amine->Check_Coke No Fix_Amine Increase NH3:H2 Ratio & Use Two-Stage Process Poison_Amine->Fix_Amine Poison_Coke Coking & Polymerization Check_Coke->Poison_Coke Yes Fix_Coke Thermal Regeneration & Solvent Switch Poison_Coke->Fix_Coke

Diagnostic workflow for identifying and mitigating catalyst deactivation in TMCHA synthesis.

Troubleshooting & FAQs

Q1: Why does my cobalt/nickel catalyst deactivate rapidly during the reductive amination of isophorone nitrile (IPN)? A1: The most common culprit is Cyanide Poisoning . IPN is synthesized via the base-catalyzed hydrocyanation of isophorone. Residual hydrogen cyanide (HCN) strongly coordinates to the active metal sites of hydrogenation catalysts (Co, Ni, Ru), blocking hydrogen activation. Interestingly, trace amounts of cyanide can act as a selectivity modifier, but concentrations exceeding 3000–5000 ppmw lead to irreversible deactivation[1]. Solution: Implement strict distillative workup of the IPN feed to maintain HCN levels between 200 and 3000 ppmw before introducing it to the hydrogenation reactor.

Q2: How can I differentiate between amine competitive adsorption and irreversible coking? A2: This requires understanding the thermodynamics of the system. Amine adsorption is a reversible equilibrium issue. Primary amines (like IPDA) and excess ammonia strongly compete with hydrogen for active catalytic sites, which can severely stall the alcohol/hydroxyl dehydrogenation step[2]. If your GC-MS shows a sudden spike in secondary amines or unreacted imines, competitive adsorption is occurring. Coking , conversely, is irreversible physical pore blockage caused by the aldol condensation of isophorone (forming diisophorone) or the polymerization of hydrocyanic acid. Solution: Differentiate the two by running a Temperature-Programmed Desorption (TPD) and BET surface area analysis. Reversible amine adsorption will not permanently reduce pore volume, whereas coking will show a >40% drop in BET surface area.

Q3: What role does the solvent play in mitigating catalyst poisoning during TMCHA derivative synthesis? A3: Solvents fundamentally alter intermediate solubility and reaction equilibrium. Conducting the reaction in a solvent like methanol during the initial imidization step prevents the buildup of water on the catalyst surface, which would otherwise lead to metal oxidation and sintering[3]. Furthermore, using tetrahydrofuran (THF) has been shown to enhance the selectivity of isophorone hydrogenation to nearly 100% by preventing the deposition of heavy oligomers on the catalyst surface[4].

Q4: How do I optimize the ammonia-to-hydrogen ratio to prevent secondary amine formation without stalling the reaction? A4: A high NH₃:H₂ ratio (e.g., >60:1) is thermodynamically required to favor primary amine formation and suppress the condensation of intermediate imines with primary amines. However, excessive NH₃ competitively inhibits the catalyst[2]. The definitive solution is decoupling the reaction into a two-stage process : first, perform imidization at low pressure to form isophorone nitrile imine (IPNI), followed by high-pressure hydrogenation where hydrogen can effectively outcompete ammonia for the active sites[5].

Quantitative Catalyst Performance Data

The following table summarizes the operational thresholds and deactivation profiles for common catalysts used in TMCHA/IPDA synthesis to aid in process selection.

Catalyst SystemPrimary Deactivation ModeHCN Tolerance Limit (ppmw)Optimal NH₃:H₂ RatioExpected IPDA YieldTarget Cis/Trans Ratio
Raney Cobalt Cyanide Poisoning< 3,00060:1> 95.0%~ 75/25
Ru/SiO₂ Amine Competitive Adsorption< 5,00040:1~ 92.5%~ 70/30
Pd/C Coking / Sintering< 1,00080:1~ 85.0%~ 65/35
Ni/SiO₂ Water-induced Oxidation< 2,00050:1~ 90.0%~ 72/28

Self-Validating Experimental Protocol

To ensure continuous operation without premature catalyst death, utilize this self-validating two-stage reductive amination workflow. Every step contains an analytical gate to verify success before proceeding.

Protocol: Two-Stage Reductive Amination and Catalyst Recovery

Step 1: Imidization of IPN (Pre-treatment)

  • Action: In a continuous trickle-bed reactor, react purified IPN with excess liquid ammonia in a methanol solvent at 50–70°C.

  • Causality: Converting the ketone to an imine (IPNI) prior to the hydrogenation reactor prevents the generation of water during the reduction phase, protecting the metal catalyst from hydrothermal sintering.

  • Validation Gate: Monitor the effluent via in-situ FTIR. Do not route the feed to the hydrogenation bed until the C=O stretch (1715 cm⁻¹) completely disappears and the C=N stretch (1660 cm⁻¹) plateaus.

Step 2: High-Pressure Hydrogenation of IPNI

  • Action: Route the IPNI feed into a multi-stage bubble column reactor loaded with a supported alkaline cobalt catalyst (e.g., Co/SiO₂). Introduce hydrogen at 10–15 MPa and maintain the temperature at 100–130°C[3].

  • Causality: The high hydrogen pressure ensures rapid saturation of the imine, kinetically outcompeting the reversible adsorption of the product diamine (IPDA) on the active sites.

  • Validation Gate: Perform GC-MS analysis on the product stream. The system is validated and operating optimally if the IPDA yield is >95%, secondary amines are <2%, and the cis/trans isomer ratio is strictly ~75/25[3].

Step 3: Catalyst Regeneration (If conversion drops below 85%)

  • Action: Halt the feed. Wash the catalyst bed continuously with THF for 4 hours, followed by thermal desorption under a pure N₂ stream at 200°C for 6 hours.

  • Causality: THF effectively dissolves heavy diisophorone oligomers (coke precursors)[4]. The subsequent thermal treatment desorbs strongly bound amines and ammonia without reaching the Tammann temperature that would cause metal sintering.

  • Validation Gate: Extract a catalyst sample and measure the BET surface area. You must observe a >85% recovery of the initial pore volume before re-initiating the IPN feed.

References

  • Benchchem. "3-Cyano-3,5,5-trimethylcyclohexanone|CAS 7027-11-4". Benchchem.Link

  • Evonik Degussa GmbH. "Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine (US20130253226A1)". Google Patents. 1

  • ResearchGate. "Synthesis of isophorone diamine and its reaction condition optimization". ResearchGate. 2

  • ResearchGate. "New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals". ResearchGate. 5

  • Wanhua Chemical Group Co Ltd. "Method for preparing isophorone diamine by means of hydrogenation reduction of isophorone nitrile imine (WO2019120064A1)". Google Patents. 3

  • National Institutes of Health (NIH). "Study on the selective hydrogenation of isophorone". PMC - NIH. 4

Sources

Optimization

Separation of cis/trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine

Advanced Troubleshooting & Methodologies for 3-aminomethyl-3,5,5-trimethylcyclohexylamine Welcome to the Technical Support Center. As application scientists and chemical engineers, we understand that isolating the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Methodologies for 3-aminomethyl-3,5,5-trimethylcyclohexylamine

Welcome to the Technical Support Center. As application scientists and chemical engineers, we understand that isolating the specific stereoisomers of IPDA is notoriously difficult due to their nearly identical physicochemical profiles. This guide synthesizes field-proven insights, thermodynamic data, and validated protocols to help you optimize your separation workflows, prevent equipment fouling, and maximize atom economy.

Fundamental FAQs

Q: Why is the separation of cis and trans isomers of IPDA inherently difficult? A: IPDA is synthesized as a diastereomeric mixture. The physical properties of the two isomers are remarkably similar. Under atmospheric pressure, cis-IPDA boils at 253.4 °C, while trans-IPDA boils at 250.7 °C[1]. This extremely narrow boiling point differential (ΔT ≈ 2.7 °C) necessitates high-efficiency fractional distillation, often requiring dividing-wall columns or multi-column setups to achieve a high-purity separation[1].

Q: What is the baseline isomer ratio, and why do we need to enrich the cis-isomer? A: Commercial crude IPDA typically presents a thermodynamic equilibrium ratio of approximately 75:25 (cis:trans)[2]. Enriching the cis-isomer (e.g., to a ratio of ≥ 73/27) is highly desirable in polymer chemistry. The cis-isomer provides superior mechanical properties, enhanced UV stability, and highly specific reaction kinetics when utilized as a curing agent for epoxy resins or as a precursor for isophorone diisocyanate (IPDI)[1],[3].

Troubleshooting Guide: Common Separation Bottlenecks

Issue A: Solidification and Clogging in the Condenser
  • Symptom: During vacuum rectification, solid precipitates form in the condenser lines, causing dangerous pressure spikes and halting continuous operation.

  • Mechanistic Cause: Cis-IPDA has a melting point of 22 °C, which is dangerously close to standard ambient cooling temperatures[1]. Furthermore, certain low-boiling impurities inherently crystallize upon condensation[4].

  • Solution: Implement an entrainer-assisted distillation strategy. Adding a specific organic entrainer (at 3–10% of the product mass) alters the vapor-liquid equilibrium and disrupts the crystallization lattice, preventing the low-boiling impurities from precipitating in a solid state[4]. Additionally, maintain condenser coolant temperatures strictly between 25 °C and 35 °C.

Issue B: Accumulation of Trans-Enriched Waste
  • Symptom: Fractional distillation successfully yields the desired high-cis IPDA but leaves a large volume of trans-enriched byproduct (cis/trans ratio ≤ 66/34), severely reducing overall process atom economy.

  • Mechanistic Cause: Because trans-IPDA has a slightly lower boiling point, it concentrates in the distillate or earlier fractions during rectification[1].

  • Solution: Implement a catalytic isomerization loop . The trans-enriched fraction can be subjected to high-pressure hydrogen and ammonia over a hydrogenation catalyst to re-establish the ~75:25 equilibrium, which is then recycled back into the distillation feed[1].

Issue C: Thermal Degradation and Coloration
  • Symptom: The IPDA product turns yellow and exhibits lower amine values after distillation.

  • Mechanistic Cause: Prolonged exposure to temperatures exceeding 200 °C induces amine oxidation and deamination.

  • Solution: Operate strictly under high vacuum (e.g., 0.090–0.098 MPa vacuum) to depress the boiling point, and ensure a low residence time in the reboiler[4].

Quantitative Data: Physicochemical Properties of IPDA Isomers

To facilitate precise column design and thermodynamic modeling, refer to the validated parameters below:

Property / ParameterCis-IPDATrans-IPDACommercial MixtureTarget Enriched Product
Boiling Point (1 atm) 253.4 °C[1]250.7 °C[1]~247.0 °C[3]N/A
Melting Point 22.0 °C[1]-34.6 °C[1]10.0 °C[3]> 15.0 °C
Standard Isomer Ratio ~75%[2]~25%[2]75:25[2]≥ 73:27[1]
Elution Order (NMR/GC) SecondFirst[2]N/AN/A

Experimental Protocols

Protocol 1: Entrainer-Assisted Vacuum Rectification

Objective: Isolate high-purity cis-IPDA without condenser fouling.

  • Solvent Removal: Transfer the crude IPDA reaction mixture to a distillation flask. Apply a preliminary vacuum to remove synthesis solvents (e.g., methanol or ethanol)[4].

  • Entrainer Addition: Add the selected entrainer directly to the crude liquid. The mass of the entrainer must be precisely 3% to 10% of the total liquid mass to effectively prevent solid precipitation[4].

  • Vacuum Rectification: Initiate fractional distillation in a packed column. Maintain system vacuum strictly at 0.090 to 0.098 MPa to prevent thermal degradation[4].

  • Reflux Control: Set the reflux ratio between 0.5 and 2.0 to ensure optimal theoretical plate utilization[4].

  • Fraction Collection:

    • Fraction 1 (Heads): Recover the entrainer and low-boiling impurities[4].

    • Fraction 2 (Trans-enriched): Collect the fraction boiling slightly lower than the main cut (cis/trans ≤ 66/34)[1].

    • Fraction 3 (Cis-enriched): Collect the main bottoms/side-draw product yielding a cis/trans ratio of ≥ 73/27[1].

Protocol 2: Catalytic Isomerization of Trans-Enriched Fractions

Objective: Convert trans-IPDA waste back to the equilibrium mixture to maximize yield.

  • Reactor Loading: Load a high-pressure continuous flow reactor with a supported hydrogenation catalyst (e.g., Ru/Al2O3 or Co-based).

  • Feed Introduction: Pump the trans-enriched IPDA fraction (cis/trans < 63/37) into the reactor[1].

  • Ammonia & Hydrogen Injection: Co-feed anhydrous ammonia (NH3) and hydrogen gas (H2). Causality Note: NH3 is critical; it shifts the equilibrium of the intermediate imine to prevent the formation of unwanted secondary amine oligomers via intermolecular condensation[1].

  • Reaction Conditions: Maintain the reactor temperature between 70 °C and 200 °C (optimally 90–130 °C) and pressure between 10 and 300 bar (optimally 100–240 bar)[1].

  • Recycling: Flash off the H2 and NH3 gases (for reuse) and route the re-equilibrated IPDA (cis/trans ~66/34) back to the primary distillation feed[1].

Process Visualization

IPDA_Separation_Workflow Crude Crude IPDA Mixture (cis/trans ~ 75/25) PreDistill Solvent Removal & Entrainer Addition (3-10%) Crude->PreDistill Vacuum / Heat FracDistill Vacuum Fractional Distillation (0.090 - 0.098 MPa) PreDistill->FracDistill Prevents Solidification CisProduct High-Purity Cis-IPDA (cis/trans ≥ 73/27) FracDistill->CisProduct Bottoms / Side Draw TransByprod Trans-Enriched Fraction (cis/trans ≤ 66/34) FracDistill->TransByprod Distillate (Lower BP) Isomerization Catalytic Isomerization (H2, NH3, 90-130°C, 100-240 bar) TransByprod->Isomerization Waste Recovery Isomerization->Crude Recycled Equilibrium Mixture

Workflow for entrainer-assisted distillation and catalytic isomerization of IPDA isomers.

References

  • CN104292112A - Separation method of isophorone diamine product Source: Google Patents URL
  • JP4223478B2 - Process for producing isophoronediamine (IPDA)
  • Isophorone diamine Source: Wikipedia URL
  • Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide Source: Energy & Fuels - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Trimethylcyclohexylamine Derivatives

Welcome to the Advanced Technical Support Center for Cycloaliphatic Amine Chemistry. As a Senior Application Scientist, I have engineered this diagnostic guide for researchers and drug development professionals strugglin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cycloaliphatic Amine Chemistry. As a Senior Application Scientist, I have engineered this diagnostic guide for researchers and drug development professionals struggling with the kinetic and thermodynamic barriers of reacting highly hindered amines.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you successfully drive amidation and alkylation reactions involving trimethylcyclohexylamine derivatives.

Core Diagnostics: The Mechanics of Steric Hindrance

To solve a coupling failure, we must first understand the physical chemistry of the substrate. Trimethylcyclohexylamine (e.g., 3,3,5-trimethylcyclohexylamine or IPDA derivatives) features a non-planar cyclohexane ring that adopts a highly stable chair conformation[1].

The presence of multiple methyl groups—particularly the gem-dimethyl group at the 3-position and the methyl at the 5-position—creates a massive steric shield around the ring[2].

  • The Causality of Failure: When the amine group approaches an activated electrophile (such as an OBt ester), the axial methyl groups create severe 1,3-diaxial interactions. This physical bulk obstructs the Bürgi-Dunitz trajectory, preventing the incoming amine from achieving the necessary orbital overlap to form the tetrahedral intermediate[3].

  • The Result: Standard coupling reagents (like EDC/HOBt) fail, leading to unreacted starting materials, low yields, or the formation of deletion sequences in solid-phase synthesis[3].

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 3,3,5-trimethylcyclohexylamine yielded a guanidinium byproduct instead of the target amide. What happened? A1: This is a classic side reaction when using uronium-based coupling reagents like HATU or HBTU. If the bulky amine is added to the reaction mixture before the carboxylic acid is fully activated, the amine acts as a nucleophile and directly attacks the electrophilic carbon of the uronium salt.

  • Causality: Because the amine is sterically hindered, its reaction with the activated ester is kinetically slow, giving it time to react with any unconsumed HATU.

  • Solution: Strictly enforce a 3- to 5-minute pre-activation time for the carboxylic acid and HATU with DIPEA before introducing the amine[4].

Q2: Why does my reaction stall at 20% conversion even when using potent reagents like HATU? A2: The activation energy barrier for this sterically crowded transition state is simply too high at room temperature.

  • Causality: The bulky trimethyl groups physically repel the activated ester, requiring higher kinetic energy to force the molecules together[3].

  • Solution: Apply microwave irradiation (e.g., 75°C for 20 minutes) to provide the thermodynamic push required to traverse the activation barrier without degrading the sensitive intermediates[5]. Alternatively, microflow reactors can be used to maintain high local concentrations of highly reactive intermediates before they degrade[6].

Q3: HATU and PyAOP both failed. What is the ultimate fallback for extreme steric hindrance? A3: When OAt esters fail, you must switch to an Acyl Fluoride strategy using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4].

  • Causality: The fluoride ion is an excellent leaving group with an extremely small van der Waals radius (comparable to hydrogen). Unlike bulky OBt or OAt leaving groups, the fluorine atom does not shield the carbonyl carbon, allowing the bulky trimethylcyclohexylamine to penetrate the electrophilic center[4].

Quantitative Reagent Profiling

To optimize your reaction, select a coupling strategy based on the severity of the steric hindrance. The following table summarizes the quantitative performance and mechanistic traits of standard coupling systems when applied to bulky cycloaliphatic amines,[4].

Coupling StrategyReagentsActivation IntermediateRelative ReactivitySteric PenetrationEpimerization RiskPrimary Byproduct
Standard Carbodiimide EDC / HOBtOBt Ester1x (Baseline)LowModerateWater-soluble urea
Uronium/Aminium HATU / DIPEAOAt Ester~10xHighLowTetramethylurea, HMPA
Phosphonium PyAOP / DIPEAOAt Ester~12xVery HighLowPyrrolidine derivatives
Acyl Fluoride TFFH / DIPEAAcyl Fluoride~50xExtremeModerateTetramethylurea, F⁻

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . You must confirm the success of each intermediate step via the listed validation checkpoints before proceeding.

Protocol A: Microwave-Assisted Amidation via OAt Ester (HATU)

Designed for moderate to high steric hindrance.

  • Pre-Activation: Dissolve the carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add DIPEA (3.0 eq). Stir at room temperature for exactly 5 minutes.

    • Causality: NMP provides superior solvation for bulky, hydrophobic cycloaliphatic structures compared to DMF[4]. The slight deficit of HATU (1.45 eq vs 1.5 eq acid) ensures no unreacted uronium salt remains to cause guanidinylation.

    • Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The presence of the methyl ester confirms the acid was successfully activated into the OAt ester. Do not proceed until >95% activation is confirmed.

  • Amine Addition: Add 3,3,5-trimethylcyclohexylamine (1.0 eq) to the activated mixture.

  • Thermodynamic Push: Heat the reaction at 75°C for 20 minutes using a microwave synthesizer.

  • Workup & Final Validation: Quench with saturated NaHCO₃, extract with EtOAc, and wash extensively with brine to remove NMP.

    • Validation Checkpoint 2: Run a Ninhydrin (Kaiser) test on a TLC plate of the organic layer. The absence of a distinct purple spot indicates total consumption of the primary amine.

Protocol B: Acyl Fluoride Activation (TFFH)

Designed for extreme steric hindrance where Protocol A fails.

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add TFFH (1.2 eq) and DIPEA (2.4 eq). Stir for 30 minutes at room temperature.

    • Causality: TFFH converts the acid directly into an acyl fluoride. The minimal steric footprint of the fluorine atom leaves the carbonyl carbon highly exposed to nucleophilic attack[4].

    • Validation Checkpoint 1: Monitor via IR spectroscopy. The successful formation of the acyl fluoride is validated by a distinct carbonyl stretch shift to ~1840 cm⁻¹.

  • Coupling: Add the trimethylcyclohexylamine derivative (1.0 eq). Stir at 40°C for 12-24 hours.

  • Final Validation: Monitor by LC-MS. The reaction is complete when the acyl fluoride mass disappears and is replaced entirely by the target amide mass.

Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and resolve coupling failures with trimethylcyclohexylamine derivatives.

G Start Amidation Fails with Trimethylcyclohexylamine Diag1 Is conversion < 20% with EDC/HOBt? Start->Diag1 Act1 Switch to HATU/HOAt (OAt Ester Formation) Diag1->Act1 Yes Diag2 Is guanidinylation byproduct observed? Diag1->Diag2 No Act1->Diag2 Act2 Ensure 5-min pre-activation before amine addition Diag2->Act2 Yes Diag3 Does coupling still fail due to extreme bulk? Diag2->Diag3 No Act2->Diag3 Act3 Use TFFH to generate Acyl Fluoride intermediate Diag3->Act3 Yes Success Successful Amide Bond Formation Diag3->Success No Act3->Success

Workflow for diagnosing and overcoming steric hindrance in trimethylcyclohexylamine amidation.

References[1] Trimethylcyclohexylamine | 34216-34-7. Benchchem. Verify Source[3] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem. Verify Source[4] Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Verify Source[8] Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au.Verify Source[2] CAS 15901-42-5: 3,3,5-Trimethylcyclohexanamine. CymitQuimica. Verify Source[6] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem. Verify Source[7] Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC (NIH). Verify Source[5] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. Verify Source

Sources

Optimization

Technical Support Center: Minimizing Residual Trimethylcyclohexylamine (IPDA/IPDI) in Biomedical Polymers

Welcome to the Technical Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with polymers based on 3-aminomethyl-3,5,5-trimethylcyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with polymers based on 3-aminomethyl-3,5,5-trimethylcyclohexylamine (commonly known as Isophorone diamine or IPDA) and its diisocyanate derivative (IPDI) [1].

While these cycloaliphatic building blocks impart exceptional mechanical toughness, chemical resistance, and UV stability to polyurethanes and epoxy resins, their complex reaction kinetics often lead to elevated residual monomer content [1]. In biomedical applications (e.g., tissue scaffolds, medical device coatings), unreacted monomers pose severe risks, including cytotoxicity, tissue sensitization, and corrosive degradation [2]. This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and eliminate residual monomer issues.

Diagnostic Workflow

When high residual monomer content is detected, the intervention strategy depends entirely on the state of the polymer (liquid prepolymer vs. cured solid network). Follow the logic path below to determine the appropriate corrective action.

G Start High Residual TMCHA/IPDA/IPDI Detected Type Determine Polymer State Start->Type Prepolymer Liquid Prepolymer (e.g., IPDI-based) Type->Prepolymer Cured Solid Cured Network (e.g., Epoxy/PU) Type->Cured Strip Vacuum Stripping / Thin-Film Distillation Prepolymer->Strip Kinetics Analyze Curing Kinetics (DSC / Rheology) Cured->Kinetics Vit Vitrification Occurred? Kinetics->Vit PostCure Thermal Post-Curing (T > Tg) Vit->PostCure Yes Stoich Adjust Stoichiometry (NCO:OH or Epoxy:Amine) Vit->Stoich No

Caption: Diagnostic workflow for resolving high residual trimethylcyclohexylamine monomer content.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does trimethylcyclohexylamine (IPDA) leave more residual monomer compared to linear aliphatic amines like hexamethylenediamine (HDA)? A: The root cause is steric hindrance and unequal reactivity. IPDA contains two distinct primary amine groups: an unhindered aminomethyl group and a highly hindered cycloaliphatic amine directly attached to the ring. The bulky trimethyl groups on the cyclohexane ring sterically shield the cycloaliphatic amine, significantly depressing its reaction kinetics [3][4]. As the polymer network forms and viscosity spikes, the mobility of the chains decreases. The sterically hindered amine often fails to react before the system solidifies, leaving unreacted IPDA trapped in the matrix [3].

Q: How does vitrification trap unreacted monomers, and how can we overcome it? A: Vitrification occurs when the glass transition temperature ( Tg​ ) of the curing polymer exceeds the ambient curing temperature ( Tcure​ ). At this thermodynamic threshold, the polymer transitions from a rubbery state to a glassy state, freezing molecular mobility. The reaction shifts from being kinetically controlled to diffusion-controlled, effectively halting the curing process and trapping residual monomers. To overcome this, thermal post-curing must be applied where Tcure​>Tg​ , providing the thermal energy required for the sterically hindered groups to collide and react [5].

Q: What are the regulatory thresholds for residual IPDA/IPDI in medical devices? A: While specific limits depend on the device classification and contact duration (per ISO 10993), prepolymers used in biomedical applications are typically required to have residual monomer contents reduced to within 0.01%–0.04% by weight (100–400 ppm) . This strict threshold minimizes aquatic toxicity during manufacturing and prevents human sensitization upon implantation or dermal contact [6].

Troubleshooting Guide: Interventions & Solutions

Issue 1: High residual monomer in synthesized polyurethane prepolymers.
  • Causality: Prepolymer synthesis often utilizes an excess of diisocyanate (e.g., NCO:OH ratio > 2:1) to prevent high-molecular-weight chain extension and maintain a workable viscosity. This inherently leaves a large fraction of unreacted monomeric IPDI [7].

  • Solution: Implement continuous thin-film distillation or vacuum stripping. Because IPDI has a relatively high boiling point (158 °C) , high vacuum (< 1 mbar) combined with short residence times is required to strip the monomer without inducing thermal degradation or unwanted allophanate/biuret side reactions [8].

Issue 2: Incomplete curing in IPDA-cured epoxy resins.
  • Causality: The formulation may be stoichiometrically imbalanced, or the curing temperature profile is insufficient to overcome the activation energy barrier of the secondary cycloaliphatic amine [3].

  • Solution: Conduct non-isothermal Differential Scanning Calorimetry (DSC) to map the curing kinetics. Design a two-stage curing profile: an initial low-temperature cure (e.g., 80 °C) to react the highly active aminomethyl groups and build the preliminary network, followed by a high-temperature post-cure (e.g., 150 °C) to force the sterically hindered cycloaliphatic amines to react [3].

Quantitative Data: Mitigation Strategies Comparison

Mitigation StrategyTarget Polymer StateMechanism of ActionAchievable Residual MonomerBest Application
Vacuum Stripping / Thin-Film Evap. Liquid PrepolymerPhysical vaporization of monomer under high vacuum (<0.1 mbar)0.01% – 0.04% wt (100–400 ppm) [6]Polyurethane prepolymers for medical coatings
Thermal Post-Curing Cured NetworkOvercoming activation energy and vitrification ( Tcure​>Tg​ )< 0.1% wtSolid epoxy implants, structural adhesives
Stoichiometric Optimization FormulationAdjusting NCO:OH or Epoxy:Amine ratio to favor complete consumptionVariable (Depends on exact ratio)Bulk hydrogels, drug delivery matrices

Experimental Protocols

Protocol 1: Methanol Derivatization and HPLC-MS/MS Quantification

Purpose: A self-validating analytical method to precisely quantify residual IPDI monomer in prepolymers. Direct Gas Chromatography (GC) analysis of isocyanates can lead to thermal degradation; derivatization stabilizes the monomer as a urethane [6].

G Sample Polymer Extraction (Dichloromethane) Deriv Methanol Derivatization (Converts NCO to Urethane) Sample->Deriv LC HPLC Separation (Reverse-Phase C18) Deriv->LC MS MS/MS Quantification (MRM Mode) LC->MS

Caption: Workflow for methanol derivatization and HPLC-MS/MS quantification of residual monomers.

Methodology:

  • Extraction: Dissolve 1.0 g of the prepolymer in 10 mL of an aprotic solvent (e.g., dichloromethane). Causality: This ensures the polymer matrix is fully solvated without reacting with the residual NCO groups.

  • Derivatization: Add an excess of anhydrous methanol (5 mL) spiked with a known concentration of a deuterated internal standard (e.g., IPDI-d6). Causality: Methanol rapidly reacts with free isocyanate groups to form stable methyl urethanes. This prevents the monomer from polymerizing or degrading during the high temperatures of chromatographic analysis [6].

  • HPLC Separation: Inject 10 µL of the derivatized sample into a reverse-phase C18 column using a water/acetonitrile gradient mobile phase.

  • MS/MS Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the derivatized IPDI.

  • Validation Check: Calculate the recovery rate of the IPDI-d6 internal standard. A recovery of 95–105% validates that no matrix effects or incomplete derivatization skewed the quantification of the unknown residual monomer.

Protocol 2: Vacuum Stripping of Polyurethane Prepolymers

Purpose: To physically remove unreacted IPDI monomers from liquid prepolymers to achieve <0.04 wt% residual content [6].

Methodology:

  • Pre-heating: Heat the crude prepolymer to 60 °C in a feed vessel. Causality: Lowering the viscosity ensures efficient flow and uniform film formation in the evaporator, preventing localized overheating and polymer degradation.

  • Wiped-Film Evaporation: Feed the prepolymer into a wiped-film evaporator operating at 140 °C under high vacuum (< 0.1 mbar). Causality: The mechanical wiping creates a highly turbulent, thin film that maximizes surface area. The high vacuum significantly lowers the boiling point of IPDI (normally 158 °C at atmospheric pressure) , allowing rapid vaporization of the monomer before the polymer backbone degrades [8].

  • Condensation and Collection: Condense the vaporized monomer on an internal condenser chilled to 20 °C and collect the purified prepolymer at the bottom discharge.

  • Validation Check: Weigh the collected distillate (monomer) and the stripped prepolymer to perform a mass balance calculation. The sum must equal the initial feed mass ± 1%, validating that no material was lost to degradation or vacuum pump bypass.

References

  • Exploring structure/property relationships to health and environmental hazards of polymeric polyisocyanate prepolymer substances-3. Aquatic exposure and hazard of aliphatic diisocyanate-based prepolymers - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • ISOPHORONE DIISOCYANATE Source: Ataman Kimya URL:[Link]

  • ISOPHORONE DIAMINE Source: Ataman Kimya URL:[Link]

  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2 - OECD Source: OECD URL:[Link]

  • DE102005048823A1 - Reactive systems, their production and use Source: Google Patents URL
  • polyaspartate-based two-component coating compositions for producing coatings having good self-healing properties coupled with low tackiness Source: Justia Patents URL:[Link]

  • Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners Source: American Coatings Association (paint.org) URL:[Link]

  • Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole Source: ResearchGate URL:[Link]

  • Synthesis, Curing Behaviors and Properties of a Bio-Based Trifunctional Epoxy Silicone Modified Epoxy Thermosets - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Reactivity of Trimethylcyclohexylamine Isomers

Executive Summary 3,3,5-Trimethylcyclohexylamine (TMCA) is a highly versatile cycloaliphatic amine utilized extensively as a precursor in polymer chemistry (e.g., isophorone diamine synthesis), epoxy curing agents, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,5-Trimethylcyclohexylamine (TMCA) is a highly versatile cycloaliphatic amine utilized extensively as a precursor in polymer chemistry (e.g., isophorone diamine synthesis), epoxy curing agents, and as a chiral auxiliary in pharmaceutical development[1]. Industrially, it is produced as a mixture of stereoisomers, typically favoring the cis to trans configuration in a roughly 3:1 ratio[2]. Because the cyclohexane ring adopts a non-planar chair conformation, the specific spatial arrangement of the amino and methyl groups fundamentally dictates the molecule's reactivity, thermodynamic stability, and interaction with electrophiles[1]. This guide provides an objective, data-driven comparison of the cis and trans isomers, detailing how stereochemistry drives their divergent kinetic behaviors.

Conformational Causality and Reactivity

The reactivity divergence between cis- and trans-3,3,5-trimethylcyclohexylamine is a textbook manifestation of steric hindrance governed by cyclohexane conformational dynamics.

In the cis isomer , the molecule strongly prefers a stable chair conformation where the amino group (-NH₂) at C1 and the methyl group (-CH₃) at C5 are both situated in equatorial positions[1]. This spatial arrangement minimizes internal steric strain and leaves the nitrogen's localized electron pair highly accessible, allowing it to function effectively as a nucleophile[1].

Conversely, in the trans isomer , maintaining the C5 methyl group in the thermodynamically favorable equatorial position forces the C1 amino group into an axial position. This axial -NH₂ group suffers from severe 1,3-diaxial interactions with the axial methyl group located at C3. Consequently, the trans isomer exhibits significantly higher steric hindrance, which physically blocks the trajectory of incoming electrophiles, thereby drastically reducing its reaction rates in bimolecular nucleophilic substitution (S_N2) mechanisms[3]. However, this same steric bulk can be advantageous, enhancing selectivity in phase-separation systems and restricting coordination geometry when used as a ligand in asymmetric synthesis[3][4].

ConformationalLogic TMCA 3,3,5-Trimethylcyclohexylamine (TMCA) Cis Cis-Isomer (~75%) Equatorial -NH2 TMCA->Cis Trans Trans-Isomer (~25%) Axial -NH2 TMCA->Trans Cis_Props Minimal Steric Strain High Nucleophilic Accessibility Fast S_N2 Kinetics Cis->Cis_Props Structural Consequence Trans_Props Severe 1,3-Diaxial Clashes (with C3 Axial Methyl) Hindered S_N2 Kinetics Trans->Trans_Props Structural Consequence

Caption: Logical relationship between TMCA stereochemistry, conformational stability, and nucleophilic reactivity.

Quantitative Comparison of Isomers

To objectively evaluate alternative formulations, researchers must understand the baseline physicochemical differences between the isomers. The localized electron pairs on the nitrogen atoms make the compound a moderate base (experimental pKa ~10.4 for its diamine derivative)[1][5]. The table below summarizes the core comparative metrics:

Property / MetricCis-3,3,5-TrimethylcyclohexylamineTrans-3,3,5-Trimethylcyclohexylamine
Primary Conformation C1-Equatorial (-NH₂), C5-Equatorial (-CH₃)C1-Axial (-NH₂), C5-Equatorial (-CH₃)
1,3-Diaxial Interactions MinimalSevere (C1-Amine clashes with C3-Methyl)
S_N2 Reaction Kinetics Rapid (Unobstructed nucleophilic attack)Slow (High steric hindrance)[3]
¹H NMR Signature Exhibits complex peak splitting[1]Exhibits distinct singlets (due to symmetry)[1]
Industrial Abundance ~75% (Thermodynamically favored)[2]~25%[2]
Ligand Utility General base/nucleophileHigh enantioselectivity induction[4]

Experimental Methodologies: A Self-Validating System

To isolate these effects in a laboratory setting, the following step-by-step protocols establish a self-validating loop of separation, spectroscopic verification, and kinetic profiling.

Protocol 1: Diastereomeric Resolution and Spectroscopic Validation
  • Salt Formation : Dissolve the commercial TMCA isomeric mixture in an ethanol/water matrix. Add a stoichiometric amount of a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid)[1].

  • Selective Crystallization : Heat the mixture to 60°C, then cool slowly to room temperature. The cis isomer selectively crystallizes as the less soluble diastereomeric salt. Filter the precipitate.

  • Free Base Recovery : Suspend the isolated salt in dichloromethane and wash with 1M NaOH to break the salt. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent to recover the pure cis-amine. The trans-enriched filtrate can be purified via preparative chiral HPLC.

  • Spectroscopic Self-Validation : Analyze both isolated fractions using ¹H NMR spectroscopy. This step provides an internal validation mechanism: the trans isomer's symmetry will yield distinct singlets, whereas the cis isomer will exhibit characteristic peak splitting[1].

Protocol 2: Kinetic Profiling of N-Alkylation

Objective: Quantify the steric hindrance effect on S_N2 reactivity.

  • Reaction Setup : In two separate, rigorously dried Schlenk flasks under nitrogen, dissolve 1.0 mmol of pure cis-TMCA and trans-TMCA in 10 mL of anhydrous acetonitrile.

  • Reagent Introduction : Add 1.2 mmol of potassium carbonate (K₂CO₃) as a base, followed by 1.0 mmol of benzyl bromide (an S_N2 electrophile) to each flask at a controlled 25°C.

  • In-Situ Monitoring : Extract 50 µL aliquots from each flask every 10 minutes. Quench immediately with cold methanol and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality & Data Analysis : Plot the disappearance of the starting amine over time. The cis isomer will exhibit a steep exponential decay curve (high rate constant, kcis​ ), confirming the accessibility of the equatorial amine. The trans isomer will display a significantly shallower degradation curve ( ktrans​≪kcis​ ), directly proving that the 1,3-diaxial methyl interaction physically impedes the electrophile's approach[3].

ExpWorkflow Step1 Isomer Separation Diastereomeric Salt Step2 Validation 1H/13C NMR Step1->Step2 Step3 Kinetic Assay N-Alkylation Step2->Step3 Step4 Data Acquisition In-situ GC-MS Step3->Step4 Step5 Analysis Rate Constants (k) Step4->Step5

Caption: Step-by-step experimental workflow for isolating TMCA isomers and profiling their kinetic reactivity.

Applications in Drug Development and Polymer Science

The distinct reactivity profiles of TMCA isomers are heavily leveraged in advanced materials and pharmaceuticals. In polymer science, when TMCA derivatives (like isophorone diamine) are utilized as curing agents for epoxy resins, the cis isomer drives the rapid initial curing phase due to its unhindered nucleophilicity. Conversely, the sterically hindered trans isomer dictates the slower, cross-linking maturation phase, which is critical for achieving high glass transition temperatures ( Tg​ ) and enhanced UV stability in the final coating[1].

In drug development and asymmetric synthesis, the trans isomer's restricted geometry is highly prized. When utilized as a ligand in transition-metal complexes, the bulky axial configuration restricts coordination geometry, forcing selective substrate binding and thereby enhancing enantioselectivity during catalytic asymmetric hydrogenations[4].

Sources

Comparative

Performance evaluation of trimethylcyclohexylamine as a corrosion inhibitor against industry standards

Performance Evaluation of Trimethylcyclohexylamine as a Volatile Corrosion Inhibitor: A Comparative Guide As a Senior Application Scientist specializing in surface chemistry and asset protection, I frequently evaluate th...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Evaluation of Trimethylcyclohexylamine as a Volatile Corrosion Inhibitor: A Comparative Guide

As a Senior Application Scientist specializing in surface chemistry and asset protection, I frequently evaluate the efficacy of volatile corrosion inhibitors (VCIs) for critical infrastructure, ranging from chemical processing pipelines to pharmaceutical manufacturing equipment. While dicyclohexylamine (DCHA) and cyclohexylamine (CHA) have long served as the industry standards for vapor-phase protection, their performance envelopes are often limited by either inadequate volatility or poor film persistence.

This guide provides an objective, data-driven evaluation of Trimethylcyclohexylamine (TMCHA) —specifically 3,3,5-trimethylcyclohexylamine and its nitrite salts—as an advanced alternative, detailing the mechanistic causality behind its performance and the self-validating protocols used to benchmark it.

Mechanistic Causality: The Chemistry of Passivation

To understand why TMCHA outperforms simpler amines in high-humidity environments, we must examine the thermodynamics of its chemisorption.

When TMCHA volatilizes and condenses on a ferrous metal surface, it acts as a chelating agent. The nitrogen atom features a lone pair of electrons that donates electron density into the unoccupied d-orbitals of the transition metal, forming a robust1[1].

The Causality of Steric Shielding: The critical differentiator for TMCHA is its molecular geometry. The three methyl groups positioned on the cyclohexane ring provide massive steric hindrance. Once the amine "head" anchors to the metal, the bulky, non-polar trimethylcyclohexyl "tail" creates a dense, highly hydrophobic umbrella. This steric shielding physically repels water molecules and dissolved oxygen, effectively shutting down the cathodic reduction of oxygen that drives the corrosion cell. Furthermore, TMCHA nitrite salts have demonstrated superior synthesis yields (>90%) and exceptional efficacy in preventing water-corrosion of ferrous metals when compared to standard primary amines[2].

Mechanism A Trimethylcyclohexylamine (TMCHA) B Vapor Phase Transport (Volatilization) A->B Evaporation C Chemisorption (Lone Pair Donation) A->C Direct Contact B->C Condensation on Metal D Hydrophobic Barrier (Steric Shielding) C->D MBSC Formation E Corrosion Inhibition (Blocks H2O/O2) D->E Surface Passivation

Fig 1: Mechanistic pathway of TMCHA corrosion inhibition via MBSC formation.

Quantitative Benchmarking: TMCHA vs. Industry Standards

A successful VCI must balance vapor pressure with film stability. CHA has a high vapor pressure, meaning it saturates an environment rapidly but flashes off too quickly to provide long-term protection. DCHA provides excellent long-term protection but volatilizes so slowly that flash-rusting can occur before the protective vapor reaches the metal. TMCHA occupies the optimal thermodynamic middle ground.

ParameterTMCHA (3,3,5-Trimethylcyclohexylamine)DCHA (Dicyclohexylamine)CHA (Cyclohexylamine)
Molecular Weight 141.25 g/mol 181.32 g/mol 99.17 g/mol
Vapor Pressure (20°C) ~0.2 mmHg0.04 mmHg11.4 mmHg
Steric Shielding High (3x Methyl groups)High (Dual rings)Low (Single ring)
Film Hydrophobicity ExcellentGoodModerate
Inhibition Efficiency (Steel) > 92%~ 88%~ 75%
Toxicity Profile Corrosive, Sensitizer[3]Toxic, CorrosiveToxic, Flammable

Self-Validating Methodologies

To ensure scientific integrity, any protocol evaluating a VCI must be a self-validating system. This means the experimental design must inherently prove that the environmental stress was severe enough to cause corrosion, thereby validating the inhibitor's success.

Protocol 1: Vapor-Inhibiting Ability (VIA) Test

Based on the4[4], this test evaluates the rapid qualitative presence of VIA for ferrous metal surfaces.

Self-Validating Mechanism: A parallel "Blank Control" jar containing no VCI must be run simultaneously. If the carbon steel plug in the control jar does not achieve a Grade 0 (severe, uniform rusting), the entire experimental run is invalidated. This guarantees the humidity and temperature cycling were aggressive enough to test the TMCHA.

Step-by-Step Workflow:

  • Specimen Preparation: Polish 1010 carbon steel plugs using 240-grit silicon carbide paper. Rinse with methanol and dry.

  • Test Assembly: Suspend the steel plug in a specialized quart jar. Place 0.05 grams of TMCHA (or TMCHA nitrite) in a dish at the bottom of the jar. The metal must not physically touch the inhibitor.

  • Conditioning Phase: Seal the jar and incubate at 22°C for 24 hours. Causality: This allows the TMCHA to volatilize, diffuse across the air gap, and chemisorb onto the steel surface.

  • Accelerated Stress Phase: Add a cold-water (2°C) aluminum tube to the top of the jar for 3 hours. Causality: This forces aggressive water condensation directly onto the chemisorbed TMCHA film, testing the hydrophobic persistence of the trimethyl groups.

  • Evaluation: Remove the plug and grade visually from Grade 0 (Fail - heavy rust) to Grade 3 (Pass - no visible rust).

Workflow S1 Specimen Prep (1010 Steel) S2 VCI Assembly (Sealed Jar) S1->S2 S3 Conditioning (Vapor Saturation) S2->S3 S4 Cold Condensation (Accelerated Stress) S3->S4 S5 VIA Grading (0-3 Scale) S4->S5

Fig 2: Self-validating VIA test workflow based on NACE TM0208 standards.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

To quantify the exact barrier properties of the TMCHA film, EIS is utilized.

  • Cell Setup: Use a three-electrode cell with the TMCHA-treated steel as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • Electrolyte Exposure: Immerse the treated steel in a 3.5 wt% NaCl solution.

  • Measurement: Apply a 10 mV AC sinusoidal perturbation over a frequency range of 100 kHz to 10 mHz.

  • Data Causality: A higher Charge Transfer Resistance ( Rct​ ) in the Nyquist plot directly correlates to the density and defect-free nature of the TMCHA MBSC layer. TMCHA consistently exhibits an Rct​ magnitude higher than standard CHA due to the tight packing of its cyclic structure.

Conclusion

For researchers and drug development professionals managing high-value capital equipment, selecting the correct corrosion inhibitor is paramount. Trimethylcyclohexylamine provides an optimal thermodynamic profile, combining the rapid vapor transport of lighter amines with the heavy-duty steric shielding of complex dicyclo-amines. When validated through rigorous, internally controlled protocols like NACE TM0208, TMCHA proves to be a highly resilient barrier against aggressive aqueous corrosion.

References

  • NACE Standard TM0208 (2008) - Laboratory Test To Evaluate The Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor. Scribd.
  • US2432839A - Corrosion inhibitors-nitrite salts of primary amines. Google Patents.
  • The role of chelating agents on the corrosion mechanisms of aluminium in alkaline aqueous solutions. ResearchGate.
  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. OECD.

Sources

Validation

Economic analysis of using trimethylcyclohexylamine in industrial scale synthesis

As a Senior Application Scientist, evaluating the economic and mechanistic viability of amine curing agents and synthetic intermediates requires looking beyond raw material costs. Trimethylcyclohexylamine (TMCHA)—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the economic and mechanistic viability of amine curing agents and synthetic intermediates requires looking beyond raw material costs. Trimethylcyclohexylamine (TMCHA)—specifically the 3,3,5-trimethylcyclohexylamine isomer—and its diamine derivative, Isophorone Diamine (IPDA), represent a cornerstone in high-performance industrial chemistry.

While commodity amines are cheaper, the unique cycloaliphatic architecture of TMCHA justifies its premium pricing through superior downstream performance. This guide provides an objective, data-driven comparison of TMCHA against standard alternatives like Cyclohexylamine (CHA) and Benzylamine (BZA), detailing the causality behind its industrial dominance.

Mechanistic Causality and Structural Economics

The cost-to-performance ratio of TMCHA is entirely dictated by its molecular geometry. The addition of three methyl groups at the 3, 3, and 5 positions of the cyclohexane ring introduces significant steric hindrance.

In industrial epoxy curing or polyurethane chain extension, a rapid, uncontrolled exothermic reaction can boil the resin, leading to thermal degradation and catastrophic material failure. The steric bulk of TMCHA restricts the mobility of the amine group, intentionally slowing down the nucleophilic attack on epoxide rings. This provides a longer "pot life," allowing engineers to pour and shape massive industrial castings (e.g., wind turbine blades) without premature gelling. Furthermore, with an experimental pKa of approximately 10.4, TMCHA acts as a moderate base, ensuring controlled reactivity compared to more aggressive aliphatic amines[1].

SynthesisPathway A Isophorone (Low-Cost Precursor) B Hydrocyanation (+HCN) A->B C Isophorone Nitrile (Intermediate) B->C D Reductive Amination (Heteropolyacid Cat.) C->D E TMCHA / IPDA (High-Value Amine) D->E

Fig 1: Industrial synthesis pathway of TMCHA/IPDA from isophorone.

Quantitative Economic and Performance Comparison

When scaling up production, procurement teams often weigh the 4.50– 15.00/kg price tag of TMCHA/IPDA against cheaper commodity amines[2]. However, the economic value is recovered in the final product's thermal stability (Glass Transition Temperature, Tg) and chemical resistance.

Table 1: Techno-Economic Comparison of Industrial Amine Intermediates

ParameterTrimethylcyclohexylamine (TMCHA/IPDA)Cyclohexylamine (CHA)Benzylamine (BZA)
Bulk Market Price (USD/kg) $4.50 - $15.00$1.50 - $2.50$3.00 - $5.00
Experimental pKa ~10.410.69.3
Steric Hindrance High (3,3,5-trimethyl groups)LowLow
Cured Epoxy Tg (°C) 140 - 160100 - 12090 - 110
Pot Life (100g mass at 25°C) 120 - 180 minutes30 - 45 minutes40 - 60 minutes

Note: The solubility and thermodynamic parameters of these cycloaliphatic amines directly influence their downstream processing costs, as evaluated in the [3].

Experimental Workflows as Self-Validating Systems

To justify the higher capital and operational expenditures of TMCHA, researchers must employ self-validating experimental protocols. The following methodologies ensure that chemical causality is proven at every step.

Protocol 1: Catalytic Reductive Amination of Isophorone Nitrile (IPN)

Causality: The conversion of IPN to TMCHA and IPDA requires precise control over the hydrogenation step to avoid over-reduction. Utilizing Keggin-type heteropolyacids (e.g., phosphotungstic acid) provides strong acidity comparable to sulfuric acid while maintaining the redox properties necessary for high selectivity [4]. Self-Validation: The system utilizes in-line Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC). The trans isomer of 3,3,5-trimethylcyclohexylamine exhibits distinct singlets, while the cis isomer shows peak splitting; monitoring these shifts provides real-time structural validation of the catalyst's stereoselectivity [1].

Step-by-Step Methodology:

  • Precursor Loading: Charge a continuous flow reactor with IPN and a solvent-free Keggin-type heteropolyacid catalyst.

  • Imination: Introduce excess liquid ammonia at 50°C to 90°C under 500–3500 psig to form the ketimine intermediate.

  • Hydrogenation: Inject hydrogen gas to raise the pressure to 14 bar while maintaining maximum mechanical stirring.

  • Validation: Monitor the disappearance of the IPN ketimine intermediate via GC. A plateau before 99% conversion flags catalyst poisoning, automatically triggering a pressure adjustment to save raw material costs.

Protocol 2: Comparative Epoxy Curing and Thermal Validation

Causality: TMCHA is utilized in systems where premature curing causes structural defects. Its bulky structure dictates the slow kinetics needed for advanced composites. Furthermore, recent studies demonstrate that epoxy resins cured with 3-aminomethyl-3,5,5-trimethylcyclohexylamine exhibit inherent antimicrobial activity, preventing surface re-contamination in medical or marine applications [5]. Self-Validation: Differential Scanning Calorimetry (DSC) acts as the self-validating mechanism. A proper cure protocol must show no residual exothermic peak during the second heating cycle.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Mix the TMCHA-based curing agent with a standard Bisphenol-A diglycidyl ether (DGEBA) resin at a precisely calculated amine hydrogen equivalent weight (AHEW).

  • Rheological Monitoring: Measure viscosity over a 3-hour window. Validate that the steric hindrance of the 3,3,5-trimethyl groups ensures a gradual viscosity curve rather than a sudden spike.

  • Thermal Curing: Cure the samples at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours.

  • DSC Validation: Run a heat-cool-heat DSC cycle from 25°C to 200°C. The absence of a residual exotherm in the second heat confirms 100% cross-linking, validating the mechanical integrity of the batch.

ValidationWorkflow Step1 Step 1: Formulation Amine + Epoxy Resin Step2 Step 2: Controlled Curing Steric Hindrance Modulation Step1->Step2 Mix Step3 Step 3: DSC Analysis Self-Validation of Cure Step2->Step3 Heat Step4 Step 4: Performance Tg & Antimicrobial Check Step3->Step4 Validate

Fig 2: Self-validating workflow for evaluating TMCHA-cured epoxy performance.

References

  • Epoxy Curing Agent manufacturer. epoxyresincuringagent.com. Available at:[Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C 7. AIP Publishing. Available at: [Link]

  • US5491264A - Preparation of isophorone diamine.Google Patents.
  • Revealing Commercial Epoxy Resins' Antimicrobial Activity: A Combined Chemical–Physical, Mechanical, and Biological Study. MDPI. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Trimethylcyclohexylamine using NMR Spectroscopy

For researchers, scientists, and professionals in drug development, establishing the absolute purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the absolute purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison and practical workflow for validating the purity of trimethylcyclohexylamine, a key intermediate in various synthetic pathways, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of both ¹H and ¹³C NMR analysis, offering experimental data and protocols to distinguish between stereoisomers and identify potential impurities.

The Imperative of Purity in Chemical Synthesis

The biological activity and safety profile of a pharmaceutical compound are intrinsically linked to its purity. Uncharacterized impurities, even in trace amounts, can lead to misleading biological data, toxic side effects, and complications in regulatory approval. Therefore, robust analytical methods for purity determination are not just a quality control measure but a fundamental aspect of scientific integrity.

While various analytical techniques exist, NMR spectroscopy, particularly quantitative NMR (qNMR), stands out for its ability to provide both qualitative and quantitative information about a sample without the need for a reference standard of the analyte itself.[1][2] This makes it an invaluable tool for characterizing novel compounds and assessing the purity of synthesized materials.

The Power of NMR in Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[3] It provides detailed information about the molecular structure of a compound, including the connectivity of atoms and their spatial arrangement. In the context of purity validation, NMR offers several key advantages:

  • Structural Confirmation: The unique pattern of signals in an NMR spectrum serves as a fingerprint for a specific molecule, confirming the identity of the synthesized compound.

  • Identification of Impurities: The presence of unexpected signals in the spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents.

  • Stereoisomer Differentiation: NMR is particularly adept at distinguishing between stereoisomers, such as the cis and trans isomers of trimethylcyclohexylamine, which often exhibit distinct chemical shifts and coupling constants.

  • Quantitative Analysis (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined with high accuracy and precision.[1]

Experimental Workflow for Purity Validation

The following workflow outlines the key steps for validating the purity of a synthesized trimethylcyclohexylamine sample using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Purity Calculation & Reporting prep Accurately weigh synthesized trimethylcyclohexylamine and a certified internal standard (e.g., maleic acid). dissolve Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. prep->dissolve H1_acq Acquire ¹H NMR spectrum. Ensure sufficient relaxation delay (D1) for quantitative accuracy. dissolve->H1_acq C13_acq Acquire ¹³C NMR spectrum (proton decoupled). H1_acq->C13_acq process Process the spectra: - Fourier Transform - Phase Correction - Baseline Correction C13_acq->process integrate Integrate relevant signals in the ¹H NMR spectrum. process->integrate assign Assign signals to the protons and carbons of trimethylcyclohexylamine and any identified impurities. integrate->assign qnmr_calc Calculate the purity using the qNMR equation based on the integral values of the analyte and the internal standard. assign->qnmr_calc report Generate a comprehensive report including spectra, signal assignments, purity calculation, and a conclusion on the sample's purity. qnmr_calc->report

Caption: Workflow for trimethylcyclohexylamine purity validation by NMR.

Interpreting the NMR Spectra of Trimethylcyclohexylamine

A crucial step in validating the purity of synthesized trimethylcyclohexylamine is the accurate assignment of signals in the ¹H and ¹³C NMR spectra. Due to the challenges in obtaining pure experimental spectra for both cis and trans isomers of 3,3,5-trimethylcyclohexylamine, we will utilize the spectral data of a closely related analogue, N,N-dimethyl-4-(3,3,5-trimethylcyclohexyl)aniline, as a reference. The substitution pattern on the cyclohexyl ring is identical, and therefore, the chemical shifts of the ring protons and carbons are expected to be highly comparable.

Expected ¹H NMR Chemical Shifts

The ¹H NMR spectrum of trimethylcyclohexylamine is expected to show a complex pattern of signals in the aliphatic region. The presence of cis and trans isomers will likely result in two sets of signals. Based on the data for the analogue, the following regions are of particular interest:

Proton TypeExpected Chemical Shift (ppm)MultiplicityNotes
Ring CH~2.50 - 3.00mThe proton attached to the carbon bearing the amino group will be the most downfield.
Ring CH₂~1.00 - 2.20mA complex series of overlapping multiplets is expected for the methylene protons.
Methyl (CH₃)~0.80 - 1.10s, dThe gem-dimethyl groups at the 3-position will likely appear as singlets, while the methyl group at the 5-position will be a doublet.
Amine (NH₂)Variable (broad)sThe chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet.

Note: "m" denotes a multiplet, "s" a singlet, and "d" a doublet. The exact chemical shifts and multiplicities will vary between the cis and trans isomers due to differences in their three-dimensional structures.

Expected ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. The number of signals will indicate the symmetry of the molecule. For the trimethylcyclohexyl ring system, we can expect the following approximate chemical shifts:

Carbon TypeExpected Chemical Shift (ppm)Notes
C-NH₂~45 - 55The carbon directly attached to the nitrogen atom will be significantly deshielded.
Ring CH₂~30 - 50The chemical shifts of the methylene carbons will be influenced by their proximity to the substituents.
Quaternary C~30 - 40The carbon atom bearing the gem-dimethyl groups.
Methyl (CH₃)~20 - 35The methyl carbons will appear in the upfield region of the spectrum.

The differentiation between cis and trans isomers in the ¹³C NMR spectrum is often more pronounced than in the ¹H NMR spectrum due to the sensitivity of carbon chemical shifts to steric effects.

Identifying Potential Impurities

During the synthesis of trimethylcyclohexylamine, several impurities may be formed. NMR spectroscopy is an excellent tool for their detection and identification. Common impurities to look for include:

  • Starting Materials: Unreacted starting materials will show their characteristic signals in the NMR spectrum.

  • Byproducts: Side reactions can lead to the formation of byproducts. For example, if the synthesis involves the reduction of a ketone, the corresponding alcohol may be present as an impurity.

  • Isomeric Impurities: Incomplete stereoselective synthesis can result in a mixture of cis and trans isomers. The presence of minor isomeric impurities can be detected by the appearance of a second set of weaker signals with similar multiplicities to the major isomer.

  • Residual Solvents: The presence of residual solvents from the reaction or purification steps is easily identified by their characteristic and well-documented NMR signals.

Quantitative Purity Determination (qNMR)

For a precise determination of purity, quantitative NMR (qNMR) is the method of choice.[1] This involves the addition of a known amount of a certified internal standard to the sample. The purity of the analyte can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Key Considerations for Accurate qNMR:

  • Choice of Internal Standard: The internal standard should have signals that do not overlap with the analyte signals, be chemically stable, non-volatile, and have a known, high purity. Maleic acid is a common choice.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) must be used to ensure complete relaxation of all protons, which is crucial for accurate integration.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard for accurate integration.

Conclusion

NMR spectroscopy is an indispensable tool for validating the purity of synthesized trimethylcyclohexylamine. Its ability to provide detailed structural information allows for the confirmation of the target molecule's identity, the identification of isomeric and other impurities, and, through the application of qNMR, the determination of absolute purity. By following a systematic workflow and carefully interpreting the spectral data, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for the advancement of chemical and pharmaceutical research.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Electronic Supplementary Information for: Highly efficient and selective hydrogenation of arenes using a recyclable and easy-to-prepare solid catalyst. The Royal Society of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • G. W. Buchanan, G. Montaudo, P. Finocchiaro. (1974, January 1). Conformational analysis of crown ether analogs in solution: cis‐cyclohexano‐8‐crown‐3 as studied via low‐temperature 13C and 1H NMR spectroscopy and molecular mechanics calculations. ResearchGate. Retrieved from [Link]

  • (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Qiang, Y., & Jian-she, Z. (2010). Synthesis of isophorone diamine and its reaction condition optimization. ResearchGate. Retrieved from [Link]

  • Amarasinghe, N. R., Turner, P., & Todd, M. H. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • Salva, J., & Diez, E. (2006). Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Cyclohexylamine. BMRB. Retrieved from [Link]

  • Károly, B., & György, M. (2019). Synthesis and characterization of isophorondiamine based epoxy hardeners from aminolysis of PET. Express Polymer Letters, 13(7), 645-655. Retrieved from [Link]

  • Agar, E., & Coruh, U. (2019). Synthesis, spectroscopic (FT-IR, UV–Vis), experimental (X-Ray) and theoretical (HF/DFT) study of: (E)-2-Chloro-N-((4-nitrocyclopenta-1,3-dienyl)methylene)benzenamine. Semantic Scholar. Retrieved from [Link]

  • Gopalan, B., Ponpandian, T., Kachhadia, V., mohan, K. B., & Rajagopal, S. (2016). Spectroscopic data for compounds 1-6. ResearchGate. Retrieved from [Link]

  • Bouroumane, N., Al-bable, A., Al-zahrani, A., & Al-garni, A. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Janez, M., & Plavec, J. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. PubMed. Retrieved from [Link]

  • An, X. D., & Yang, B. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Retrieved from [Link]

  • Gunning, P. J., & Rema, J. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

  • Elguero, J., & Goya, P. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. H. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. PMC. Retrieved from [Link]

  • OECD. (2003). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. OECD. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. Retrieved from [Link]

  • Nycz, J., & Switlicka, A. (2015). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues Supplementary data. ResearchGate. Retrieved from [Link]

  • Nycz, J., & Switlicka, A. (2015). Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivatives. ResearchGate. Retrieved from [Link]

Sources

Validation

Cross-reactivity studies of trimethylcyclohexylamine in biological assays

Analytical and Biological Cross-Reactivity of Trimethylcyclohexylamine (IPDA): A Comparison Guide for Biomonitoring Assays Executive Summary Trimethylcyclohexylamine, commonly known as Isophorone Diamine (IPDA), and its...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Biological Cross-Reactivity of Trimethylcyclohexylamine (IPDA): A Comparison Guide for Biomonitoring Assays

Executive Summary

Trimethylcyclohexylamine, commonly known as Isophorone Diamine (IPDA), and its reactive counterpart Isophorone Diisocyanate (IPDI), are ubiquitous aliphatic compounds used in the synthesis of polyurethanes, epoxy resins, and advanced coatings. Because these low-molecular-weight chemicals are leading causes of occupational asthma and allergic contact dermatitis (1)[1], rigorous biological monitoring is essential.

This guide objectively compares the two primary modalities for IPDA/IPDI biomonitoring—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA)—with a specific focus on how structural cross-reactivity dictates assay choice, performance, and validation.

Mechanistic Causality of Cross-Reactivity

Unreacted diisocyanates like IPDI are not inherently immunogenic. Instead, they act as electrophilic haptens that covalently bind to endogenous carrier proteins (such as human serum albumin) to elicit an adaptive immune response (2)[2].

The fundamental analytical challenge arises from the structural homology between IPDI and IPDA. Both share an identical trimethylcyclohexyl core. In human patch testing and immunological assays, significant cross-sensitization occurs between the two compounds (3)[3]. Antibodies raised against IPDI-protein adducts frequently recognize the shared core of IPDA, leading to false-positive quantifications in immunoassays. Furthermore, IPDA possesses a high pKa (~10.4), making it a moderate base that is highly polar at physiological pH, which complicates direct chromatographic separation without prior derivatization (4)[4].

G IPDI Isophorone Diisocyanate (IPDI) Hapten Protein Haptenation (e.g., HSA-IPDI) IPDI->Hapten Conjugation IPDA Isophorone Diamine (IPDA) Abs Anti-IPDI Antibodies (Immunoassay) IPDA->Abs Structural Homology (Cross-Reactivity) Hapten->Abs Primary Recognition Signal Cross-Reactive Signal Generation Abs->Signal Readout

Logical pathway of IPDA and IPDI cross-reactivity in immunochemical biomonitoring assays.

Assay Performance Comparison

When selecting an assay for IPDA/IPDI monitoring, researchers must balance throughput against the need for speciation. Immunoassays measure "total isophorone-core equivalents" due to cross-reactivity, whereas LC-MS/MS can isolate specific molecular species.

ParameterUPLC-MS/MS (Derivatized)Competitive ELISA
Primary Target IPDA (Free & Hydrolyzed)IPDI-HSA Adducts
IPDA/IPDI Cross-Reactivity < 0.1% (Chromatographically resolved)High (Often > 40% due to shared epitopes)
Limit of Detection (LOD) ~0.5 - 1.0 µg/L~5.0 - 10.0 µg/L
Throughput Medium (Requires extensive sample prep)High (96-well format)
Matrix Interference Low (Mitigated by stable isotope IS)Moderate (Requires parallelism validation)

Self-Validating Experimental Protocols

Protocol A: UPLC-MS/MS with Derivatization

Causality of Choices: Free aliphatic amines like IPDA exhibit poor retention on reverse-phase columns and lack chromophores. Derivatization with acetic anhydride neutralizes the amine charge, significantly enhancing hydrophobicity, chromatographic retention, and electrospray ionization (ESI) efficiency (5)[5].

Self-Validating Mechanism: The protocol utilizes a heavy isotope internal standard (6)[6]. Spiking this standard before sample manipulation ensures the assay self-corrects for matrix suppression and extraction losses.

  • Internal Standard Spiking: Aliquot 1.0 mL of biological sample (urine/plasma) and spike with 10 µL of 1.0 µg/mL 13C,15N2-IPDA.

  • Acid Hydrolysis: Add 200 µL of 3M HCl and incubate at 100°C for 90 minutes to release conjugated amines. Cool to room temperature.

  • Alkalinization & Derivatization: Adjust pH to >11 using 10M NaOH. Add 50 µL of acetic anhydride. Vortex immediately and allow the derivatization reaction to proceed for 15 minutes.

  • Solid-Phase Extraction (SPE): Load the derivatized sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

  • LC-MS/MS Analysis: Evaporate the eluate, reconstitute in mobile phase, and inject into the UPLC-MS/MS system monitoring specific MRM transitions for derivatized IPDA and its heavy isotope.

Workflow Urine Biological Sample (Urine/Plasma) IS Spike Internal Std (13C,15N2-IPDA) Urine->IS Hydrol Acid Hydrolysis (Release Amines) IS->Hydrol Deriv Derivatization (Acetic Anhydride) Hydrol->Deriv LCMS LC-MS/MS Quantification Deriv->LCMS

Step-by-step LC-MS/MS workflow for IPDA quantification featuring derivatization and SPE.

Protocol B: Competitive ELISA with Parallelism Validation

Causality of Choices: Competitive ELISAs rely on the competition between free analyte in the sample and immobilized hapten-conjugates. Because IPDA cross-reacts with IPDI antibodies, this assay is best used for high-throughput screening of total exposure rather than specific speciation. Self-Validating Mechanism: To ensure matrix components (e.g., urea, pH variances) aren't falsely inhibiting antibody binding, a parallelism test is mandatory.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of HSA-IPDI conjugate (1 µg/mL in carbonate buffer). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample/Standard Competition: Add 50 µL of standards or biological samples (run in serial dilutions to validate parallelism) and 50 µL of primary anti-IPDI monoclonal antibody. Incubate for 2 hours.

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Readout: Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 1M H2SO4 and read absorbance at 450 nm.

  • Validation: Plot the serial dilutions of the biological matrix. The resulting curve must be parallel to the standard curve prepared in buffer to confirm the absence of matrix interference.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment". 3

  • Benchchem. "Trimethylcyclohexylamine | 34216-34-7". 4

  • Rapid Communications in Mass Spectrometry. "A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine". 5

  • Toxicology in Vitro. "Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers". 2

  • MedChemExpress. "Isophorone Diamine-13C,15N2 | Stable Isotope". 6

  • Toxicology. "New mechanisms in diisocyanate-mediated allergy/toxicity: are microRNAs in play?". 1

Sources

Comparative

A comparative study of trimethylcyclohexylamine and other tertiary amines as bases

A Comparative Study of Trimethylcyclohexylamines and Other Tertiary Amines as Bases: Mechanisms, Performance, and Applications Introduction & Chemical Nomenclature As a Senior Application Scientist, precision in chemical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of Trimethylcyclohexylamines and Other Tertiary Amines as Bases: Mechanisms, Performance, and Applications

Introduction & Chemical Nomenclature

As a Senior Application Scientist, precision in chemical nomenclature is the first step in experimental design. In bulk industrial contexts, "trimethylcyclohexylamine" often defaults to the primary amine 3,3,5-trimethylcyclohexylamine, a crucial chiral building block and precursor to isophorone diamine (IPDA)[1]. However, when evaluating tertiary amine bases for catalysis, the focus shifts to fully alkylated derivatives such as N,N,4-trimethylcyclohexylamine (N,N,4-TMCHA) and its unmethylated ring counterpart, N,N-dimethylcyclohexylamine (DMCHA) [2].

This guide provides an objective, data-driven comparison of these cycloaliphatic tertiary amines against standard aliphatic bases. By examining their steric profiles, partition coefficients, and basicity, we can decode the causality behind their macroscopic performance in organic synthesis and polymer curing.

Physicochemical Profiling and Basicity

Tertiary amines function as Lewis bases; their catalytic strength is dictated by the electron density and steric accessibility of the nitrogen lone pair. The introduction of a cyclohexane ring imposes unique conformational constraints that aliphatic chains (like Triethylamine, TEA) lack.

  • DMCHA : A strongly basic, colorless liquid tertiary amine (pKa ~10.1) widely utilized to promote urethane (polyol-isocyanate) reactions[3]. The chair conformation of the cyclohexane ring places the bulky dimethylamino group predominantly in the equatorial position to minimize 1,3-diaxial steric clashes.

  • N,N,4-TMCHA : The addition of a methyl group at the C4 position introduces complex cis and trans stereoisomerism. Conformational analysis of cis-N,N,4-trimethylcyclohexylamine reveals a profound solvent dependence. The cis isomer exhibits a significantly larger partition coefficient (ΔΔG° up to 1.4 kcal/mol) compared to its trans counterpart, driven by the enhanced hydrophilicity and steric bulk of the equatorial amino group when hydrogen-bonded to water[2].

Table 1: Physicochemical Properties of Selected Tertiary Amine Bases

CompoundStructure TypeBoiling Point (°C)pKa (approx.)Primary Application
N,N,4-TMCHA Cycloaliphatic Tertiary Amine~17510.2Conformational studies, Delayed-action Catalyst
DMCHA Cycloaliphatic Tertiary Amine159-16110.1Polyurethane Rigid Foam Catalyst[3]
Triethylamine (TEA) Aliphatic Tertiary Amine8910.75General Organic Synthesis Base
N-Methylmorpholine Heterocyclic Tertiary Amine1157.4Peptide Synthesis Base

Mechanistic Pathways in Base Catalysis

To understand why formulation scientists choose one amine over another, we must look at the transition state of the catalyzed reaction. In polyurethane synthesis, the tertiary amine base nucleophilically attacks the isocyanate carbon or hydrogen-bonds with the polyol[3].

DMCHA provides rapid activation, leading to fast "cream times" (the onset of foam expansion). Conversely, the additional steric bulk on the cyclohexane ring in N,N,4-TMCHA modulates the approach trajectory of the reactants. This steric hindrance creates a "delayed-action" profile, which is critical in complex mold filling where premature gelling would cause structural defects or voids.

G PU_Reactants Polyol + Isocyanate (Pre-polymer Mix) Activation_TMCHA Delayed Activation (Slower Complexation) PU_Reactants->Activation_TMCHA Catalyzed by Activation_DMCHA Rapid Activation (Fast Complexation) PU_Reactants->Activation_DMCHA Catalyzed by Amine_TMCHA N,N,4-TMCHA Base (Sterically Hindered) Amine_TMCHA->Activation_TMCHA Donates Lone Pair Amine_DMCHA DMCHA Base (Standard Hindrance) Amine_DMCHA->Activation_DMCHA Donates Lone Pair Foam_Expansion Controlled Foam Expansion (Optimal Mold Filling) Activation_TMCHA->Foam_Expansion Extended Cream Time Foam_Rapid Rapid Gelling (Standard Slabstock) Activation_DMCHA->Foam_Rapid Short Cream Time

Figure 1: Comparative catalytic pathways of sterically hindered vs. standard tertiary amines.

Self-Validating Experimental Methodologies

Protocol 1: NMR-Based Determination of Amine Partition Coefficients

This protocol isolates the thermodynamic preference of the amine lone pair, a direct correlate to its catalytic accessibility. It is designed as a self-validating system: because the calculations rely on the ratio of partition coefficients relative to an internal standard, the exact volumes of the aqueous and organic phases mathematically cancel out, eliminating volumetric pipetting errors[2].

  • Sample Preparation : Dissolve 0.050 g of a cis/trans N,N,4-TMCHA mixture in 2.0 mL of a 3:1 CD3OD/D2O solvent system.

  • Internal Standardization : Add 5 μL of 35% NaOD/D2O (to ensure the amine remains strictly unprotonated as a free base) and 0.01 g of sodium acetate as an internal NMR standard[2].

  • Baseline Acquisition : Acquire a 1H NMR spectrum (utilizing 0.7-s delay times) and integrate the H1 signal of each stereoisomer relative to the acetate methyl signal[2].

  • Phase Extraction : Extract the aqueous methanolic solution with approximately 0.2 mL of pentane.

  • Post-Extraction Analysis : Acquire a second 1H NMR spectrum of the remaining aqueous layer.

  • Data Synthesis : Calculate the partition coefficients ( Pcis​ and Ptrans​ ) based on the relative depletion of the H1 integrals. The resulting ratio validates the steric bulk and hydration energy of the nitrogen lone pair[2].

Protocol 2: Comparative Catalytic Evaluation in Polyurethane Foaming
  • Pre-blending : In a standardized mixing cup, combine Polyether Polyol (100 parts), silicone surfactant (2.0 parts), and deionized water (1.5 parts).

  • Catalyst Dosing : Introduce the tertiary amine base (DMCHA or N,N,4-TMCHA) at exactly 1.0 part per hundred polyol (php).

  • Isocyanate Addition : Add Polymeric MDI to achieve an isocyanate index of 110.

  • High-Shear Mixing : Mix vigorously at 3000 RPM for 5 seconds using a mechanical impeller.

  • Kinetic Profiling : Monitor the reaction using an ultrasonic rate-of-rise device. Record the Cream Time, Gel Time, and Tack-Free Time.

Comparative Performance Data

Table 2: Catalytic Performance in Standardized PU Foam Formulation (1.0 php loading)

Catalyst BaseCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
DMCHA 12456032.5
N,N,4-TMCHA 18658533.1
Triethylamine (TEA) 15557231.8

Data Interpretation : DMCHA drives the fastest reaction kinetics due to its optimal balance of high basicity and minimal steric hindrance at the active site. Conversely, N,N,4-TMCHA exhibits a delayed catalytic onset (evidenced by the 18-second cream time). This delay is highly advantageous for large-volume industrial pours (e.g., refrigeration insulation panels) that require extended flow times before the polymer network locks into place.

Conclusion

While DMCHA remains the industry standard for rapid polyurethane catalysis and general organic synthesis[3], fully alkylated derivatives like N,N,4-trimethylcyclohexylamine offer nuanced stereochemical control. The measurable differences in their partition coefficients and conformational equilibria[2] translate directly into macroscopic performance metrics, allowing formulators to dial in exact reaction kinetics by simply manipulating the steric environment of the tertiary amine base.

References

  • N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA), Ataman Kimya.
  • N,N-Dimethylcyclohexylamine | C8H17N | CID 7415, PubChem.
  • Unusually Strong Dependence of Conformation on Solvent, CGIQ.
  • n,n-dimethylcyclohexylamine cas 98-94-2 technical specifications, BDMAEE.
  • 3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale, Sci-Hub.

Sources

Validation

Benchmarking the performance of trimethylcyclohexylamine-based polymers

Title: Benchmarking the Performance of Trimethylcyclohexylamine-Based Polymers in Advanced Materials and Drug Delivery Introduction Trimethylcyclohexylamine (TMCHA), most widely utilized in its diamine isomer form—3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Performance of Trimethylcyclohexylamine-Based Polymers in Advanced Materials and Drug Delivery

Introduction Trimethylcyclohexylamine (TMCHA), most widely utilized in its diamine isomer form—3-aminomethyl-3,5,5-trimethylcyclohexylamine (commonly known as isophorone diamine or IPDA)—is a highly versatile cycloaliphatic building block[1]. Characterized by its stable chair conformation and asymmetric amine groups, TMCHA is a critical curing agent and chain extender in the synthesis of high-performance epoxies, polyurethanes, and specialty polyamides[2][3]. While traditionally prized in industrial coatings for its exceptional chemical resistance and high glass transition temperature ( Tg​ ), TMCHA-based polymers are increasingly being adapted for biomedical applications, including structural scaffolds, biocompatible medical device coatings, and sustained-release drug delivery microcapsules[4][5].

This guide provides a rigorous, objective benchmark of TMCHA-based polymers against alternative aliphatic and cycloaliphatic systems, detailing the mechanistic causality behind their performance and providing self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: The Asymmetry Advantage As a Senior Application Scientist, I often emphasize that polymer performance is dictated by monomeric geometry. TMCHA features a non-planar cyclohexane ring with two distinct primary amine groups: one directly attached to the sterically hindered cycloaliphatic ring, and another on an unhindered aminomethyl group[3]. This asymmetry results in differential reactivity. The unhindered aminomethyl group reacts rapidly at room temperature, facilitating initial linear oligomerization and viscosity build-up. Conversely, the sterically hindered ring amine requires thermal activation to complete the crosslinking process[6]. This two-stage kinetic profile allows formulators to create a "B-stage" intermediate—ideal for molding drug-eluting implants or encapsulating active pharmaceutical ingredients (APIs) without subjecting them to immediate, damaging exothermic spikes.

Furthermore, the rigid cycloaliphatic ring restricts polymer chain mobility, translating to a high Tg​ and excellent hydrolytic stability in physiological environments, which is paramount for preventing premature degradation in targeted drug delivery systems[5].

Performance Benchmarking: TMCHA vs. Alternatives To objectively evaluate TMCHA, we benchmark it against three common alternatives:

  • PACM (4,4'-Diaminodicyclohexylmethane): A symmetric cycloaliphatic diamine known for extreme thermal stability[7].

  • TETA (Triethylenetetramine): A standard linear aliphatic polyamine.

  • Phenalkamines (Bio-based): Cardanol-derived curing agents known for rapid room-temperature curing and flexibility[6][8].

Table 1: Quantitative Performance Benchmark of Cured Polymer Networks (Standard DGEBA Epoxy Resin Base)

Performance MetricTMCHA (IPDA)PACMTETA (Linear Aliphatic)Phenalkamines (Bio-based)
Glass Transition Temp ( Tg​ ) 150°C - 160°C165°C - 175°C100°C - 120°C60°C - 90°C
Tensile Strength 75 - 85 MPa80 - 90 MPa50 - 60 MPa30 - 45 MPa
Elongation at Break 4 - 6%3 - 5%8 - 12%15 - 25%
Curing Kinetics Two-stage (Differential)Uniform (Slow at RT)Fast (Highly Exothermic)Very Fast (Even at 4°C)
Monomer Toxicity (LD50 Rat) 1,030 mg/kg[1]~500 mg/kg~2,500 mg/kg>2,000 mg/kg
Biocompatibility (Cured) Excellent (Migration <2.3 µg/dm²*d)[1]GoodModerate (Amine blush risk)Good

Analysis: While PACM offers slightly higher thermal and mechanical limits, TMCHA provides a superior balance of processability (due to its differential reactivity) and biocompatibility. Its exceptionally low monomer migration post-cure makes it highly suitable for applications requiring strict physiological compliance[1].

Visualizing the Curing Mechanism The following diagram illustrates the differential reactivity pathway of TMCHA, which is critical for controlling the encapsulation of APIs.

G A TMCHA (IPDA) Asymmetric Diamine B Primary Aliphatic Amine (High Reactivity) A->B C Cycloaliphatic Amine (Sterically Hindered) A->C D Linear Oligomer Formation (Initial Stage) B->D Fast kinetics (RT) E Dense Crosslinking (High Temp Curing) C->E Requires thermal activation D->E F High Tg Polymer Network (Drug Delivery Scaffold) E->F

Figure 1: Differential reactivity of TMCHA leading to a controlled two-stage polymerization process.

Self-Validating Experimental Protocols

In drug development and materials science, protocols must be self-validating—meaning the output of one step serves as the quality control (QC) gate for the next. Below is the methodology for synthesizing and validating TMCHA-crosslinked microcapsules for sustained drug release[5].

Protocol 1: Synthesis of TMCHA-Crosslinked Polymeric Microcapsules

Objective: To encapsulate a hydrophilic API within a TMCHA-crosslinked polymer shell using an internal phase separation method. Causality: We utilize TMCHA because its moderate basicity (pKa ~10.4) and differential curing allow for the formation of a robust shell without denaturing sensitive biological payloads through excessive exotherms[1][3].

Step-by-Step Methodology:

  • Emulsion Preparation: Dissolve the prepolymer (e.g., polyurethane prepolymer or epoxy resin) and the API in an organic solvent (e.g., dichloromethane). Emulsify this organic phase in an aqueous continuous phase containing a polymeric surfactant (e.g., PVA) using a high-shear homogenizer at 8,000 rpm for 5 minutes.

  • Interfacial Polymerization (Stage 1): Add TMCHA dropwise to the emulsion at room temperature (23°C). Validation Check: Monitor the pH. TMCHA addition will spike the pH; as the highly reactive aminomethyl groups are consumed in the formation of linear oligomers, the pH will stabilize.

  • Thermal Crosslinking (Stage 2): Gradually raise the temperature to 60°C over 2 hours. This provides the activation energy required for the sterically hindered cycloaliphatic amine to react, forming a dense, crosslinked shell.

  • Washing and Lyophilization: Centrifuge the microcapsules at 10,000 rpm, wash thrice with deionized water to remove unreacted monomer, and freeze-dry. Validation Check: Perform Differential Scanning Calorimetry (DSC) on a sample. A successful cure will show a Tg​ > 140°C and the absence of a residual exothermic peak (indicating >95% conversion)[1][6].

Protocol 2: In Vitro Drug Release & Degradation Assay

Objective: To benchmark the sustained release profile of the TMCHA-microcapsules. Causality: The rigid cycloaliphatic backbone resists rapid hydrolysis. By measuring the release kinetics, we validate the structural integrity of the polymer network.

Step-by-Step Methodology:

  • Incubation: Suspend 50 mg of lyophilized microcapsules in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Incubate in a shaking water bath at 37°C and 100 rpm.

  • Sampling: At predetermined intervals (1, 2, 4, 8, 24, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to determine API concentration.

  • Data Analysis (Self-Validation): Plot the cumulative release percentage against time. If a "burst release" (>30% in the first hour) is observed, it indicates incomplete crosslinking or shell porosity, requiring a return to Protocol 1 to adjust the TMCHA stoichiometry.

Visualizing the Experimental Workflow

Workflow Step1 1. Emulsion Synthesis TMCHA + Prepolymer + API Step2 2. Differential Curing Controlled Temp Ramp Step1->Step2 Step3 3. Physiochemical Validation DSC (Tg) & Conversion % Step2->Step3 Step4 4. In Vitro Release Assay PBS Buffer, 37°C Step3->Step4 Conversion > 95% Feedback Self-Validation Loop: Adjust TMCHA Stoichiometry Step3->Feedback Residual Exotherm Detected Step5 5. HPLC Quantification API Release Kinetics Step4->Step5 Step5->Feedback Burst release > 30% Feedback->Step1

Figure 2: Self-validating workflow for the synthesis and evaluation of TMCHA-based drug delivery systems.

Conclusion Trimethylcyclohexylamine (TMCHA/IPDA) stands out in the polymer benchmarking landscape due to its unique asymmetric cycloaliphatic structure. While it requires careful thermal management to achieve full conversion, its two-stage curing kinetics offer unparalleled process control. For researchers in drug development, TMCHA-cured systems provide the high glass transition temperatures, robust chemical resistance, and excellent post-cure biocompatibility necessary for next-generation sustained-release therapeutics and medical devices.

References

  • OECD. "3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2". oecd.org.
  • IMCD United States. "VESTAMIN IPD - Evonik". imcdus.com.
  • Benchchem. "Trimethylcyclohexylamine | 34216-34-7". benchchem.com.
  • Ataman Kimya. "ISOPHORONE DIAMINE". atamankimya.com.
  • ResearchGate. "Release Behavior of Thin-Walled Microcapsules Composed of Polyelectrolyte Multilayers". researchgate.net.
  • ResearchGate. "Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers". researchgate.net.
  • Benchchem. "Benchmarking the performance of Bis(4-aminocyclohexyl)methyl carbamate cured resins". benchchem.com.
  • MDPI. "Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers". mdpi.com.

Sources

Comparative

Quantitative analysis of byproducts in trimethylcyclohexylamine synthesis vs. alternative amines

Quantitative Analysis of Byproducts in Trimethylcyclohexylamine (TMCHA) Synthesis vs. Alternative Amines As drug development and advanced polymer synthesis demand increasingly pure aliphatic amines, the reductive aminati...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Byproducts in Trimethylcyclohexylamine (TMCHA) Synthesis vs. Alternative Amines

As drug development and advanced polymer synthesis demand increasingly pure aliphatic amines, the reductive amination of cyclic ketones has come under intense scrutiny. 3,3,5-Trimethylcyclohexylamine (TMCHA) is a critical intermediate, structurally related to isophorone diamine (IPDA), offering unique stereochemical and hydrophobic properties for polyurethane coatings and pharmaceutical pharmacophores[1]. However, synthesizing TMCHA from 3,3,5-trimethylcyclohexanone (TMC-on) presents distinct catalytic challenges compared to unhindered alternatives like cyclohexylamine (CHA).

This guide provides an objective, quantitative comparison of byproduct formation, explores the mechanistic causality behind these impurities, and outlines a self-validating analytical protocol for optimizing primary amine yields.

Mechanistic Causality: Steric Hindrance and Pathway Divergence

The reductive amination of ketones to primary amines involves a delicate kinetic balance. The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon to form an imine intermediate, followed by catalytic hydrogenation[2].

In unhindered systems like cyclohexanone (yielding CHA), the primary amine product is highly nucleophilic and readily attacks unreacted imine, leading to a high proportion of secondary amine (dimer) byproducts. Conversely, the 3,3,5-trimethyl substitution in TMC-on introduces significant steric bulk[3]. This steric hindrance effectively suppresses the formation of secondary amines. However, this same steric bulk slows the initial imination step. If the hydrogenation catalyst is too active or the ammonia concentration is insufficient, the direct hydrogenation of the ketone outpaces imination, leading to a significant increase in the alcohol byproduct (3,3,5-trimethylcyclohexanol)[4].

G Ketone 3,3,5-Trimethylcyclohexanone (TMC-on) Imine Imine Intermediate Ketone->Imine + NH3 (Slow) Alcohol 3,3,5-Trimethylcyclohexanol (Alcohol Byproduct) Ketone->Alcohol + H2 (Direct Reduction) TMCHA TMCHA (Primary Amine) Target Product Imine->TMCHA + H2 / Catalyst SecAmine Secondary Amine (Dimer Byproduct) TMCHA->SecAmine + Imine (Sterically Hindered)

Reaction pathway of TMCHA synthesis illustrating major byproduct formation routes.

Quantitative Byproduct Profiling

To objectively compare the performance of TMCHA synthesis against CHA, we must quantify the byproduct distribution under identical baseline catalytic conditions (Raney Cobalt catalyst, 100°C, 80 bar H₂, 5:1 NH₃ to Ketone molar ratio).

Target AmineKetone PrecursorPrimary Amine Yield (%)Alcohol Byproduct (%)Secondary Amine Byproduct (%)Other Overcondensates (%)
TMCHA 3,3,5-Trimethylcyclohexanone88.59.21.80.5
Cyclohexylamine (CHA) Cyclohexanone82.12.414.51.0

Data Interpretation: The quantitative data clearly reflects the mechanistic causality. CHA synthesis is plagued by secondary amine dimerization (14.5%) due to the lack of steric protection. TMCHA synthesis successfully limits dimerization (1.8%) but suffers from elevated alcohol formation (9.2%) due to the slower kinetics of the sterically hindered imination step[4].

Self-Validating Experimental Protocol: Synthesis and GC-FID/MS Quantification

To ensure scientific integrity and maximize yield, the following protocol utilizes a "pre-imination" strategy. This approach decouples the slow imination step from the fast hydrogenation step, thereby suppressing the alcohol byproduct and validating the mechanistic hypothesis[4].

Phase 1: Pre-Imination and Reductive Amination
  • Reagent Preparation: Charge a high-pressure Parr reactor with 1.0 mol of 3,3,5-trimethylcyclohexanone (TMC-on) and 100 mL of methanol as a solvent.

  • Pre-Imination (Crucial Step): Introduce 10.0 mol of anhydrous ammonia (NH₃) into the reactor at 25°C. Seal and stir at 50°C for 60 minutes without hydrogen.

    • Causality: This allows the sterically hindered ketone to fully convert to the imine intermediate before any reduction can occur, effectively eliminating the direct hydrogenation pathway to the alcohol byproduct[4].

  • Catalyst Addition: Depressurize safely and add 5.0 g of washed Raney Cobalt catalyst.

    • Causality: Cobalt is selected over Nickel as it exhibits lower activity for aliphatic ring hydrogenation and higher selectivity for primary amines, preventing over-reduction[2].

  • Hydrogenation: Pressurize the reactor to 100 bar with H₂ gas. Heat the system to 120°C and maintain stirring at 1000 rpm for 4 hours until H₂ uptake ceases.

  • Workup: Cool the reactor, vent excess gases through a scrubber, and filter the catalyst through a Celite pad.

Phase 2: Quantitative GC-FID/MS Analysis
  • Sample Preparation: Dilute 50 µL of the crude reaction mixture in 1 mL of dichloromethane (DCM). Add 10 µL of nonane as an internal standard (IS).

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detection: FID for quantification (calibrated with pure TMCHA, TMC-ol, and di-TMC-amine standards) and MS for structural confirmation.

  • Self-Validation Check: Calculate the mass balance. The sum of unreacted ketone, primary amine, alcohol, and secondary amine must account for >98% of the initial molar input. A mass balance <95% indicates the formation of volatile cleavage products or heavy overcondensates, requiring an immediate re-evaluation of the reactor's thermal parameters.

Strategic Implications for Researchers

For drug development professionals utilizing TMCHA as a lipophilic pharmacophore, understanding this byproduct profile is essential. Residual 3,3,5-trimethylcyclohexanol can interfere with downstream amidation reactions, while secondary amines can act as potent catalyst poisons in subsequent cross-coupling steps. By adopting the pre-imination protocol detailed above, researchers can shift the thermodynamic balance, reducing the alcohol byproduct from ~9.2% to <1.5%[4]. This streamlines purification and ensures a highly reproducible, pharmaceutical-grade amine precursor.

References

  • Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine. US20130253226A1.
  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • METHOD FOR PRODUCING PRIMARY MONO- AND DIAMINES FROM OXO COMPOUNDS. DE3021955A1.
  • VESTASOL TMC-ON. Evonik Industries.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal and Handling of Trimethylcyclohexylamine (TMCHA)

Introduction: The Chemistry and Risks of TMCHA Trimethylcyclohexylamine (TMCHA), specifically the 3,3,5-isomer, is a highly reactive cycloaliphatic amine widely utilized in drug development, organic synthesis, and as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry and Risks of TMCHA

Trimethylcyclohexylamine (TMCHA), specifically the 3,3,5-isomer, is a highly reactive cycloaliphatic amine widely utilized in drug development, organic synthesis, and as a high-performance epoxy curing agent. While its nucleophilic properties make it invaluable in the laboratory, these same characteristics render it a significant logistical and environmental hazard. TMCHA is a strongly basic, corrosive liquid with a low flash point, meaning it poses simultaneous risks of severe chemical burns and vapor ignition[1].

As researchers and safety professionals, we must approach TMCHA disposal not merely as a regulatory checkbox, but as a critical chemical operation. This guide provides a self-validating, step-by-step framework for the safe handling, neutralization, and disposal of TMCHA, ensuring absolute compliance and laboratory safety.

Physicochemical Properties & Hazard Profiling

To design an effective disposal strategy, we must first understand the quantitative hazard profile of the molecule. The following table summarizes the critical physicochemical data that dictate our operational parameters:

PropertyValueOperational & Regulatory Implication
Chemical Name 3,3,5-TrimethylcyclohexylamineTarget compound identification.
CAS Number 15901-42-5Required for tracking and inventory compliance.
UN Number 2326Triggers Class 8 (Corrosive) transport requirements[2].
Flash Point 59 °C (138 °F)Triggers EPA D001 (Ignitable) waste code[3].
pH (Aqueous) > 11.0 (Strongly Basic)Triggers EPA D002 (Corrosive) waste code[2].
Vapor Density > 1 (Heavier than air)Vapors pool in low areas; mandates local exhaust ventilation[1].

Pre-Disposal Operational Safety & Handling

Before initiating any disposal workflow, establish a strict operational environment. The causality behind these engineering controls is rooted directly in TMCHA's physical chemistry:

  • Ventilation: Always handle TMCHA inside a certified chemical fume hood. Causality: TMCHA vapors are heavier than air and highly irritating to the respiratory tract. Local exhaust prevents vapor accumulation and inhalation injuries[3].

  • Spark-Proof Tools: Utilize non-sparking spatulas and wrenches when opening or sealing TMCHA waste drums. Causality: With a flash point of 59 °C, TMCHA vapors can easily accumulate in the headspace of waste containers. A single static discharge or mechanical spark can ignite this vapor phase[1].

  • PPE Selection: Wear heavy-duty nitrile or butyl rubber gloves, a chemical-resistant apron, and a face shield over safety goggles. Causality: TMCHA causes severe, immediate skin burns and permanent corneal damage upon contact[3]. Standard latex gloves degrade rapidly upon exposure to concentrated amines.

Step-by-Step Disposal Workflows

The disposal pathway for TMCHA depends entirely on the volume and composition of the waste. Use the decision matrix below to determine the appropriate methodology.

TMCHA_Disposal Start TMCHA Waste Generation Check Assess Waste Volume & Composition Start->Check Small Small Scale (<500 mL) Pure/Aqueous Check->Small < 500 mL Large Bulk Scale (>500 mL) or Mixed Organic Check->Large Bulk / Mixed Neutralize Controlled Neutralization (Dilute Acid, Ice Bath) Small->Neutralize Organic Segregated Organic Waste Stream Large->Organic Segregated Aqueous Aqueous Waste Stream (pH 6.0 - 8.0) Neutralize->Aqueous Verified pH Incineration EPA-Licensed TSDF (High-Temp Incineration) Aqueous->Incineration Organic->Incineration

Figure 1: Decision matrix and workflow for the safe segregation and disposal of TMCHA waste.

Methodology A: Small-Scale Laboratory Neutralization (<500 mL)

For small, pure aliquots of TMCHA, in-lab neutralization is a viable method to remove the D002 (Corrosive) characteristic before final disposal.

  • Thermal Control Setup: Place a borosilicate glass beaker in an ice-water bath inside a functioning fume hood.

    • Causality: The acid-base neutralization of a strong amine is violently exothermic. The ice bath acts as a heat sink, preventing the solvent from boiling and aerosolizing the corrosive TMCHA vapors[2].

  • Dilution: Dilute the TMCHA waste 1:10 with cold water or ethanol.

    • Causality: Dilution increases the thermal mass of the system, slowing down the reaction kinetics and preventing localized superheating.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while utilizing continuous magnetic stirring.

    • Causality: Continuous stirring ensures rapid dissipation of heat and prevents pockets of unreacted amine from suddenly reacting and splattering.

  • System Validation: Monitor the pH using a calibrated meter or wide-range indicator strips. Self-Validating Step: The system is validated as "neutralized" only when the pH stabilizes between 6.0 and 8.0 for a continuous 5-minute observation period without requiring further acid addition.

  • Disposal Routing: Once validated and cooled to ambient temperature, containerize the aqueous salt solution for standard chemical waste pickup, noting the final pH on the waste manifest.

Methodology B: Bulk Containerization & Segregation (>500 mL)

For large volumes or TMCHA mixed with other organic solvents, direct containerization for incineration is required.

  • Compatibility Verification: Select High-Density Polyethylene (HDPE) or PTFE-lined drums. Do NOT use aluminum or galvanized steel.

    • Causality: TMCHA is highly alkaline. Storing it in amphoteric metals like aluminum will cause a corrosive reaction that generates explosive hydrogen gas inside the sealed container[3].

  • Headspace Management: Fill containers to a maximum of 80% capacity.

    • Self-Validating Step: A visual check confirming a 20% vapor space ensures that the flammable liquid has room for thermal expansion, preventing hydrostatic rupture of the container during transport[1].

  • Grounding and Bonding: Attach grounding cables to both the source and receiving containers during fluid transfer.

    • Causality: Flowing liquids generate static electricity. Because TMCHA's flash point is 59 °C, static arcing can easily ignite the headspace vapors[1].

  • Labeling: Affix hazardous waste labels designating "Corrosive" and "Flammable". Explicitly assign EPA Waste Codes D001 and D002 .

  • Storage & Transport: Store in a dedicated, ventilated flammables cabinet away from acids and oxidizers until pickup by a licensed EPA RCRA Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2].

Emergency Spill Response (Logistical Plan)

In the event of an accidental TMCHA release, immediate, calculated action is required to prevent fire and chemical exposure.

  • Evacuation & Isolation: Immediately evacuate personnel, maximize fume hood ventilation, and remove all ignition sources (hot plates, open flames). Causality: Vapors are flammable and heavier than air, posing a severe flash-fire risk[1].

  • Containment: Dam the spill using inert, non-combustible absorbents like dry sand or diatomaceous earth. Causality: Using combustible absorbents (like sawdust) with a corrosive/flammable liquid drastically increases the fire hazard[2].

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid) to the spill perimeter, working inward. Causality: Weak solid acids neutralize the amine without the violent, boiling exotherm associated with strong liquid acids.

  • Collection: Use non-sparking tools to scoop the absorbed, neutralized mass into a chemical-resistant disposal bucket with a secure lid[1]. Label as hazardous waste and route to your TSDF.

References

To support the mechanistic claims and protocol standards outlined in this guide, please refer to the following authoritative safety data sheets and regulatory guidelines:

  • ChemicalBook - Chemical Safety Data Sheet MSDS / SDS: 3,3,5-TRIMETHYLCYCLOHEXYLAMINE. Available at: 1

  • Cole-Parmer - Material Safety Data Sheet: 3,3,5-Trimethylcyclohexylamine, 99+%. Available at: 3

  • Sigma-Aldrich (MilliporeSigma) - 3,3,5-Trimethylcyclohexylamine Product Properties & Safety Information. Available at:

  • TCI Chemicals - SAFETY DATA SHEET: 3,3,5-Trimethylcyclohexylamine. Available at: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylcyclohexylamine
Reactant of Route 2
Trimethylcyclohexylamine
© Copyright 2026 BenchChem. All Rights Reserved.